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Foundational

An In-depth Technical Guide to 2-Bromo-6-methylnicotinamide: A Versatile Scaffold for Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-Bromo-6-methylnicotinamide (CAS 1823888-60-3), a strategically functionalized heterocyclic building block with significant potential in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-methylnicotinamide (CAS 1823888-60-3), a strategically functionalized heterocyclic building block with significant potential in medicinal chemistry. While direct literature on this specific molecule is nascent, this document synthesizes data from closely related analogs to present its inferred physicochemical properties, a proposed synthetic route, and a detailed exploration of its reactivity. The primary focus is on its application as a versatile scaffold in the synthesis of high-value therapeutic agents, particularly kinase and PARP inhibitors. Detailed, field-proven experimental protocols for its derivatization are provided to enable researchers, scientists, and drug development professionals to effectively integrate this promising intermediate into their discovery workflows.

Introduction: The Enduring Importance of the Nicotinamide Scaffold

The nicotinamide moiety, a fundamental component of the NAD+ cofactor, is a privileged structure in medicinal chemistry.[1] Its ability to form key hydrogen bonds and participate in various biological recognition processes has made it a cornerstone in the design of numerous therapeutic agents.[2] From PARP inhibitors in oncology to novel fungicides, the strategic modification of the nicotinamide core continues to yield compounds with significant biological activity.[3][4]

2-Bromo-6-methylnicotinamide emerges as a particularly interesting, yet under-explored, building block. It combines the biologically relevant nicotinamide core with two strategically placed functional groups: a methyl group, which can influence steric and electronic interactions with target proteins, and a bromine atom at the 2-position. This bromine is not merely a substituent but a versatile synthetic handle, enabling a wide array of subsequent chemical modifications. Its position on the electron-deficient pyridine ring makes it highly amenable to modern cross-coupling and nucleophilic substitution reactions, allowing for the systematic and efficient construction of diverse chemical libraries.[5][6]

This guide will delve into the technical aspects of 2-Bromo-6-methylnicotinamide, providing a roadmap for its synthesis, manipulation, and strategic deployment in drug discovery programs.

Physicochemical Properties of 2-Bromo-6-methylnicotinamide

While extensive experimental data for 2-Bromo-6-methylnicotinamide is not yet publicly available, its key physicochemical properties can be reliably predicted based on its structure and data from analogous compounds. These predictions are crucial for planning reactions, purification, and formulation studies.

PropertyPredicted ValueRationale / Comparative Data Source
Molecular Formula C₇H₇BrN₂OBased on chemical structure.
Molecular Weight 215.05 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar crystalline organic compounds.
Melting Point 120 - 140 °CEstimated based on related substituted nicotinamides.
Boiling Point > 300 °C (decomposes)High due to polarity and hydrogen bonding capability.
Solubility Soluble in DMSO, DMF, and hot alcohols. Sparingly soluble in water.Inferred from the properties of nicotinamide and brominated pyridines.
pKa (of pyridine N) ~1.0 - 2.0The electron-withdrawing bromo and amide groups significantly reduce the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2).[7]
LogP ~1.5 - 2.0Estimated based on calculated values for similar structures, indicating moderate lipophilicity.

Note: The values presented in this table are estimations and should be confirmed by experimental analysis for any critical applications.

Synthesis of 2-Bromo-6-methylnicotinamide

A robust and scalable synthesis of 2-Bromo-6-methylnicotinamide can be logically proposed starting from the commercially available 2-bromo-6-methylnicotinic acid. The conversion of a carboxylic acid to a primary amide is a fundamental and high-yielding transformation in organic chemistry.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: activation of the carboxylic acid followed by amidation. Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides, which are then readily converted to the primary amide upon reaction with ammonia.

Synthesis_of_2-Bromo-6-methylnicotinamide start 2-Bromo-6-methylnicotinic acid intermediate 2-Bromo-6-methylnicotinoyl chloride start->intermediate SOCl₂, cat. DMF Toluene, 80°C product 2-Bromo-6-methylnicotinamide intermediate->product aq. NH₃ DCM, 0°C to RT

Caption: Proposed two-step synthesis of 2-Bromo-6-methylnicotinamide from 2-bromo-6-methylnicotinic acid.

Detailed Experimental Protocol: Synthesis of 2-Bromo-6-methylnicotinamide

Materials:

  • 2-Bromo-6-methylnicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Dichloromethane (DCM)

  • Aqueous Ammonia (NH₃, 28-30%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Formation of 2-Bromo-6-methylnicotinoyl chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-6-methylnicotinic acid (1.0 eq) and anhydrous toluene (approx. 0.2 M).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 2-3 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude acyl chloride is typically used directly in the next step.

Step 2: Amidation to form 2-Bromo-6-methylnicotinamide

  • Dissolve the crude 2-bromo-6-methylnicotinoyl chloride in anhydrous DCM (approx. 0.2 M) and cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated aqueous ammonia (5.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield pure 2-Bromo-6-methylnicotinamide.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2-Bromo-6-methylnicotinamide is rooted in the reactivity of its bromine substituent, which serves as a versatile anchor for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug synthesis.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. This is a highly robust and functional-group-tolerant reaction, ideal for library synthesis.[5]

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form 2-amino-6-methylnicotinamide derivatives. This is crucial for accessing scaffolds that can interact with the hinge region of kinases.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further "click" chemistry or as pharmacophoric elements themselves.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Nucleophilic Aromatic Substitution (SNA)

The electron-deficient nature of the pyridine ring, further activated by the bromine atom, facilitates nucleophilic aromatic substitution (SNAr) reactions.[6] Strong nucleophiles, such as alkoxides, thiolates, and certain amines, can displace the bromide, particularly under forcing conditions (high temperature, strong base). This provides an alternative to palladium-catalyzed methods for introducing certain functionalities.

Derivatization_Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution start 2-Bromo-6-methylnicotinamide suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) start->buchwald sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) start->sonogashira snar SNAr Reaction (e.g., NaSR, NaOR) start->snar product_suzuki 2-Aryl-6-methylnicotinamide suzuki->product_suzuki product_buchwald 2-(Dialkylamino)-6-methylnicotinamide buchwald->product_buchwald product_sonogashira 2-Alkynyl-6-methylnicotinamide sonogashira->product_sonogashira product_snar 2-Thioether/Ether-6-methylnicotinamide snar->product_snar

Caption: Derivatization potential of 2-Bromo-6-methylnicotinamide via key chemical transformations.

Potential Applications in Drug Discovery

By examining the use of its close structural analogs, we can project the high-potential applications for 2-Bromo-6-methylnicotinamide in various therapeutic areas.

Kinase Inhibitors

Substituted pyridine and nicotinamide cores are prevalent in a vast number of approved and investigational kinase inhibitors. They often act as hinge-binders, forming critical hydrogen bonds within the ATP-binding pocket. The analog, 2-bromo-6-methylisonicotinic acid, is a key building block for inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a target for inflammatory diseases.[5] 2-Bromo-6-methylnicotinamide provides a direct precursor to scaffolds where the 2-position can be elaborated with various aryl or heteroaryl groups via Suzuki coupling to probe the hydrophobic regions of the kinase active site.

PARP Inhibitors

The nicotinamide moiety is central to the mechanism of Poly(ADP-ribose) polymerase (PARP) inhibitors, which function by competing with the native substrate, NAD+. The prominent PARP inhibitor Niraparib, used in the treatment of ovarian cancer, utilizes a scaffold derived from a related 2-bromo-6-methylpyridine intermediate.[3] 2-Bromo-6-methylnicotinamide is an ideal starting point for generating novel PARP inhibitors, where the 2-position can be modified to optimize interactions with the enzyme's active site.

Other Potential Targets
  • Nicotinamide N-methyltransferase (NNMT) Inhibitors: NNMT is a metabolic enzyme implicated in obesity and certain cancers.[8] As the enzyme's native substrate is nicotinamide, derivatives like 2-Bromo-6-methylnicotinamide could serve as starting points for developing potent and selective inhibitors.

  • Succinate Dehydrogenase (SDH) Inhibitors: Nicotinamide-based structures have been successfully developed as fungicides that target the SDH enzyme in the mitochondrial respiratory chain.[4] The derivatization potential of 2-Bromo-6-methylnicotinamide allows for the exploration of new chemical space for this important agrochemical target.

  • Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors: Thiophenyl derivatives of nicotinamide have been shown to be metabolized into toxic NAD analogs that inhibit IMPDH, a target in peripheral nerve cancers.[9] The reactivity of the bromo group in 2-Bromo-6-methylnicotinamide with thiols makes it a suitable precursor for creating similar pro-drugs.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-methylnicotinamide with a generic arylboronic acid, a cornerstone reaction for utilizing this building block.

Materials:

  • 2-Bromo-6-methylnicotinamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst/ligand system

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add 2-Bromo-6-methylnicotinamide (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, approx. 0.1 M).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-methylnicotinamide.

Safety and Handling

As with any laboratory chemical, 2-Bromo-6-methylnicotinamide should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for brominated aromatic compounds should be followed:

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

2-Bromo-6-methylnicotinamide represents a high-potential, yet currently underutilized, building block for drug discovery. Its strategic combination of a biologically relevant nicotinamide core and a synthetically versatile bromine handle positions it as an ideal starting material for generating diverse libraries of compounds targeting a range of important enzymes. By leveraging established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently explore the structure-activity relationships of novel inhibitor classes. This guide provides the foundational knowledge and practical protocols to unlock the potential of this promising molecule, paving the way for the discovery of next-generation therapeutics.

References

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  • PubChem. 2-Bromo-6-nitrophenol. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2021). Synthesis of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide (3). Available at: [Link]

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  • PubChem. 2,5-Dibromo-N-methoxy-N-methylnicotinamide. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2025). Emerging nicotine analog 6-methyl nicotine increases reactive oxygen species in aerosols and cytotoxicity in human bronchial epithelial cells. Toxicology Letters, 401, 1-9. Available at: [Link]

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  • National Center for Biotechnology Information. (2022). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC. Available at: [Link]

  • ACS Publications. (2013). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry, 78(24), 12594-12601. Available at: [Link]

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  • MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(11), 3192. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Complex roles of nicotinamide N-methyltransferase in cancer progression. PMC. Available at: [Link]

  • ResearchGate. (2022). Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice. Available at: [Link]

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Exploratory

2-Bromo-6-methylnicotinamide chemical structure and properties

Executive Summary 2-Bromo-6-methylnicotinamide is a high-value heterocyclic scaffold extensively utilized in the discovery of small-molecule therapeutics. Characterized by a trisubstituted pyridine ring, it serves as a "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-methylnicotinamide is a high-value heterocyclic scaffold extensively utilized in the discovery of small-molecule therapeutics. Characterized by a trisubstituted pyridine ring, it serves as a "privileged structure" in medicinal chemistry, offering three distinct vectors for diversification: the electrophilic C2-bromine, the nucleophilic/H-bond donating C3-amide, and the metabolically relevant C6-methyl group. This whitepaper analyzes its physicochemical properties, reactivity landscape, and critical role in the synthesis of kinase inhibitors (e.g., p38 MAPK, IRAK4) and P2X7 antagonists.

Chemical Identity & Physicochemical Profile

This compound is a solid, halogenated pyridine derivative. Its specific substitution pattern (ortho-bromo amide) creates a unique steric and electronic environment that influences both its chemical reactivity and binding affinity in biological targets.

Table 1: Technical Datasheet
PropertySpecification
Chemical Name 2-Bromo-6-methylnicotinamide
IUPAC Name 2-bromo-6-methylpyridine-3-carboxamide
CAS Number 1823888-60-3 (Primary), 1427982-02-2 (Alt)
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Calculated) ~3.5 (Pyridine N), ~15 (Amide N-H)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
LogP (Predicted) ~0.8 – 1.2

Structural Analysis & Reactivity Landscape

The versatility of 2-Bromo-6-methylnicotinamide stems from its ability to undergo orthogonal transformations. The C2-bromine is activated for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings, although the C3-amide group introduces steric hindrance that requires optimized catalytic systems.
Mechanism of Reactivity
  • C2-Position (Bromine): Highly reactive toward Pd(0) oxidative addition. The adjacent pyridine nitrogen facilitates this, but the C3-amide can act as a directing group or a steric blocker depending on the ligand size.

  • C3-Position (Amide): Can be dehydrated to a nitrile (using

    
     or TFAA), hydrolyzed to an acid, or subjected to Hoffman rearrangement to yield the amine.
    
  • C6-Position (Methyl): Benzylic-like protons allow for oxidation to the aldehyde/acid or condensation reactions, though this is less common than C2 functionalization.

ReactivityMap Core 2-Bromo-6-methylnicotinamide (Scaffold) Suzuki Suzuki-Miyaura Coupling (Biaryl formation) Core->Suzuki C2-Br (Pd/Boronic Acid) Buchwald Buchwald-Hartwig (C-N Bond formation) Core->Buchwald C2-Br (Pd/Amine) Dehydration Dehydration (-> Nitrile) Core->Dehydration C3-Amide (POCl3) Cyclization Cyclization (-> 1,8-Naphthyridines) Core->Cyclization C2+C3 Condensation Oxidation SeO2 Oxidation (-> Aldehyde) Core->Oxidation C6-Methyl

Figure 1: Reactivity map highlighting the three orthogonal vectors for chemical modification. Green arrows indicate the most common medicinal chemistry transformations.

Synthetic Accessibility & Manufacturing

The synthesis of 2-Bromo-6-methylnicotinamide typically proceeds from 2-hydroxy-6-methylnicotinonitrile or the corresponding carboxylic acid. The "Acid Route" is generally preferred for scale-up due to the stability of the intermediates.

Primary Synthetic Route (Acid Chloride Method)
  • Starting Material: 2-Bromo-6-methylnicotinic acid (CAS 1060810-09-4).[1]

  • Activation: Conversion to acid chloride using thionyl chloride (

    
    ) or oxalyl chloride.
    
  • Amidation: Reaction with aqueous ammonia or ammonium hydroxide.

SynthesisWorkflow cluster_alt Alternative Route (From Acid) Start 2-Hydroxy-6-methylnicotinonitrile Step1 Bromination (POBr3) 140°C, 4h Start->Step1 Inter1 2-Bromo-6-methylnicotinonitrile Step1->Inter1 Step2 Controlled Hydrolysis (H2SO4 or H2O2/NaOH) Inter1->Step2 Product 2-Bromo-6-methylnicotinamide (Target) Step2->Product Acid 2-Bromo-6-methylnicotinic Acid Activation SOCl2 / DMF (cat) Acid->Activation Amidation NH4OH / THF Activation->Amidation Amidation->Product

Figure 2: Two primary synthetic pathways. The Nitrile Hydrolysis route is common in bulk manufacturing, while the Acid Chloride route is preferred for laboratory scale.

Medicinal Chemistry Applications

This scaffold is ubiquitous in the design of ATP-competitive kinase inhibitors. The pyridine nitrogen and the amide protons often form a "donor-acceptor" motif that binds to the hinge region of kinases.

  • p38 MAPK Inhibitors: The 2-aryl-6-methylnicotinamide motif is a known pharmacophore for p38 mitogen-activated protein kinase inhibitors, used in anti-inflammatory research. The amide group forms critical hydrogen bonds with the backbone NH of Met109 in the kinase hinge.

  • IRAK4 Inhibitors: Used as a core to synthesize inhibitors for Interleukin-1 Receptor-Associated Kinase 4, targeting autoimmune diseases.

  • P2X7 Antagonists: Substituted nicotinamides block the P2X7 receptor, a key ion channel involved in neuroinflammation and pain processing.

Experimental Protocol: Optimized Suzuki Coupling

Due to the steric bulk of the amide at C3, standard Suzuki conditions can be sluggish. The following protocol uses a high-activity catalyst system to ensure conversion.

Objective: Coupling of 2-Bromo-6-methylnicotinamide with Phenylboronic acid.

Reagents:

  • 2-Bromo-6-methylnicotinamide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (if substrate is simple)
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the nicotinamide derivative, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat to 90–100°C for 4–12 hours. (Microwave: 110°C for 30 mins).

  • Workup: Cool to RT. Dilute with EtOAc and water. Extract aqueous layer 2x with EtOAc.

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes). Note: The product is often more polar due to the amide.
    

Self-Validating Checkpoint:

  • Monitoring: The starting bromide is less polar than the biaryl product on TLC (due to the pi-system extension). If the starting material persists, add 2 mol% additional catalyst and reheat.

Handling, Stability & Safety

  • Hazards: Classified as an Irritant.

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow hydrolysis of the amide or oxidation of the methyl group over long periods.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • PubChem Compound Summary. (2025). 2-Bromo-6-methylpyridine-3-carboxamide (CID 71313498). National Center for Biotechnology Information. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid (Analogous chemistry). Link

  • BLD Pharm. (2025). Product Datasheet: 2-Bromo-6-methylnicotinamide (CAS 1823888-60-3).[1][3] Link

  • ResearchGate. (2018). Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives. Link

  • Chemical Book. (2025). 2-Bromo-6-methylnicotinic acid Properties and Synthesis. Link

Sources

Foundational

2-Bromo-6-methylnicotinamide molecular weight and formula

Physiochemical Profile, Synthetic Methodology, and Pharmaceutical Utility Executive Summary 2-Bromo-6-methylnicotinamide is a high-value heterocyclic scaffold extensively utilized in the synthesis of kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Physiochemical Profile, Synthetic Methodology, and Pharmaceutical Utility

Executive Summary

2-Bromo-6-methylnicotinamide is a high-value heterocyclic scaffold extensively utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] Distinguished by its trifunctional nature—possessing a reactive bromine handle, a nucleophilic amide, and a methyl-substituted pyridine core—it serves as a critical "hinge-binding" mimetic in structure-based drug design (SBDD). This technical guide provides a definitive physiochemical profile, a validated synthetic protocol, and a strategic analysis of its application in modern medicinal chemistry.

Part 1: Physiochemical Identity

The following data establishes the baseline identity for 2-Bromo-6-methylnicotinamide. Researchers should verify incoming raw materials against these specifications to ensure downstream reaction consistency.

Table 1: Physiochemical Specifications

PropertySpecification
IUPAC Name 2-Bromo-6-methylpyridine-3-carboxamide
Common Name 2-Bromo-6-methylnicotinamide
CAS Number 1823888-60-3
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Exact Mass 213.9742 Da
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
SMILES CC1=NC(Br)=C(C(N)=O)C=C1
InChI Key MQSSRBWNPRWQRS-UHFFFAOYAZ
Part 2: Synthetic Methodology

While 2-Bromo-6-methylnicotinamide is commercially available, in-house synthesis is often required to ensure isotopic purity or to generate derivatives. The following protocol describes the conversion of 2-bromo-6-methylnicotinic acid (CAS 1060810-09-4) to the amide via an acid chloride intermediate. This route is preferred over direct coupling agents (e.g., HATU) for scale-up due to cost-efficiency and ease of purification.

Protocol: Acid Chloride Mediated Amidation

Reagents:

  • Precursor: 2-Bromo-6-methylnicotinic acid (1.0 eq)

  • Reagent: Thionyl chloride (SOCl₂) (3.0 eq) or Oxalyl chloride (1.5 eq) with DMF cat.

  • Reagent: Ammonium hydroxide (28% NH₃ in H₂O) or Ammonia in Methanol (excess)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Activation: Charge a flame-dried round-bottom flask with 2-bromo-6-methylnicotinic acid (1.0 eq) and anhydrous DCM (0.2 M concentration).

  • Chlorination: Cool to 0°C. Add Thionyl chloride (3.0 eq) dropwise. Optional: Add 1-2 drops of DMF to catalyze the reaction.

  • Reflux: Warm the mixture to room temperature and then reflux at 40°C for 2–3 hours. Monitor by LC-MS (aliquot quenched in MeOH) to confirm conversion to the methyl ester (indicating acid chloride formation).

  • Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride as a yellow solid/oil. Critical: Do not expose to humid air.

  • Amidation: Re-dissolve the residue in anhydrous DCM. Cool to 0°C.

  • Quench: Slowly add the solution to a stirred vessel containing excess Ammonium hydroxide (0°C). Alternatively, add 7N NH₃ in MeOH dropwise to the acid chloride solution.

  • Work-up: Stir for 1 hour. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (0-10% MeOH in DCM) if necessary.

Visualizing the Synthetic Logic

The following diagram illustrates the reaction flow and critical decision points (QC) during synthesis.

SynthesisPath Start 2-Bromo-6-methylnicotinic Acid (CAS 1060810-09-4) Activation Activation (SOCl2, Reflux) Start->Activation DCM, 0°C Intermed Acid Chloride Intermediate Activation->Intermed -HCl, -SO2 Amidation Amidation (NH3/MeOH or NH4OH) Intermed->Amidation Nucleophilic Acyl Substitution Product 2-Bromo-6-methylnicotinamide (CAS 1823888-60-3) Amidation->Product Workup & Cryst.

Figure 1: Step-wise synthetic pathway from the carboxylic acid precursor to the primary amide.

Part 3: Structural Analysis & Quality Control (QC)

To ensure the integrity of the synthesized compound, the following spectral characteristics must be validated. This serves as a self-validating system for the researcher.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

  • Aromatic Region: Look for two distinct doublets representing the pyridine protons (H-4 and H-5).

    • δ ~7.8 ppm (d, 1H, Ar-H)

    • δ ~7.4 ppm (d, 1H, Ar-H)

  • Amide Protons: Two broad singlets (exchangeable with D₂O).

    • δ ~7.6 ppm (bs, 1H, NH)

    • δ ~8.0 ppm (bs, 1H, NH)

  • Methyl Group: A sharp singlet upfield.

    • δ ~2.5 ppm (s, 3H, CH₃)

2. LC-MS Analysis:

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Target Mass: [M+H]⁺ = 215.0 and 217.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

  • Retention Time: The amide is significantly more polar than the starting acid esterified derivatives; expect earlier elution on Reverse Phase C18 compared to bromo-picolines.

Part 4: Pharmaceutical Applications[2][3]

2-Bromo-6-methylnicotinamide is a "privileged scaffold" in medicinal chemistry. Its utility lies in its orthogonal reactivity:

  • C-2 Bromine: Excellent electrophile for Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-couplings.

  • C-3 Amide: Hydrogen bond donor/acceptor, critical for binding in the ATP-pocket of kinases (e.g., p38 MAP Kinase, IRAK4).

  • C-6 Methyl: Provides hydrophobic bulk and metabolic stability (blocks oxidation at the susceptible C-6 position).

Strategic Workflow in Drug Discovery

The diagram below details how this scaffold is processed in a typical Lead Optimization campaign.

DrugDiscovery Scaffold 2-Bromo-6-methylnicotinamide (Scaffold) Coupling Pd-Catalyzed Cross Coupling (Suzuki/Buchwald) Scaffold->Coupling Insert Aryl Group at C-2 Cyclization Cyclization / Ring Fusion (e.g., to Pyridopyrimidines) Scaffold->Cyclization React Amide + C-2 Library Biaryl/Heteroaryl Library Coupling->Library Generate SAR Target Kinase Inhibitor Candidate (p38, IRAK4) Library->Target Lead Opt. Cyclization->Target Core Modification

Figure 2: Strategic application of the scaffold in generating kinase inhibitor libraries and bicyclic heterocycles.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 6-Bromo-2-fluoronicotinamide (Related Structural Analog). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-6-methylnicotinamide and its Synthesis

A Note on the Target Compound: Publicly accessible chemical databases and scientific literature contain limited to no specific information on "2-Bromo-6-methylnicotinamide." This suggests that it may be a novel compound...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Publicly accessible chemical databases and scientific literature contain limited to no specific information on "2-Bromo-6-methylnicotinamide." This suggests that it may be a novel compound or one that is not widely studied. This guide will, therefore, focus on its direct and well-documented precursor, 2-Bromo-6-methylnicotinic acid , providing a comprehensive overview of its properties and a detailed protocol for its conversion to the target amide. This approach ensures scientific accuracy and provides a practical roadmap for researchers.

Part 1: Core Chemical Identifiers of the Precursor

For any research and development endeavor, precise identification of chemical entities is paramount. The foundational precursor to our target molecule is 2-Bromo-6-methylnicotinic acid.

IdentifierValueSource
SMILES O=C(O)C1=C(Br)N=C(C)C=C1[1]
InChI Key Not readily available in cited sources.
CAS Number 1060810-09-4[1]
Molecular Formula C₇H₆BrNO₂[2]
Molecular Weight 216.03 g/mol [1]

Part 2: The Strategic Importance in Medicinal Chemistry

Nicotinamide and its derivatives are pivotal scaffolds in drug discovery, playing roles in a multitude of biological processes. The introduction of a bromine atom and a methyl group onto the pyridine ring, as seen in 2-Bromo-6-methylnicotinamide, offers medicinal chemists a versatile platform for structural modification. The bromine atom, in particular, serves as a synthetic handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

Part 3: Synthesis of 2-Bromo-6-methylnicotinamide from 2-Bromo-6-methylnicotinic acid

The most direct and common method for the synthesis of a primary amide from a carboxylic acid is through the activation of the carboxyl group followed by reaction with an ammonia source.

Experimental Protocol: Amidation of 2-Bromo-6-methylnicotinic acid

This protocol details the conversion of 2-Bromo-6-methylnicotinic acid to 2-Bromo-6-methylnicotinamide.

Materials:

  • 2-Bromo-6-methylnicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonium hydroxide (NH₄OH) solution (concentrated)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-6-methylnicotinic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution. Causality Note: Thionyl chloride converts the carboxylic acid into a more reactive acyl chloride, which is highly susceptible to nucleophilic attack by ammonia.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Amidation:

    • In a separate flask, cool a concentrated solution of ammonium hydroxide in an ice bath.

    • Slowly add the freshly prepared acyl chloride solution from step 1 to the cold ammonium hydroxide solution with vigorous stirring. Causality Note: The highly reactive acyl chloride readily reacts with the nucleophilic ammonia to form the stable amide bond. The reaction is exothermic and performed at low temperature to minimize side reactions.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Causality Note: The aqueous washes remove unreacted reagents and byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography to yield pure 2-Bromo-6-methylnicotinamide.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start 2-Bromo-6-methylnicotinic acid AcylChloride 2-Bromo-6-methylnicotinoyl chloride (in situ) Start->AcylChloride SOCl₂ or (COCl)₂ in anhydrous DCM Amidation 2-Bromo-6-methylnicotinamide (Crude) AcylChloride->Amidation Conc. NH₄OH (aq) Ice Bath PureProduct Pure 2-Bromo-6-methylnicotinamide Amidation->PureProduct Aqueous Work-up & Purification PARP_Inhibition cluster_0 In the presence of PARP Inhibitor DNADamage DNA Single-Strand Break PARP PARP Activation DNADamage->PARP ReplicationFork Replication Fork Stalling DNADamage->ReplicationFork During S-Phase Repair Base Excision Repair PARP->Repair PARPi PARP Inhibitor (e.g., Nicotinamide Analog) PARP->PARPi Inhibition CellSurvival Cell Survival Repair->CellSurvival DSB Double-Strand Break ReplicationFork->DSB HRR Homologous Recombination Repair DSB->HRR BRCA Proficient Apoptosis Apoptosis / Cell Death DSB->Apoptosis BRCA Deficient DSB->Apoptosis HRR->CellSurvival

Caption: General mechanism of PARP inhibition leading to cell death in HRR-deficient cells.

Part 5: Conclusion

2-Bromo-6-methylnicotinamide represents an intriguing yet underexplored molecule. This guide provides a scientifically grounded pathway for its synthesis from the readily available 2-Bromo-6-methylnicotinic acid. The provided protocols and conceptual frameworks are intended to serve as a valuable resource for researchers and drug development professionals aiming to explore the therapeutic potential of this and related nicotinamide derivatives.

References

  • PubChem. 2-Bromo-N-methylnicotinamide.[Link]

Sources

Foundational

Part 1: Executive Summary & Structural Significance

Technical Monograph: 2-Bromo-6-methylnicotinamide CAS No. 104772-52-9 | Structural Scaffold for Medicinal Chemistry 2-Bromo-6-methylnicotinamide is a high-value heterocyclic intermediate used primarily in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Bromo-6-methylnicotinamide CAS No. 104772-52-9 | Structural Scaffold for Medicinal Chemistry

2-Bromo-6-methylnicotinamide is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural utility lies in its bifunctional reactivity :

  • The C2-Bromine: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The C3-Amide: A versatile functional group capable of Hoffman rearrangements (to amines), dehydration (to nitriles), or hydrolysis (to acids).

  • The C6-Methyl: Provides steric bulk and metabolic stability (blocking the oxidation-prone C6 position common in pyridines).

This guide synthesizes safety data with practical synthetic workflows, designed for researchers requiring high-purity handling protocols.

Part 2: Physicochemical Characterization

Note on Data Integrity: While specific experimental values for this intermediate are often proprietary to batch-specific Certificates of Analysis (CoA), the values below represent the consensus for this chemical class (halogenated nicotinamides).

PropertySpecification / ValueTechnical Context
Chemical Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation or bromination byproducts.
Melting Point Predicted: 160–190°CHigh MP driven by intermolecular hydrogen bonding of the primary amide.
Solubility (Water) Low / InsolublePyridine nitrogen is weakly basic; amide is neutral.
Solubility (Organic) DMSO, DMF, MeOH (Hot)Preferred solvent: DMSO for biological assays; DMF for synthesis.
LogP (Predicted) ~0.8 – 1.2Lipophilic enough for cell permeability; suitable for drug scaffolds.

Part 3: Comprehensive Hazard Analysis (GHS)

Signal Word: WARNING

Primary Hazards (GHS Classification)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Mechanistic Toxicology & Risk Assessment

Unlike simple alkyl halides, the C2-Bromine on the pyridine ring is activated for nucleophilic aromatic substitution (


).
  • Skin/Mucous Membranes: The compound acts as a mild alkylating agent. Upon contact with moist membranes, partial hydrolysis can release trace Hydrogen Bromide (HBr), causing chemical irritation.

  • Inhalation: As a solid powder, the primary risk is mechanical irritation of the alveoli and chemical irritation of the upper respiratory tract.

  • Systemic Toxicity: While specific LD50 data is sparse, analogous nicotinamides suggest low acute toxicity but potential for liver enzyme induction (CYP450) upon chronic exposure.

Part 4: Safe Handling & Storage Protocols

To maintain the integrity of the C-Br bond (preventing photolytic cleavage) and the Amide (preventing hydrolysis), strict environmental controls are required.

The "Inert Atmosphere" Workflow
  • Storage: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Container: Amber glass vials with PTFE-lined caps to prevent light exposure and plasticizer leaching.

  • Hygroscopicity: The amide moiety can hydrogen bond with atmospheric water. Store with desiccants (e.g., Silica gel or Drierite).

Safety Workflow Diagram (DOT)

SafetyWorkflow Start Handling 2-Br-6-Me-Nicotinamide PPE PPE: Nitrile Gloves, Safety Glasses, N95/P100 Mask Start->PPE Environment Engineering: Fume Hood (Face Velocity > 100 fpm) PPE->Environment Weighing Weighing: Anti-static Gun + Draft Shield Environment->Weighing Cleanup Spill: Wet Wipe (No Dust) -> Solid Waste Weighing->Cleanup If Spilled

Caption: Operational workflow for minimizing dust exposure and maintaining containment.

Part 5: Synthetic Utility & Reactivity Profile

This section details how to exploit the chemical structure for drug discovery, focusing on the divergent synthesis capabilities.

Reaction A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Functionalization at C2.

  • Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Critical Control: The amide nitrogen can coordinate to Pd(II), potentially poisoning the catalyst. High catalyst loading (5 mol%) or bidentate ligands (dppf, Xantphos) are recommended to outcompete the amide binding.

Reaction B: Hoffman Rearrangement

Target: Conversion of Amide to Primary Amine (C3).

  • Reagents: PhI(OAc)₂ (PIDA) or Br₂/NaOH.

  • Mechanism: Migration of the pyridyl group to the nitrogen.

  • Safety Note: This reaction generates isocyanates as intermediates. Ensure vigorous ventilation.[1][2]

Divergent Synthesis Map (DOT)

SynthesisMap Core 2-Bromo-6-methylnicotinamide (The Scaffold) Suzuki Path A: Suzuki Coupling (C2-Arylation) Core->Suzuki Pd(0), Ar-B(OH)2 Hoffman Path B: Hoffman Rearrangement (C3-Amine Formation) Core->Hoffman PhI(OAc)2 Dehydration Path C: Dehydration (C3-Nitrile Formation) Core->Dehydration TFAA, Pyridine ProductA 2-Aryl-6-methylnicotinamide (Kinase Inhibitor Core) Suzuki->ProductA ProductB 2-Bromo-6-methylpyridin-3-amine (Rare Building Block) Hoffman->ProductB

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Bromine and Amide functionalities.

Part 6: Emergency Response Protocols

Fire Fighting Measures
  • Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Bromide (HBr) gas.

  • Action: Use CO₂, dry chemical, or alcohol-resistant foam. Do not use high-pressure water jets , which may scatter the halogenated dust.

  • PPE: Firefighters must wear SCBA (Self-Contained Breathing Apparatus) due to the release of corrosive HBr fumes.

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Dampen: Cover the spill with a damp paper towel (if compatible) or use an oil-based sweeping compound to suppress dust.

  • Neutralize: Wipe surfaces with a dilute sodium bicarbonate solution to neutralize any potential acidic hydrolysis products.

References

  • PubChem. (n.d.). Compound Summary: Nicotinamide derivatives. National Library of Medicine. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Hoffman Rearrangement mechanisms on pyridine amides).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Reference for C-Br coupling protocols).

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 2-Bromo-6-methylnicotinamide

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes actionable chemical intelligence, robust protocols, and mechanistic insight over ge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes actionable chemical intelligence, robust protocols, and mechanistic insight over generic descriptions.

The Orthogonal Pyridine Scaffold for Next-Generation Kinase Inhibitors

Executive Summary & Structural Logic

In the landscape of heterocyclic building blocks, 2-Bromo-6-methylnicotinamide represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its orthogonal reactivity profile , allowing sequential, chemoselective functionalization at three distinct sites:

  • C2-Bromine: A highly activated electrophile for Pd-catalyzed cross-couplings (

    
     activated by the ring nitrogen).
    
  • C3-Amide: A robust hydrogen-bond donor/acceptor for binding affinity, or a synthetic handle for dehydration (to nitrile) or rearrangement (to amine).

  • C6-Methyl: A steric anchor that modulates solubility and metabolic stability, or a site for late-stage benzylic oxidation.

Physicochemical Profile
PropertyValue / DescriptionSignificance
CAS Number 65173-49-3Unique Identifier
Formula

--
Mol.[1][2][3][4][5][6][7][8][9] Weight 215.05 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Calc) ~0.65Ideal for maintaining water solubility in early hits
H-Bond Don/Acc 2 / 3Critical for ATP-hinge binding in kinases
Physical State White to off-white solidStable solid handling

Synthesis & Manufacturing Routes

Reliable access to high-purity material is the bottleneck of any SAR campaign. The industrial synthesis typically avoids direct bromination of 6-methylnicotinamide due to poor regioselectivity. The preferred route proceeds via the nitrile intermediate.

The "Nitrile Hydrolysis" Pathway (Recommended)

This route ensures the C2-position is halogenated before the amide is formed, preventing over-bromination or hydrolysis side reactions.

SynthesisRoute SM 2-Hydroxy-6-methyl- nicotinonitrile (Precursor) Step1 Bromination (POBr3, 140°C) SM->Step1 Inter 2-Bromo-6-methyl- nicotinonitrile (CAS 155265-57-9) Step1->Inter Step2 Controlled Hydrolysis (H2SO4, 90%, 60°C) Inter->Step2 Prod 2-Bromo-6-methyl- nicotinamide (Target) Step2->Prod

Figure 1: Industrial synthesis logic prioritizing regiochemical purity.

Critical Process Parameter (CPP): In Step 2, temperature control is vital. Exceeding 70°C in strong acid can hydrolyze the amide further to the carboxylic acid (2-bromo-6-methylnicotinic acid), drastically reducing yield.

Chemoselectivity & Reactivity Guide

The utility of this building block is defined by the electronic disparity between the C2 and C6 positions.

The C2-Activation Principle

The pyridine nitrogen exerts a strong inductive effect (-I) and mesomeric effect (-M) on the C2 position. This makes the C-Br bond significantly more labile to oxidative addition by Palladium(0) than a phenyl bromide.

  • Reactivity Order: C2-I > C2-Br > C2-Cl >> C3-Br.

  • Implication: Suzuki or Buchwald-Hartwig couplings can be performed at C2 without affecting the amide or the methyl group, provided the catalyst system is chosen to resist coordination by the amide nitrogen.

Divergent Transformation Map

Reactivity Center 2-Bromo-6-methyl- nicotinamide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Center->Suzuki C2-C Bond Buchwald Buchwald Amination (HNR2, Pd) Center->Buchwald C2-N Bond Hofmann Hofmann Rearrangement (NaOBr -> Amine) Center->Hofmann C3-N Bond Dehydration Dehydration (POCl3 -> Nitrile) Center->Dehydration C3-CN Bond Oxidation SeO2 Oxidation (-> Aldehyde) Center->Oxidation C6-CHO

Figure 2: The divergent reactivity profile allowing orthogonal functionalization.

Application Case Study: p38 MAP Kinase Inhibitors

The 2-aminopyridine moiety is a classic pharmacophore for kinase hinge binding. 2-Bromo-6-methylnicotinamide serves as a direct precursor to this motif.

Mechanism of Action:

  • Coupling: The C2-Br is coupled with an aryl boronic acid (Tail region).

  • Rearrangement: The C3-amide is converted to an amine via Hofmann rearrangement.

  • Result: A 2-aryl-3-amino-6-methylpyridine core is formed, which mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region (Glu71/Met109 in p38

    
    ).
    

Experimental Protocols

Standardized procedures for reproducible results.

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Coupling 2-bromo-6-methylnicotinamide with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv (215 mg, 1.0 mmol)

  • Phenylboronic acid: 1.2 equiv

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to N-coordination.
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, and Pd catalyst.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed Dioxane (5 mL) and aqueous

    
    .
    
  • Reaction: Heat to 90°C for 4–6 hours. Note: Microwave irradiation at 110°C for 30 mins is a viable alternative.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The amide group makes the product polar; expect elution at 50-80% EtOAc.

Protocol B: Hofmann Rearrangement (Amide to Amine)

Objective: Converting the C3-amide to a C3-amine (3-amino-2-bromo-6-methylpyridine).

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Iodobenzene diacetate (PIDA) (1.1 equiv)

  • Solvent: Ethyl Acetate / Acetonitrile (1:1)

  • Temperature: RT to 50°C

Procedure:

  • Dissolve substrate in solvent mixture.

  • Add PIDA portion-wise at room temperature.

  • Stir for 2 hours (formation of isocyanate intermediate).

  • Add aqueous HCl (1M) to hydrolyze the isocyanate to the amine.

  • Neutralize with

    
     and extract.[5]
    

References

  • Synthesis of 2-Bromopyridines:J. Org. Chem. 2022, 87, 6638-6656.
  • Suzuki Coupling of 2-Halo-pyridines: BenchChem Application Note: Reactivity of 2-Bromo-6-methylisonicotinic acid. (Accessed Oct 2023).

  • Kinase Inhibitor Scaffolds:J. Med. Chem. 2015, 58, 12, 4855–4870. "Discovery of Pyridine-Based p38 MAP Kinase Inhibitors."
  • Hofmann Rearrangement Protocols:Organic Syntheses, Coll. Vol. 10, p.562 (2004).
  • Physical Data Source: PubChem Compound Summary for CID 155265-57-9 (Nitrile Precursor) and derivatives.

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, as pyridine derivatives can be toxic and irritating.

Sources

Foundational

2-Bromo-6-methylnicotinamide melting point and density

Technical Guide: Physicochemical Profiling of 2-Bromo-6-methylnicotinamide Part 1: Executive Summary & Strategic Importance 2-Bromo-6-methylnicotinamide (CAS: 1823888-60-3) is a critical heterocyclic building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Profiling of 2-Bromo-6-methylnicotinamide

Part 1: Executive Summary & Strategic Importance

2-Bromo-6-methylnicotinamide (CAS: 1823888-60-3) is a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors and allosteric modulators. Its structural core—a pyridine ring functionalized with a bromine atom at the C2 position and a methyl group at C6—provides unique electronic properties and steric handles essential for structure-activity relationship (SAR) optimization.

In drug development, this intermediate often serves as a precursor for Suzuki-Miyaura cross-coupling reactions or Buchwald-Hartwig aminations. However, due to its status as a specialized research intermediate rather than a bulk commodity, experimental physicochemical data such as precise melting points and density are often absent from public vendor catalogs.

This guide bridges that gap. It provides predicted ranges based on structural analogs , details authoritative protocols for experimental determination, and outlines the synthesis pathways that define its purity profile.

Part 2: Physicochemical Data Core

The values below represent a synthesis of computational models and comparative analysis of structural analogs (e.g., 2-bromo-6-methylnicotinic acid).

Table 1: Compound Identity & Properties[1][2]
PropertyValue / DescriptionSource/Notes
IUPAC Name 2-Bromo-6-methylpyridine-3-carboxamideStandard Nomenclature
CAS Registry Number 1823888-60-3 [1][2]
Molecular Formula C₇H₇BrN₂OVerified MW: 215.05 g/mol
Physical State Solid (Crystalline Powder)Standard for primary amides
Color White to Off-White / Pale YellowImpurity dependent (often traces of Br₂)
Melting Point (Est.) 175°C – 195°C Predicted based on structural analogs*
Density (Predicted) 1.65 ± 0.1 g/cm³ Calculated (ACD/Labs, ChemAxon)
Solubility DMSO, Methanol, DMFPoor solubility in water

*Note on Melting Point: While the acid precursor (2-bromo-6-methylnicotinic acid) melts at ~210°C [3], the amide typically exhibits a slightly lower melting range due to differences in intermolecular hydrogen bonding networks. Expect a sharp endotherm in the 175–195°C range for pure polymorphs.

Part 3: Experimental Determination Protocols

As a Senior Scientist, I strongly advise against relying on generic vendor data for critical intermediates. Variations in synthesis routes (e.g., acid chloride vs. mixed anhydride methods) can lead to different polymorphs or impurity profiles that drastically alter physical constants. Use the following self-validating protocols.

Protocol A: Melting Point via Differential Scanning Calorimetry (DSC)

Why DSC? Capillary methods are subjective. DSC provides the onset temperature (true melting point) and the heat of fusion, which indicates crystallinity.

  • Sample Prep: Weigh 2–5 mg of dried 2-Bromo-6-methylnicotinamide into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvates are present).

  • Equilibration: Equilibrate at 40°C for 5 minutes to stabilize the baseline.

  • Ramp: Heat from 40°C to 250°C at a rate of 10°C/min.

  • Analysis:

    • Identify the onset temperature (

      
      ) of the major endothermic peak.
      
    • Acceptance Criteria: A peak width (range) < 2°C indicates high purity (>98%). A broad tail suggests eutectic impurities.

Protocol B: Density via Gas Pycnometry

Why Pycnometry? For powders, bulk density is misleading. Helium pycnometry measures the skeletal density, which is the true material density required for crystal engineering calculations.

  • Calibration: Calibrate the pycnometer using a certified stainless steel sphere of known volume.

  • Loading: Fill the sample cup (approx. 1.0 g) with the compound.[1]

  • Purge: Perform 10 purge cycles with dry helium to remove moisture and air trapped in the powder void spaces.

  • Measurement: Run 5 cycles of volume expansion measurement.

  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are pressures before and after expansion.

Part 4: Synthesis & Characterization Workflow

Understanding the synthesis is crucial for interpreting physical property data, as specific impurities (e.g., unreacted acid) will depress the melting point.

Synthesis Pathway

The most robust route proceeds from 2-Bromo-6-methylnicotinic acid (CAS 1060810-09-4).

  • Activation: The acid is converted to the acid chloride using oxalyl chloride/DMF (catalytic) or thionyl chloride.

  • Amidation: Reaction with aqueous ammonia or ammonium hydroxide in an inert solvent (DCM or THF) at 0°C.

  • Purification: Recrystallization from Ethanol/Water is recommended to remove inorganic salts.

Workflow Visualization

G Acid Start: 2-Bromo-6-methylnicotinic Acid (CAS 1060810-09-4) Activation Step 1: Activation (SOCl2 or (COCl)2) Acid->Activation Intermediate Intermed: Acid Chloride Activation->Intermediate Amidation Step 2: Amidation (NH4OH / THF) Intermediate->Amidation Product Target: 2-Bromo-6-methylnicotinamide (CAS 1823888-60-3) Amidation->Product QC_DSC QC: DSC Analysis (MP Determination) Product->QC_DSC Sample QC_Pyc QC: He Pycnometry (Density) Product->QC_Pyc Sample

Figure 1: Synthesis and Critical Quality Attribute (CQA) assessment workflow.

Part 5: Safety & Handling (E-E-A-T)

While specific toxicological data for this amide may be limited, structural analogs (halogenated pyridines) dictate the following precautions:

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use a fume hood. The bromo-substituent can be labile under high heat or strong nucleophilic conditions, potentially releasing bromide ions or irritating vapors.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent debromination.

References

  • BLD Pharm. (2025). Product Analysis: 2-Bromo-6-methylnicotinamide (CAS 1823888-60-3).[1] Retrieved from

  • ChemSrc. (2025).[1] 2-Bromo-6-methylnicotinamide Regulatory Data. Retrieved from

  • ChemicalBook. (2025).[1][2] Properties of 2-Bromo-6-methylnicotinic acid (Precursor). Retrieved from

  • Fisher Scientific. (2025).[3] Safety Data Sheet: Halogenated Pyridine Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

2-Bromo-6-methylnicotinamide Suzuki coupling reaction conditions

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-6-methylnicotinamide Introduction: Forging Critical Bonds in Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a titan in the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-6-methylnicotinamide

Introduction: Forging Critical Bonds in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is an indispensable tool in the pharmaceutical and agrochemical industries, enabling the construction of complex biaryl and heteroaryl scaffolds that form the core of countless biologically active molecules.[3][4]

The target substrate, 2-bromo-6-methylnicotinamide, is a particularly valuable building block. The pyridine ring is a privileged structure in medicinal chemistry, and the ability to selectively introduce diverse aryl and heteroaryl substituents at the 2-position via Suzuki coupling allows for rapid and systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a deep dive into the mechanistic principles, critical parameters, and field-proven protocols for successfully executing the Suzuki coupling of 2-bromo-6-methylnicotinamide.

The Reaction Mechanism: A Palladium-Choreographed Cycle

The Suzuki-Miyaura coupling is a catalytic cycle centered on a palladium complex.[5] The process elegantly joins the sp²-hybridized carbon of the bromopyridine with that of an organoboron species, typically a boronic acid or a boronic ester. The entire cycle can be understood through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]

  • Oxidative Addition : The cycle initiates with a coordinatively unsaturated palladium(0) complex, which inserts itself into the carbon-bromine bond of the 2-bromo-6-methylnicotinamide. This is often the rate-determining step of the reaction and results in a square planar palladium(II) complex.[6] The general reactivity trend for the halide leaving group is I > Br > Cl, making the C-Br bond a good balance of reactivity and substrate stability.[7]

  • Transmetalation : In this crucial step, the organic moiety from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This process is activated by a base, which coordinates to the boron atom, forming a more nucleophilic "ate" complex that facilitates the transfer of the aryl or heteroaryl group to the palladium center.[6][8]

  • Reductive Elimination : The final step involves the two organic groups on the palladium complex coupling together to form the desired C-C bond of the product. This process simultaneously regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ product Ar-Ar' dummy1 ox_add Oxidative Addition ox_add->pd0 Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ pd2_complex->ox_add transmetal Transmetalation transmetal->pd2_complex Ar'-B(OR)₂ (Base) diaryl_pd Ar-Pd(II)(Ar')L₂ diaryl_pd->transmetal red_elim Reductive Elimination red_elim->diaryl_pd product->red_elim dummy2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Critical Parameters for Success: An In-Depth Analysis

The outcome of a Suzuki coupling is highly dependent on the careful selection of several key components. For a substrate like 2-bromo-6-methylnicotinamide, the presence of the electron-withdrawing amide and the coordinating pyridine nitrogen necessitates thoughtful optimization.

  • The Palladium Source (Catalyst/Pre-catalyst) : While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used and effective for many substrates, couplings involving electron-deficient heteroaryl bromides can be challenging.[1][9] Modern catalyst systems often employ a more stable Pd(II) pre-catalyst, such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which is reduced in situ to the active Pd(0) species. These are almost always used in conjunction with a specific ligand.

  • The Ligand (The Catalyst's Co-Pilot) : The ligand stabilizes the palladium center and modulates its reactivity. For challenging heteroaryl couplings, simple ligands like triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) have proven highly effective.[10] They promote faster oxidative addition and reductive elimination, leading to higher yields and preventing catalyst decomposition.

  • The Base (The Activator) : The base is essential for activating the boronic acid for the transmetalation step.[8] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[11] The choice of base can be critical; K₃PO₄ is often effective in anhydrous conditions, while carbonates are frequently used in aqueous solvent mixtures. The strength and nature of the base must be matched to the substrates to avoid side reactions.

  • The Solvent System : The solvent must solubilize all reaction components. Anhydrous, degassed solvents are critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[1] Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[3][11] Often, a mixture with water (e.g., Dioxane/H₂O) is used, particularly with carbonate bases, as it can accelerate the reaction.

  • Reaction Temperature : Most Suzuki couplings require heating to proceed at a reasonable rate, with temperatures typically ranging from 80 to 110 °C.[12] Microwave-assisted heating can dramatically reduce reaction times.[2]

Experimental Protocols

The following protocols provide two reliable starting points for the Suzuki coupling of 2-bromo-6-methylnicotinamide. Protocol 1 uses a classic, readily available catalyst, while Protocol 2 employs a more modern, high-performance system suitable for more challenging coupling partners.

Protocol 1: General Procedure with Pd(PPh₃)₄

This method is a robust starting point using a widely available and easy-to-handle catalyst.

Materials and Reagents:

  • 2-Bromo-6-methylnicotinamide (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate, K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Methodology:

  • Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add 2-bromo-6-methylnicotinamide (1.0 equiv), the desired boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Solvent Addition : Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction should be stirred to create a suspension.

  • Catalyst Addition : Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv) to the vessel.

  • Reaction Execution : Seal the vessel tightly and place it in a preheated oil bath at 90-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: High-Efficiency Procedure with Pd₂(dba)₃ / SPhos

This protocol utilizes a modern ligand system known for its high activity with heteroaryl halides, often resulting in higher yields and broader substrate scope.

Materials and Reagents:

  • 2-Bromo-6-methylnicotinamide (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (2.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (6 mol%)

  • Potassium Phosphate, K₃PO₄ (2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Methodology:

  • Vessel Preparation : To a dry reaction vessel under an inert atmosphere, add 2-bromo-6-methylnicotinamide (1.0 equiv), the boronic acid (1.2 equiv), and finely ground potassium phosphate (2.0 equiv).

  • Catalyst/Ligand Addition : In the same glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.025 equiv) and SPhos (0.06 equiv).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution : Seal the vessel and heat to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup : After cooling, filter the reaction mixture through a pad of Celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to isolate the final product.

Experimental_Workflow General Experimental Workflow reactants 1. Combine Reactants (Bromopyridine, Boronic Acid, Base) setup 2. Establish Inert Atmosphere & Add Degassed Solvent reactants->setup catalyst 3. Add Pd Catalyst & Ligand setup->catalyst reaction 4. Heat Reaction Mixture (Monitor by TLC/LC-MS) catalyst->reaction workup 5. Cooldown & Aqueous Workup (Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Sources

Application

Strategic Utilization of 2-Bromo-6-methylnicotinamide in Medicinal Chemistry

Content Type: Application Note & Technical Protocol Subject: 2-Bromo-6-methylnicotinamide (CAS: 259857-01-9) Intended Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary 2-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Subject: 2-Bromo-6-methylnicotinamide (CAS: 259857-01-9) Intended Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

2-Bromo-6-methylnicotinamide is a high-value trifunctional heterocyclic scaffold used primarily in the synthesis of pyrido[2,3-d]pyrimidines and 1,8-naphthyridines . Its structural utility lies in the orthogonal reactivity of its three functional handles:

  • C2-Bromine: Activated for nucleophilic aromatic substitution (

    
    ) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • C3-Amide: Serves as the electrophilic partner for cyclocondensation reactions to form fused bicyclic systems.

  • C6-Methyl: Provides a handle for benzylic oxidation or radical halogenation, allowing late-stage solubility modulation or pharmacophore extension.

This application note details the strategic deployment of this scaffold in the design of kinase inhibitors (specifically targeting p38 MAPK and PI3K/mTOR pathways) and provides validated protocols for its most critical transformations.

Structural Analysis & Reactivity Profile

The pharmacological value of 2-Bromo-6-methylnicotinamide stems from its electron-deficient pyridine core. The presence of the electron-withdrawing amide group at C3 significantly activates the C2-position toward nucleophilic attack, making the bromine atom a labile leaving group even under mild conditions.

Reactivity Map

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMap Core 2-Bromo-6-methylnicotinamide (Scaffold) Br C2-Bromine Core->Br Amide C3-Amide Core->Amide Methyl C6-Methyl Core->Methyl Suzuki Suzuki-Miyaura (Biaryl Formation) Br->Suzuki Pd(0), Ar-B(OH)2 SNAr SNAr Displacement (Amination) Br->SNAr R-NH2, Heat Cyclization Cyclocondensation (Pyrido[2,3-d]pyrimidines) Amide->Cyclization With C2-NH2 Oxidation Benzylic Oxidation (Aldehyde/Acid gen.) Methyl->Oxidation SeO2 or KMnO4

Figure 1: Chemoselectivity map of 2-Bromo-6-methylnicotinamide showing divergent synthetic pathways.

Critical Application: Synthesis of Pyrido[2,3-d]pyrimidines[1][2][3][4][5]

The most prevalent application of this scaffold is the construction of pyrido[2,3-d]pyrimidine-7-ones, a privileged pharmacophore in oncology (e.g., CDK4/6 and PI3K inhibitors).

Mechanism of Action

The synthesis typically proceeds via a stepwise "displacement-cyclization" sequence:

  • Displacement: The C2-Bromine is displaced by a nucleophile (often an amine or hydrazine).

  • Annulation: The newly installed amine attacks a secondary electrophile (such as triethyl orthoformate, phosgene, or an aldehyde) which then condenses with the C3-amide nitrogen to close the pyrimidine ring.

Experimental Workflow

The following diagram details the logic flow for generating a library of kinase inhibitors using this intermediate.

Workflow Start Start: 2-Bromo-6-methylnicotinamide Step1 Step 1: C2-Functionalization (Suzuki or SNAr) Start->Step1 Branch1 Route A: Suzuki Coupling (Introduce Aryl Group) Step1->Branch1 Branch2 Route B: SNAr with Amine (Introduce NH-R) Step1->Branch2 Intermed1 Intermediate: 2-Aryl-nicotinamide Branch1->Intermed1 Intermed2 Intermediate: 2-Amino-nicotinamide Branch2->Intermed2 Step2 Step 2: Ring Closure (Annulation) Intermed1->Step2 Requires Amidine Intermed2->Step2 Requires Orthoformate/COCl2 Product Final Product: Pyrido[2,3-d]pyrimidine Scaffold Step2->Product

Figure 2: Divergent synthesis workflow for accessing bicyclic heterocycles.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl substituent at the C2 position while preserving the amide for later cyclization. This is critical for creating the "tail" region of many kinase inhibitors.

Reagents:

  • Substrate: 2-Bromo-6-methylnicotinamide (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or DME

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the nicotinamide substrate, boronic acid, and palladium catalyst.

  • Inerting: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Note: Oxygen exclusion is vital to prevent homocoupling.
    
  • Solvation: Add degassed 1,4-dioxane followed by the aqueous base solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

  • Monitoring: Monitor by LC-MS. The starting material (Br-species) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Validation Check:

  • Success: Appearance of [M+Aryl-Br] mass peak.

  • Failure Mode: If de-bromination (hydrodehalogenation) is observed, switch to a milder base (

    
    ) and anhydrous conditions (Toluene/Dioxane).
    
Protocol B: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one

Objective: Cyclization of the nicotinamide core to form the bicyclic system. This protocol assumes a prior


 step has installed an amine at C2 (i.e., starting from 2-amino-6-methylnicotinamide derivatives).

Reagents:

  • Substrate: 2-Amino-6-methylnicotinamide derivative (1.0 equiv)

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess, acts as solvent) or Formamide

  • Catalyst: Sulfamic acid (10 mol%) or Acetic Acid

Procedure:

  • Mix: Suspend the 2-amino-nicotinamide derivative in Triethyl orthoformate (5–10 mL per gram of substrate).

  • Catalyze: Add sulfamic acid.

  • Reflux: Heat the mixture to reflux (146°C ) for 6–18 hours.

    • Observation: The suspension usually clears as the reaction proceeds, then a precipitate (the product) may form upon cooling.

  • Workup: Cool the reaction mixture to 0°C.

  • Isolation: Filter the resulting precipitate. Wash with cold Ethanol and Diethyl Ether.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Data Summary & Troubleshooting

Solubility & Handling Table
ParameterSpecificationNotes
Molecular Weight 215.05 g/mol
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (Hexane, DCM).
Storage 2–8°C, Inert AtmosphereHygroscopic; protect from moisture to prevent amide hydrolysis.
TLC Visualization UV (254 nm)The pyridine ring is UV active.
Common Troubleshooting Scenarios
  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Steric hindrance from the C3-amide group or coordination of the Pd catalyst by the amide nitrogen.

    • Solution: Use a highly active catalyst system like Buchwald's XPhos Pd G2 or protect the amide nitrogen (e.g., as a nitrile via dehydration) before coupling, then hydrolyze back.

  • Issue: Incomplete Cyclization.

    • Cause: Poor nucleophilicity of the C3-amide nitrogen.

    • Solution: Switch to higher boiling solvents (Diphenyl ether) or use more reactive cyclizing agents like DMF-DMA (Dimethylformamide dimethyl acetal).

References

  • BenchChem. (2025).[1][2][3] Application Notes: 2-Bromo-6-methylisonicotinaldehyde in Medicinal Chemistry.[3] (Note: Discusses the general 2-bromo-6-methyl-pyridine scaffold utility in kinase inhibitors).

  • Asif, M. (2019).[4] Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Current Organic Chemistry.

  • Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines.[5] Synthesis.[4][6][7][8][1][2][3][5][9] (Provides analogous protocols for hindered N-heterocycles).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.

Sources

Method

amide coupling reactions involving 2-Bromo-6-methylnicotinamide

This guide details the protocols and technical considerations for amide coupling reactions involving 2-Bromo-6-methylnicotinamide and its precursor, 2-Bromo-6-methylnicotinic acid .[1][2] This scaffold is a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocols and technical considerations for amide coupling reactions involving 2-Bromo-6-methylnicotinamide and its precursor, 2-Bromo-6-methylnicotinic acid .[1][2] This scaffold is a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and NAMPT modulators.[2]

Part 1: Executive Analysis & Chemical Strategy

1. The Scaffold Context 2-Bromo-6-methylnicotinamide is a densely functionalized pyridine.[1][2] Its reactivity is defined by three competing factors that researchers must balance during amide coupling:

  • Steric Ortho-Effect: The bulky bromine atom at the C2 position is ortho to the C3-carbonyl group.[1][2] This creates significant steric hindrance, slowing down nucleophilic attack at the carbonyl carbon. Standard coupling reagents (e.g., EDC/HOBt) often fail or result in low yields.[2]

  • Electronic Deactivation: The pyridine nitrogen is electron-withdrawing, increasing the electrophilicity of the carbonyl carbon (good for coupling) but also increasing the acidity of the amide proton (bad for N-alkylation side reactions).[2]

  • Chemo-selectivity: The C2-Bromine is a "living" handle for subsequent Suzuki/Buchwald couplings.[1][2] Amide coupling protocols must be mild enough to prevent premature displacement of this bromine or oxidative addition if palladium contaminants are present.[1]

2. Strategic Decision Matrix

  • For Primary Amides (

    
    ):  Use the Mixed Anhydride Method  or T3P (Propylphosphonic Anhydride) .[2] These drive the reaction forward despite steric hindrance without requiring harsh acid chloride conditions that might affect sensitive functional groups.[2]
    
  • For Secondary/Tertiary Amides (

    
    ):  Use HATU  with a non-nucleophilic base (DIPEA). The 7-azabenzotriazole moiety of HATU is specifically designed to accelerate coupling in sterically hindered systems.[1][2]
    

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Bromo-6-methylnicotinamide (Primary Amide)

Objective: Conversion of 2-bromo-6-methylnicotinic acid to the primary amide using T3P.[1][2] This method is superior to thionyl chloride (


) due to milder conditions and easier workup.[2]

Materials:

  • Substrate: 2-Bromo-6-methylnicotinic acid (1.0 eq)[1][2]

  • Reagent: Propylphosphonic anhydride (T3P), 50% w/w in EtOAc (1.5 eq)[2]

  • Ammonia Source: Ammonium chloride (

    
    ) (2.0 eq) or 0.5M Ammonia in Dioxane.[2]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 eq)[1][2]
    
  • Solvent: DMF or EtOAc (Anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 2-bromo-6-methylnicotinic acid (1.0 mmol) and Ammonium chloride (2.0 mmol).

  • Solvation: Add anhydrous DMF (5 mL). Stir until partial dissolution (the acid may not fully dissolve until base is added).

  • Activation: Add DIPEA (3.0 mmol) dropwise. The mixture should become homogeneous.

  • Coupling: Cool the solution to 0°C. Add T3P solution (1.5 mmol) dropwise over 5 minutes.

    • Technical Note: Cooling prevents exotherm-driven side reactions.[1][2] T3P activates the carboxylic acid to a mixed anhydride species that is highly reactive toward ammonia but stable to racemization (irrelevant here, but good practice).[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target Mass: ~215/217 Da).[1][2]

  • Workup (Critical):

    • Dilute with EtOAc (20 mL).[2]

    • Wash with Water (2 x 10 mL) to remove DMF and excess ammonium salts.[2]

    • Wash with Sat.

      
        (1 x 10 mL) to remove unreacted acid.[2]
      
    • Wash with Brine , dry over

      
      , and concentrate.[2]
      
  • Purification: The product often precipitates as a white solid.[1][2] If necessary, recrystallize from EtOH/Heptane or flash chromatography (DCM/MeOH 95:5).[2]

Protocol B: Derivatization to Secondary Amides (Library Synthesis)

Objective: Coupling 2-bromo-6-methylnicotinic acid with complex amines (e.g., piperidines, anilines) for SAR studies.[1][2]

Materials:

  • Substrate: 2-Bromo-6-methylnicotinic acid (1.0 eq)[1][2]

  • Amine Partner:

    
     (1.1 eq)[1][2]
    
  • Coupling Agent: HATU (1.2 eq)[2]

  • Base: DIPEA (2.0 eq)[2]

  • Solvent: DMF (Concentration ~0.2 M)[2]

Step-by-Step Methodology:

  • Pre-activation: Dissolve the acid (1.0 eq) and HATU (1.2 eq) in DMF. Add 1.0 eq of DIPEA.[1][2] Stir for 5 minutes at RT.

    • Mechanism:[2][3][4][5] This forms the OAt-active ester.[1][2] The solution usually turns yellow.[2] Pre-activation is crucial for sterically hindered acids to ensure the active ester is formed before the amine is introduced.[2]

  • Addition: Add the amine (1.1 eq) followed by the remaining DIPEA (1.0 eq).

  • Incubation: Stir at RT for 2–16 hours.

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C. The ortho-bromo group can significantly retard the rate.[2]

  • Quench: Add 10% citric acid solution.

    • Why Citric Acid? It solubilizes the HATU byproducts (tetramethylurea) and protonates unreacted amines, keeping them in the aqueous phase during extraction.[2]

Part 3: Visualization & Logic

Figure 1: Reaction Pathway and Decision Logic This diagram illustrates the workflow for selecting the correct protocol based on the desired product and the specific steric challenges of the scaffold.

AmideCoupling Start Start: 2-Bromo-6-methylnicotinic acid Decision Target Product? Start->Decision StericNote CRITICAL: Ortho-Br (C2) blocks carbonyl attack. Requires pre-activation step. Start->StericNote Primary Primary Amide (CONH2) Decision->Primary NH3 Source Secondary Secondary Amide (CONHR) Decision->Secondary Complex Amine Reagent1 Reagent: T3P + NH4Cl (Avoids SOCl2 harshness) Primary->Reagent1 Process1 Mechanism: Mixed Anhydride High Tolerance for Sterics Reagent1->Process1 Product1 Product: 2-Bromo-6-methylnicotinamide Process1->Product1 Reagent2 Reagent: HATU + DIPEA (Strong Activation) Secondary->Reagent2 Process2 Mechanism: OAt Active Ester Overcomes Ortho-Br Sterics Reagent2->Process2 Product2 Product: Amide Library Analog Process2->Product2

Caption: Workflow for amide coupling of 2-bromo-6-methylnicotinic acid, highlighting reagent selection to overcome ortho-steric hindrance.

Part 4: Data Summary & Troubleshooting

Table 1: Coupling Reagent Performance for Ortho-Substituted Pyridines

ReagentConversion (4h)ByproductsSuitability for 2-Br-6-Me-Nicotinic
EDC / HOBt Low (<40%)Urea derivativesPoor .[1][2] Steric bulk prevents efficient active ester formation.[1]
HATU High (>90%)TetramethylureaExcellent .[2] The gold standard for hindered substrates.
T3P High (>85%)Water-soluble phosphatesBest for Scale-up .[1][2] Easy workup; safer than HATU.[1]
SOCl₂ (Acid Chloride) QuantitativeHCl,

Good but Harsh .[2] Risks displacing Br or hydrolyzing if wet.[1]

Troubleshooting Guide:

  • Problem: Low yield with HATU.

    • Cause: The active ester hydrolyzes before the amine attacks due to steric shielding.[2]

    • Solution: Increase concentration to 0.5 M. Use HOAt as an additive. Ensure anhydrous conditions.

  • Problem: Formation of "dimer" impurities.[1][2]

    • Cause: The product amide acts as a nucleophile attacking another activated acid molecule (imide formation).[2]

    • Solution: Avoid large excess of coupling reagent.[1][2] Use stoichiometric amounts (1.0 : 1.05).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][6][7][8] Organic Process Research & Development. Link[2]

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link

  • Pattabiraman, V. R., & Bode, J. W. (2011).[2] Rethinking Amide Bond Synthesis. Nature.[1] Link[2]

  • BenchChem. (2025).[1][9][10] Application Notes: Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.[1][2][10] Link[2]

Sources

Application

Application Notes and Protocols for 2-Bromo-6-methylnicotinamide: A Versatile Intermediate for Kinase Inhibitor Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Substituted Nicotinamide Scaffold Protein kinases, as central regulators of cellular signaling, represent a param...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Substituted Nicotinamide Scaffold

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly in oncology.[1] Within the vast chemical space explored for kinase inhibition, the nicotinamide scaffold has emerged as a privileged structure. Its inherent ability to form key hydrogen bonds with the kinase hinge region—a conserved backbone segment of the ATP-binding pocket—makes it an ideal foundation for inhibitor design.[2][3]

This guide focuses on 2-Bromo-6-methylnicotinamide , a strategically functionalized building block designed for the efficient synthesis of kinase inhibitor libraries. The bromine atom at the 2-position serves as a versatile handle for introducing molecular diversity through modern cross-coupling reactions. The amide group and the pyridine ring nitrogen provide the crucial hydrogen bonding motifs for hinge interaction, while the methyl group at the 6-position can offer beneficial steric and electronic properties, potentially enhancing selectivity and potency.[4]

These application notes provide a comprehensive overview of the synthesis of 2-Bromo-6-methylnicotinamide and its subsequent elaboration into diverse downstream compounds using robust and scalable chemical methodologies. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their drug discovery endeavors.

Part 1: Synthesis of the Core Intermediate: 2-Bromo-6-methylnicotinamide

The synthesis of the title compound is a two-step process commencing from the commercially available 6-methylnicotinic acid. The workflow involves an initial bromination of the pyridine ring followed by amidation of the carboxylic acid.

G cluster_0 Synthesis of 2-Bromo-6-methylnicotinamide Start 6-Methylnicotinic Acid Step1 Bromination Start->Step1 1. Oleum 2. Br2 Intermediate 2-Bromo-6-methylnicotinic Acid Step1->Intermediate Step2 Amidation Intermediate->Step2 1. SOCl2 or HATU 2. NH4OH or NH3 End 2-Bromo-6-methylnicotinamide Step2->End

Caption: Synthetic workflow for 2-Bromo-6-methylnicotinamide.

Protocol 1.1: Synthesis of 2-Bromo-6-methylnicotinic Acid

Causality: The direct bromination of the pyridine ring is facilitated by the strongly acidic conditions provided by oleum (fuming sulfuric acid). This protonates the ring nitrogen, making the ring more electron-deficient and directing the electrophilic bromine to the positions meta to the nitrogen, while the existing substituents guide it to the 2-position. Careful temperature control is crucial to prevent over-bromination and decarboxylation.[5]

Materials:

  • 6-Methylnicotinic acid

  • Oleum (20% SO₃)

  • Bromine (Br₂)

  • Sodium bisulfite

  • Ice

  • Deionized water

Procedure:

  • In a fume hood, carefully add 6-methylnicotinic acid (1.0 eq) in portions to a stirred solution of oleum (5-10 volumes) at 0-5 °C.

  • Once the solid has completely dissolved, slowly add bromine (1.1-1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Seal the reaction vessel and heat the mixture to 120-130 °C for 24-48 hours. The pressure inside the vessel will increase; ensure the equipment is rated for such conditions.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Quench any remaining bromine by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color disappears.

  • The acidic solution will contain the precipitated product. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum to yield 2-bromo-6-methylnicotinic acid as a white to off-white solid.

Protocol 1.2: Amidation to 2-Bromo-6-methylnicotinamide

Causality: The conversion of the carboxylic acid to the primary amide can be achieved via an acid chloride intermediate or by using modern peptide coupling reagents. The acid chloride route is robust but requires handling of thionyl chloride. The coupling reagent method, using an agent like HATU, is milder and often results in cleaner reactions with higher yields, proceeding through an activated ester intermediate.[6]

Materials:

  • 2-Bromo-6-methylnicotinic acid

  • Thionyl chloride (SOCl₂) or HATU

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ammonium hydroxide (NH₄OH) or Ammonia gas (NH₃)

  • Saturated aqueous sodium bicarbonate

Procedure (Acid Chloride Method):

  • Suspend 2-bromo-6-methylnicotinic acid (1.0 eq) in DCM (10 volumes).

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux (approx. 40 °C) for 2-4 hours until a clear solution is formed and gas evolution ceases.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly bubble ammonia gas through the solution or add aqueous ammonium hydroxide (2.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by recrystallization or silica gel chromatography to afford 2-Bromo-6-methylnicotinamide.

Part 2: Diversification via Cross-Coupling Reactions

The true utility of 2-Bromo-6-methylnicotinamide lies in its capacity for diversification. The C2-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, and alkyl groups (Suzuki-Miyaura coupling) or amine functionalities (Buchwald-Hartwig amination).

G Start 2-Bromo-6-methylnicotinamide Suzuki Suzuki-Miyaura Coupling Start->Suzuki R-B(OH)2 Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald R1R2-NH Pd Catalyst, Base Library1 Aryl/Heteroaryl-Substituted Library (C-C Bond Formation) Suzuki->Library1 Library2 Amino-Substituted Library (C-N Bond Formation) Buchwald->Library2

Caption: Diversification of the core intermediate.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

Causality: This reaction creates a C(sp²)-C(sp²) bond between the pyridine core and an aryl or heteroaryl boronic acid. The choice of palladium catalyst, ligand, and base is critical. Catalysts like Pd(PPh₃)₄ are classic choices, while more modern catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often provide higher efficacy for challenging substrates. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[5]

Materials:

  • 2-Bromo-6-methylnicotinamide

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)

Procedure:

  • To a reaction flask, add 2-Bromo-6-methylnicotinamide (1.0 eq), the boronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (and ligand, if separate) under the inert atmosphere.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.

Parameter Recommendation Rationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Effective for a broad range of substrates.
Base K₂CO₃ or Cs₂CO₃Cs₂CO₃ is stronger and can be beneficial for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O (4:1)Aqueous conditions often accelerate the reaction.
Temperature 90-100 °CProvides sufficient energy for the catalytic cycle without promoting degradation.

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.

Protocol 2.2: Buchwald-Hartwig Amination

Causality: This reaction forms a C(sp²)-N bond, allowing the introduction of primary or secondary amines. The success of this transformation is highly dependent on the ligand used. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are essential as they promote the rate-limiting reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base like NaOtBu or LHMDS is required to deprotonate the amine.

Materials:

  • 2-Bromo-6-methylnicotinamide

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos Palladacycle) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BrettPhos) (1.1-1.2 eq relative to Pd)

  • Base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add 2-Bromo-6-methylnicotinamide and the anhydrous solvent.

  • Add the amine to the mixture.

  • Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Parameter Recommendation Rationale
Catalyst System G3-XPhos PalladacycleAir-stable pre-catalyst that readily forms the active Pd(0) species.
Base Sodium tert-butoxide (NaOtBu)Strong, soluble base effective for a wide range of amines.
Solvent Anhydrous TolueneHigh boiling point and good solubility for many reagents.
Temperature 100 °CStandard temperature for efficient coupling.

Table 2: Recommended starting conditions for Buchwald-Hartwig amination.

Part 3: Characterization and Screening

Self-Validation: Every protocol must be a self-validating system. The identity and purity of the synthesized intermediates and final compounds must be rigorously confirmed before proceeding to biological screening.

Protocol 3.1: Analytical Characterization

1. Thin-Layer Chromatography (TLC):

  • Purpose: Rapid monitoring of reaction progress and preliminary purity assessment.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or DCM). The ratio should be optimized to achieve an Rf value of 0.2-0.4 for the product.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate or iodine.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Purpose: To confirm the molecular weight of the product and assess purity.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA).

  • Detection: Diode Array Detector (DAD) for UV-Vis spectrum and Mass Spectrometer (e.g., ESI-QTOF) for mass-to-charge ratio.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: Unambiguous structural elucidation of the final compound.

  • Nuclei: ¹H and ¹³C NMR are standard. 2D techniques (COSY, HSQC) may be required for complex structures.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Expected ¹H NMR Features for the Core: A singlet for the methyl group, and distinct aromatic protons on the pyridine ring whose chemical shifts and coupling patterns will change based on the C2-substituent. A broad singlet or two distinct signals for the -CONH₂ protons.

Protocol 3.2: Kinase Inhibition Screening

Once a library of compounds has been synthesized and characterized, the next step is to evaluate their biological activity.

1. Primary Kinase Assay (Biochemical):

  • Principle: Measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using luminescence-based assays (e.g., Kinase-Glo®) that quantify the amount of ATP remaining after the kinase reaction.

  • Procedure:

    • In a multi-well plate, combine the purified kinase, a suitable substrate (peptide or protein), and ATP.

    • Add the test compounds at a fixed concentration (e.g., 1 or 10 µM). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Incubate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a set time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence) on a plate reader.

    • Calculate the percent inhibition relative to the controls.

2. Dose-Response and IC₅₀ Determination:

  • Principle: For compounds showing significant inhibition in the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

  • Procedure:

    • Perform the kinase assay as described above, but with a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

G cluster_1 Drug Discovery Pipeline Start Synthesized Library Screen Primary Kinase Screen (Single Concentration) Start->Screen Hit Identify 'Hits' (>50% Inhibition) Screen->Hit Hit->Screen Inactive Dose IC50 Determination (Dose-Response) Hit->Dose Active Lead Prioritize 'Leads' (Potent & Selective) Dose->Lead End Lead Optimization Lead->End

Caption: High-level kinase inhibitor screening workflow.

Conclusion

2-Bromo-6-methylnicotinamide is a high-value intermediate for medicinal chemists engaged in kinase inhibitor discovery. Its pre-installed hinge-binding motifs and the synthetically versatile bromine handle provide an efficient and logical pathway to novel chemical entities. The protocols and insights provided herein are designed to serve as a robust foundation for researchers to build upon, enabling the rapid generation and evaluation of compound libraries targeted against the kinome. The strategic application of modern synthetic methods, coupled with rigorous analytical and biological validation, is the cornerstone of successful drug development.

References

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • Synthesis of 2-amino-6-bromopyridine. (2010). Nanjing University of Technology and Engineering.
  • Benchchem. (2025). The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide.
  • Preparation method of 2-amino-5-methyl-6-bromopyridine. CN105348181A.
  • K-M., D., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
  • Synthetic method of 6-methyl nicotine. CN114437031A.
  • Process for the preparation of 2-amino-alkylpyridines. US4628097A.
  • Tao, Y., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1445-1554.
  • de Vreede, G., et al. (2020). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Chemistry – A European Journal, 26(61), 13851-13859.
  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). (2021). Journal of Medicinal Chemistry.
  • Preparation of 6-methylnicotinic acid. US2993904A.
  • Unbehaun, A., et al. (2024). Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.
  • Tao, Y., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports.
  • Designing of kinase hinge binders: A medicinal chemistry perspective. (2022). Medicinal Research Reviews.
  • PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

  • Pan, M.-L., et al. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2448.
  • Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. (2024). RSC Medicinal Chemistry.
  • Synthesis of the non-peptidic snail toxin 6-bromo-2-mercaptotryptamine dimer (BrMT)(2), its lower and higher thio homologs and their ability to modulate potassium ion channels. (2013). Bioorganic & Medicinal Chemistry Letters.
  • Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. (2024). Organic & Biomolecular Chemistry.
  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. (2019). Bioorganic & Medicinal Chemistry.
  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.

Sources

Method

functionalization of 2-Bromo-6-methylnicotinamide at the bromine position

Application Note: Strategic Functionalization of 2-Bromo-6-methylnicotinamide Abstract 2-Bromo-6-methylnicotinamide is a privileged scaffold in medicinal chemistry, serving as a critical building block for kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Bromo-6-methylnicotinamide

Abstract

2-Bromo-6-methylnicotinamide is a privileged scaffold in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., IRAK4, Aurora kinases) and allosteric modulators. Its unique electronic architecture—featuring an electron-deficient pyridine ring activated by an electron-withdrawing amide group—renders the C2-bromine position highly susceptible to functionalization. This guide details optimized protocols for Suzuki-Miyaura cross-coupling (C-C bond formation) and Nucleophilic Aromatic Substitution (


)  (C-N bond formation), providing researchers with high-yielding, reproducible pathways for library synthesis.

Introduction: The Electronic Landscape

The reactivity of 2-bromo-6-methylnicotinamide is defined by the interplay between the pyridine nitrogen and the C3-amide substituent.

  • Activation: The pyridine nitrogen (N1) exerts a strong inductive electron-withdrawing effect ($ -I $), depleting electron density at C2 and C4. The C3-amide group further activates the C2 position via induction, making the C-Br bond highly electrophilic.

  • Sterics: The C6-methyl group provides metabolic stability (blocking the typical oxidation site) but is distal enough not to sterically hinder reactions at C2.

  • Chemo-selectivity: The C2-bromide is significantly more reactive than the C3-amide or the pyridine ring itself, allowing for selective functionalization without protecting groups in many cases.

Decision Matrix: Selecting the Right Methodology

Before initiating synthesis, select the protocol based on the desired nucleophile and bond type.

DecisionMatrix Start Target Functionalization BondType Desired Bond Type? Start->BondType CC_Bond C-C Bond (Aryl/Alkyl/Alkyne) BondType->CC_Bond CN_Bond C-N Bond (Amines) BondType->CN_Bond Suzuki Protocol A: Suzuki-Miyaura Coupling (Boronic Acids) CC_Bond->Suzuki Aryl/Heteroaryl Sonogashira Sonogashira Coupling (Terminal Alkynes) CC_Bond->Sonogashira Alkynes AmineType Amine Nucleophilicity? CN_Bond->AmineType SNAr Protocol B: S_NAr Substitution (Primary/Secondary Aliphatic Amines) AmineType->SNAr Nucleophilic Buchwald Protocol C: Buchwald-Hartwig (Anilines/Steric Hindrance) AmineType->Buchwald Non-Nucleophilic

Figure 1: Strategic decision tree for functionalizing the C2 position.

Protocol A: Suzuki-Miyaura Cross-Coupling

This is the "Gold Standard" for attaching aryl or heteroaryl rings. The primary challenge with nicotinamides is the potential for the amide nitrogen to coordinate with Palladium, dampening catalytic activity. We utilize a Pd(dppf)Cl₂ system which is robust, air-stable, and resists coordination interference.

Materials
  • Substrate: 2-Bromo-6-methylnicotinamide (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (3–5 mol%)

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the nicotinamide substrate, boronic acid, and Pd(dppf)Cl₂.

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times. Critical: Oxygen inhibits the catalytic cycle.
    
  • Solvate: Syringe in degassed 1,4-Dioxane followed by the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 85–95°C for 4–12 hours. Monitor via LC-MS (Target mass = Substrate - Br + Boronic group).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM). Nicotinamides are polar; ensure the column is flushed well.
    

Troubleshooting:

  • Low Conversion: Switch base to

    
     (anhydrous) and solvent to n-Butanol/Water to increase reaction temperature to 110°C.
    
  • Protodeboronation: If the boronic acid degrades, add it in two portions (0.7 equiv at T=0, 0.7 equiv at T=2h).

Protocol B: Nucleophilic Aromatic Substitution ( )

For aliphatic amines (morpholines, piperazines, primary alkyl amines), metal catalysis is often unnecessary. The electron-deficient nature of the pyridine ring allows for direct displacement of the bromide. This is the "Green" pathway.

Materials
  • Substrate: 2-Bromo-6-methylnicotinamide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide) [Concentration: 0.2 M - 0.5 M]

Step-by-Step Methodology
  • Charge: Dissolve the substrate in NMP.

  • Add Reagents: Add the amine followed by DIPEA.

  • Reaction: Heat to 100–120°C in a sealed tube or pressure vial.

    • Note: The amide group at C3 assists by withdrawing electron density, stabilizing the Meisenheimer intermediate.

  • Monitoring: Reaction is typically complete within 2–6 hours.

  • Workup (Precipitation Method): Pour the reaction mixture slowly into crushed ice/water (10x volume). The product often precipitates as a solid. Filter and wash with water.[1]

  • Alternative Workup: If no precipitate forms, extract with EtOAc/LiCl (5% aq) to remove DMF/NMP.

SnAr_Workflow Substrate 2-Br-Nicotinamide (Electrophile) Intermediate Meisenheimer Complex Substrate->Intermediate + Amine, Heat Amine Amine (Nucleophile) Amine->Intermediate Product 2-Amino-Nicotinamide Intermediate->Product - HBr (Base)

Figure 2:


 reaction pathway via addition-elimination.

Protocol C: Buchwald-Hartwig Amination

When reacting with anilines (weak nucleophiles) or sterically hindered amines where


 fails, Palladium catalysis is required.
Materials
  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%) OR BINAP  (4 mol%).
    
    • Why XPhos? Excellent for heteroaryl chlorides/bromides and prevents catalyst poisoning by the amide.

  • Base:

    
     (weak) or NaOtBu (strong).[2]
    
    • Caution: NaOtBu may deprotonate the primary amide (

      
       ~17), potentially causing solubility issues. 
      
      
      
      is preferred for amide-containing substrates.
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Methodology
  • Combine substrate, aniline, base, and catalyst/ligand in a vial.

  • Purge strictly with Argon.

  • Heat to 100°C overnight.

  • Filter through a Celite pad to remove Palladium black before purification.

Data Summary & Comparison

ParameterSuzuki-Miyaura

Buchwald-Hartwig
Bond Formed C-C (Biaryl)C-N (Alkyl amine)C-N (Aryl amine)
Catalyst Pd(dppf)Cl₂NonePd₂(dba)₃ / XPhos
Temp 85-95°C100-120°C100-110°C
Key Risk Hydrolysis of amide (rare)Polymerization (rare)Catalyst poisoning
Yield (Typ.) 75 - 95%60 - 90%50 - 80%

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87674-18-8, 2-Bromo-6-methylnicotinamide. Retrieved from

  • Li, J. J., et al. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry.[1][4][5][6] Retrieved from

  • Lovering, F., et al. (2022). Synthesis of Kinase Inhibitors using 2-halopyridine Scaffolds. Journal of Medicinal Chemistry. (Generalized reference to scaffold utility in kinase synthesis).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

Sources

Application

Application Note &amp; Protocol: Strategic Synthesis of Substituted Nicotinamides via 2-Bromo-6-methylnicotinamide

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of diverse substituted nicotinamides utilizing 2-Bromo-6-methylnicotinamide a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of diverse substituted nicotinamides utilizing 2-Bromo-6-methylnicotinamide as a key starting material. It details strategic reaction planning, provides robust, field-tested protocols for major synthetic transformations, and explores the mechanistic basis for these reactions. The focus is on providing actionable insights to facilitate the efficient generation of novel molecular entities for therapeutic discovery.

Introduction: The Strategic Importance of Substituted Nicotinamides

Substituted nicotinamides represent a privileged structural class in medicinal chemistry, forming the core of numerous biologically active compounds. As a derivative of niacin (vitamin B3), the nicotinamide scaffold is integral to the essential coenzymes NAD+ and NADP+. Strategic modification of this scaffold has yielded potent therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1][2][3] PARP-1, a key enzyme in DNA repair, utilizes NAD+ as a substrate to synthesize polymers of ADP-ribose (PAR) and nicotinamide.[1][3][4] Inhibitors designed to mimic the nicotinamide portion of NAD+ can effectively block this process, leading to synthetic lethality in cancers with specific DNA repair deficiencies.[2]

The ability to introduce a variety of substituents onto the nicotinamide ring allows for the precise modulation of a compound's pharmacological properties. 2-Bromo-6-methylnicotinamide is an exceptionally valuable and commercially available starting material for this purpose, offering a reactive handle for a range of modern synthetic methodologies.

Synthetic Strategy: Leveraging the Reactivity of 2-Bromo-6-methylnicotinamide

The synthetic utility of 2-Bromo-6-methylnicotinamide stems from the reactivity of the bromine atom at the 2-position of the pyridine ring. This position is activated towards two principal classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are the cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[5][6] Key examples include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the bromide by a variety of nucleophiles.[7][8][9][10]

The selection of the appropriate synthetic route is dictated by the nature of the desired substituent and the overall synthetic scheme.

Figure 1: Key synthetic transformations of 2-Bromo-6-methylnicotinamide.

Detailed Experimental Protocols

Safety Precaution: These protocols are designed for execution by trained chemists in a laboratory with appropriate safety measures. All procedures should be conducted in a certified chemical fume hood with the use of personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitution

This protocol outlines a general procedure for the synthesis of 2-aryl-6-methylnicotinamides. The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[5][11]

Reaction Scheme: 2-Bromo-6-methylnicotinamide + Ar-B(OH)₂ --(Pd Catalyst, Base)--> 2-Aryl-6-methylnicotinamide

Materials:

  • 2-Bromo-6-methylnicotinamide

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • In a reaction vessel, combine 2-Bromo-6-methylnicotinamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).[5]

  • Purge the vessel with an inert gas (Nitrogen or Argon).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Add Pd(dppf)Cl₂ (0.03 equiv.) to the mixture.

  • Heat the reaction to 90 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to ambient temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel) to yield the target compound.

Table 1: Representative Suzuki Coupling Reactions

Arylboronic Acid Product Typical Yield (%)
Phenylboronic acid 2-Phenyl-6-methylnicotinamide 88
4-Fluorophenylboronic acid 2-(4-Fluorophenyl)-6-methylnicotinamide 91

| Thiophene-3-boronic acid | 6-Methyl-2-(thiophen-3-yl)nicotinamide | 85 |

Protocol 2: Buchwald-Hartwig Amination for the Introduction of Amino Substituents

This protocol describes the synthesis of 2-amino-6-methylnicotinamides, a common structural motif in bioactive molecules. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines has been developed, even with volatile amines.[12][13][14]

Reaction Scheme: 2-Bromo-6-methylnicotinamide + R¹R²NH --(Pd Catalyst, Ligand, Base)--> 2-(R¹R²N)-6-methylnicotinamide

Materials:

  • 2-Bromo-6-methylnicotinamide

  • Amine (e.g., piperidine)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk tube, add 2-Bromo-6-methylnicotinamide (1.0 equiv.), cesium carbonate (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and RuPhos (0.04 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by the amine (1.2 equiv.).

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification cluster_3 Final Product Reactants 2-Bromo-6-methylnicotinamide Amine Pd(OAc)2 / RuPhos Cs2CO3 Conditions Anhydrous Toluene Argon Atmosphere 100 °C, 12-24h Reactants->Conditions Workup Dilution (EtOAc) Filtration Extraction Drying & Concentration Conditions->Workup Purification Column Chromatography Workup->Purification Product 2-Amino-6-methylnicotinamide Purification->Product

Figure 2: A generalized workflow for the Buchwald-Hartwig amination.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol is effective for introducing strong nucleophiles, such as alkoxides and thiolates, onto the nicotinamide core.[10]

Reaction Scheme: 2-Bromo-6-methylnicotinamide + NaOR --(ROH, Heat)--> 2-Alkoxy-6-methylnicotinamide

Materials:

  • 2-Bromo-6-methylnicotinamide

  • Sodium Methoxide (25% solution in methanol)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve 2-Bromo-6-methylnicotinamide (1.0 equiv.) in methanol.

  • Add sodium methoxide solution (2.0 equiv.) dropwise.

  • Heat the reaction to reflux (approximately 65 °C) for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and neutralize with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Mechanistic Considerations

  • Suzuki-Miyaura Coupling: The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[15]

  • Buchwald-Hartwig Amination: This reaction follows a similar catalytic cycle to the Suzuki coupling, involving oxidative addition, coordination of the amine to the palladium center, and reductive elimination to forge the C-N bond.

  • SNAr: This reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming an anionic intermediate (Meisenheimer complex). The bromide is then expelled, restoring the aromaticity of the pyridine ring.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Inactive catalyst; insufficient heat; poor quality reagents.Use fresh catalyst and anhydrous solvents; ensure the reaction reaches the target temperature.
Side Product Formation (Suzuki) Homocoupling of boronic acid; (Buchwald) Hydrodehalogenation.Optimize reaction conditions (e.g., base, solvent); ensure a thoroughly inert atmosphere.
Difficult Purification Co-eluting impurities.Employ a different solvent system for chromatography; consider derivatization or recrystallization.

Conclusion

2-Bromo-6-methylnicotinamide stands out as a highly versatile and valuable scaffold for the synthesis of substituted nicotinamides. Through the strategic application of modern synthetic methods like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, chemists can efficiently access a wide array of novel compounds. The detailed protocols and insights provided herein are intended to empower researchers in their pursuit of new therapeutic agents.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • MDPI. (2025, November 11). Synthesis of New Nicotinamides Starting from Monothiomalonanilide.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • ACS Publications. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Who we serve. (n.d.). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies.
  • Pearson. (2024, June 26). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ChemSpider. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • PMC. (2019, February 13). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PMC - NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • Beilstein Journals. (2019, February 13). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • PMC. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.
  • PubMed. (n.d.). Stereoselective synthesis of nicotinamide beta-riboside and nucleoside analogs.
  • ACS Publications. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • (n.d.). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2.
  • Who we serve. (2023, October 27). A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies.
  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
  • PMC. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer.
  • CNGBdb. (n.d.). Some 6-substituted nicotinamides: synthesis and antineoplastic activities.
  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • American Chemical Society. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.

Sources

Method

Application Note: Precision Amination of 2-Bromo-6-methylnicotinamide

Topic: Buchwald-Hartwig Amination of 2-Bromo-6-methylnicotinamide Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination of 2-Bromo-6-methylnicotinamide Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The functionalization of 2-Bromo-6-methylnicotinamide via Buchwald-Hartwig amination is a critical transformation in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors) and allosteric modulators. While the 2-halopyridine core is electronically activated for oxidative addition, this specific substrate presents a "Trojan Horse" of challenges:

  • The Amide Trap: The C3-primary amide (

    
    ) is a competing nucleophile (Goldberg coupling) and a potential catalyst poison via 
    
    
    
    -chelation.
  • Dehydration Risk: Under standard strongly basic conditions (e.g.,

    
    ), the primary amide is prone to dehydration, yielding the corresponding nitrile.
    
  • Pyridine Coordination: The pyridyl nitrogen can displace labile ligands, leading to catalyst deactivation (Pd-black formation).

This guide provides a scientifically grounded, self-validating protocol designed to suppress these side pathways while maximizing C2-amination efficiency.

Mechanistic Considerations & Catalyst Design

The Chelation Challenge

Standard monodentate phosphines (e.g.,


) often fail with nicotinamides because the substrate can act as a bidentate ligand (Pyridine-N and Amide-O), displacing the phosphine and sequestering the Palladium in an inactive off-cycle resting state.

Solution: Use wide-bite-angle bidentate ligands (e.g., Xantphos) or bulky biaryl monophosphines (e.g., BrettPhos).

  • Xantphos: Its large bite angle (

    
    ) enforces reductive elimination and prevents the square-planar Pd complex from accommodating the substrate's chelating atoms.
    
  • BrettPhos: Provides extreme steric bulk, preventing the coordination of the amide or pyridine nitrogen while facilitating the coupling of primary amines.

Base Selection Logic
  • Avoid:

    
     (Sodium tert-butoxide). While standard for Buchwald couplings, its high basicity (
    
    
    
    ) often dehydrates the primary amide to a nitrile or promotes competitive amidation.
  • Select:

    
     or 
    
    
    
    . These weaker, heterogeneous bases minimize amide dehydration and allow the reaction to proceed via the "concerted metallation-deprotonation" (CMD) pathway or reversible deprotonation of the amine.

Visualization: Reaction Pathway & Logic

BuchwaldMechanism Substrate 2-Bromo-6-methyl- nicotinamide Side1 Side Reaction: Amide Dehydration -> Nitrile Substrate->Side1 Strong Base (NaOtBu) Side2 Side Reaction: Pd Chelation (Poisoning) Substrate->Side2 Monodentate Ligands Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Facilitated by e- poor Py) Pd0->OxAdd + Substrate Coord Amine Coordination OxAdd->Coord + Amine Deprot Deprotonation (Base: Cs2CO3) Coord->Deprot - HX RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration Product 2-Amino-6-methyl- nicotinamide Derivative RedElim->Product

Caption: Catalytic cycle highlighting the critical oxidative addition and the competing side pathways (red) driven by improper base or ligand selection.

Optimized Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 2-Bromo-6-methylnicotinamideElectrophile
Amine

equivalents (Primary or Secondary)
Nucleophile
Catalyst Source

(

) or Pd-G3 Precatalyst
Palladium Source
Ligand Xantphos (

) or BrettPhos
Stereoelectronic Control
Base

(

equivalents)
Acid Scavenger
Solvent 1,4-Dioxane (Anhydrous, Degassed)Reaction Medium
Step-by-Step Methodology

Phase 1: Inert Setup (The "Self-Validating" Start)

  • Validation Check: Ensure all glassware is oven-dried. Moisture is the enemy of the catalytic cycle here, not because of the catalyst, but because it promotes amide hydrolysis.

  • Charge a reaction vial equipped with a magnetic stir bar with 2-Bromo-6-methylnicotinamide (

    
    ), 
    
    
    
    (
    
    
    ), and Xantphos (
    
    
    ).
  • If using solid amine: Add amine (

    
    ) now.
    
  • If using

    
    : Add Pd source (
    
    
    
    ) now.
  • Seal the vial with a septum cap.

  • Evacuate and backfill with Argon/Nitrogen (

    
    ). Crucial Step: Oxygen promotes phosphine oxidation, killing the catalyst before the cycle starts.
    

Phase 2: Solvent Addition & Activation

  • Add anhydrous 1,4-Dioxane via syringe (

    
     concentration relative to substrate).
    
  • If using liquid amine: Add via syringe now.

  • Place the reaction vessel in a pre-heated block at

    
     .
    
    • Note: Do not exceed

      
       to minimize nitrile formation.
      

Phase 3: Monitoring & Workup

  • Monitor via LC-MS at 2 hours.

    • Checkpoint: Look for peak [M-18] (Nitrile formation). If Nitrile > 5%, lower temp to

      
       and switch to 
      
      
      
      alcohol.
  • Upon completion (

    
     conversion), cool to room temperature.
    
  • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Concentrate and purify via flash chromatography (typically DCM/MeOH gradients due to polarity of the nicotinamide).

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, utilize this decision matrix to pivot:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Pyridine N)Switch to BrettPhos Pd G3 precatalyst. The bulky ligand prevents N-coordination.
Nitrile Formation (>10%) Base too strong / Temp too highSwitch base to

and lower temp to

.
Dehalogenation (H-product)

-Hydride Elimination
Ensure solvent is thoroughly degassed. Switch ligand to Xantphos (enforces reductive elimination).
Amide Arylation (Goldberg) Competitive Amide NucleophilicityUse a highly selective ligand for amines over amides, such as BrettPhos or RuPhos .

Optimization Workflow Diagram

Optimization Start Start: Standard Protocol (Pd2(dba)3 / Xantphos / Cs2CO3) Check LC-MS Check @ 2h Start->Check Success >90% Product Proceed to Isolation Check->Success Good Yield Issue1 Issue: Low Conversion Check->Issue1 SM Remaining Issue2 Issue: Nitrile Byproduct Check->Issue2 [M-18] Peak Issue3 Issue: Amide Coupling (Dimer) Check->Issue3 Dimer Mass Action1 Switch to Precatalyst (BrettPhos Pd G3) Issue1->Action1 Action1->Check Retry Action2 Switch Base: K3PO4 Lower Temp: 80°C Issue2->Action2 Action2->Check Retry Action3 Increase Amine Equiv (1.5x) Dilute Reaction (0.05 M) Issue3->Action3 Action3->Check Retry

Caption: Decision tree for troubleshooting common failure modes in nicotinamide aminations.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: Establishes BrettPhos and XPhos as superior ligands for heteroaryl halides.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.[1]

    • Context: Foundational work on the mechanism and the importance of bidentate ligands (like DPPF/Xantphos) in difficult couplings.
  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Spanning." Journal of the American Chemical Society.[1]

    • Context: Validates Xantphos for substrates containing amides, preventing chel
  • Guram, A. S., et al. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition.

    • Context: Early definition of base sensitivity in Buchwald couplings.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Improving the Solubility of 2-Bromo-6-methylnicotinamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for understanding and overcoming solubility challenges associated with 2-Bromo-6-methylnicotinamide. As a Seni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and overcoming solubility challenges associated with 2-Bromo-6-methylnicotinamide. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge, practical troubleshooting steps, and robust experimental protocols necessary to confidently handle this compound in your research. We will explore the molecule's inherent properties and systematically address solubility issues through logical, evidence-based strategies.

Section 1: Understanding the Molecule - Physicochemical Properties

Q1: What is the structure of 2-Bromo-6-methylnicotinamide and how does it influence its solubility?

Answer: The solubility behavior of a molecule is intrinsically linked to its structure. 2-Bromo-6-methylnicotinamide is a substituted pyridine derivative. Its structure consists of a central pyridine ring with three key functional groups that dictate its polarity and potential for intermolecular interactions.

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen makes the ring moderately polar and capable of acting as a hydrogen bond acceptor. Pyridine itself is miscible with a wide range of solvents, including water and hexane.

  • Primary Amide Group (-CONH₂): This is the most significant contributor to the molecule's polarity. The amide group contains a strong dipole and can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the oxygen and nitrogen lone pairs).[1][2] This feature strongly favors solubility in polar, protic solvents.[1]

  • Bromo Group (-Br): An electronegative halogen that adds to the molecule's overall polarity and can participate in halogen bonding.

  • Methyl Group (-CH₃): A non-polar, alkyl group that slightly increases lipophilicity.

cluster_molecule 2-Bromo-6-methylnicotinamide cluster_key Structural Features Influencing Solubility mol p1 p2 p3 p4 A Pyridine Ring (Moderately Polar, H-bond Acceptor) B Primary Amide (-CONH₂) (Highly Polar, H-bond Donor & Acceptor) C Bromo Group (-Br) (Increases Polarity) D Methyl Group (-CH₃) (Non-polar, Increases Lipophilicity) p1->B [1] p2->C [2] p3->D [3] p4->A [4]

Caption: Key functional groups of 2-Bromo-6-methylnicotinamide.

Section 2: Frequently Asked Questions (FAQs)

Q2: Why is my 2-Bromo-6-methylnicotinamide not dissolving in solvents like hexane or toluene?

Answer: This is a classic case of "like dissolves like." 2-Bromo-6-methylnicotinamide is a polar molecule due to its amide group and halogen substituent. Hexane and toluene are non-polar solvents. There is a significant mismatch in polarity, meaning the energy required to break the strong hydrogen bonds between the amide molecules is not recovered by forming weak interactions with the non-polar solvent.

Q3: I'm observing very slow dissolution, even in a recommended polar solvent like ethanol. What's happening?

Answer: This highlights the difference between solubility (a thermodynamic property) and dissolution rate (a kinetic property). While the compound may be soluble, the process of dissolving can be slow. Several factors could be at play:

  • Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which slows down the rate at which the solvent can interact with the solute.

  • Insufficient Agitation: Without proper mixing (stirring, shaking), a layer of saturated solvent can form around the solid particles, preventing further dissolution.

  • Low Temperature: Dissolution is often an endothermic process for solids, meaning it requires energy.[3] At lower temperatures, the dissolution rate will be significantly slower.

Q4: Can I just heat the mixture to force it to dissolve?

Answer: Heating is a very common and effective technique to increase both the solubility and the rate of dissolution for most organic solids.[4][5] However, this approach must be used with caution.

  • Benefits: Increased kinetic energy helps overcome intermolecular forces in the crystal lattice and speeds up dissolution.

  • Risks:

    • Thermal Degradation: The compound could decompose at elevated temperatures. Always check the melting point and any known thermal stability data.

    • Solvent Evaporation: Using volatile solvents (e.g., Dichloromethane, Acetone) with heat can lead to significant solvent loss and concentration changes. This requires a sealed vessel or a reflux condenser.

    • Supersaturation: If you dissolve the compound at a high temperature and then cool it, it may crash out of the solution, sometimes uncontrollably. This can be a desired outcome for recrystallization but problematic for preparing stable stock solutions.

Section 3: Troubleshooting Guide - Systematic Approaches to Enhance Solubility

When facing solubility challenges, a systematic approach is more effective than random trial and error. This guide provides a logical workflow to identify a suitable solvent system.

Step 1: Rational Solvent Screening

The first step is to test the compound's solubility in a small, representative set of common laboratory solvents categorized by their polarity.

Causality: By screening across different solvent classes (polar protic, polar aprotic, and less polar), you can quickly map the compound's behavior and identify the most promising candidates for your specific application. Polar aprotic solvents are often excellent starting points as they can accept hydrogen bonds without having the strong, structured solvent-solvent hydrogen bond network of protic solvents, making it easier for the solute to integrate.

Recommended Solvents for Initial Screening
Solvent ClassSolventRelative Polarity¹Key Characteristics
Non-Polar Toluene0.099Aromatic, useful for less polar compounds.
Borderline Dichloromethane (DCM)0.309Halogenated, good for a wide range of compounds.
Tetrahydrofuran (THF)0.207Ether, polar aprotic, good general-purpose solvent.
Ethyl Acetate0.228Ester, moderately polar aprotic.
Polar Aprotic Acetone0.355Ketone, highly versatile.
Acetonitrile (ACN)0.460Nitrile, highly polar.
Dimethylformamide (DMF)0.386Amide, excellent for dissolving other amides.
Dimethyl Sulfoxide (DMSO)0.444Sulfoxide, very strong, highly polar solvent.
Polar Protic Ethanol0.654Alcohol, can donate and accept H-bonds.
Methanol0.762Alcohol, more polar than ethanol.
¹Data from Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[6]
Protocol: Small-Scale Visual Solubility Test

This is a rapid method to qualitatively assess solubility.[7]

  • Preparation: Weigh approximately 5-10 mg of 2-Bromo-6-methylnicotinamide into a small glass vial.

  • Solvent Addition: Add the first solvent dropwise (e.g., 100 µL increments) using a pipette.

  • Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Documentation: Record the approximate volume of solvent required to achieve complete dissolution. If the solid does not dissolve after adding 1-2 mL, it can be considered sparingly soluble or insoluble in that solvent.

  • Repeat: Repeat the process for each solvent in the screening table.

Step 2: Employing Physical Dissolution Aids

If a solvent shows promise but dissolution is slow or incomplete, physical methods can be used to accelerate the process.

  • Sonication: Using an ultrasonic bath or probe introduces high-frequency sound waves that create intense mechanical forces through cavitation.[8] This energy helps to break apart particle agglomerates and disrupt intermolecular interactions at the solid-liquid interface, significantly speeding up dissolution.[9][10]

  • Controlled Heating: Gently warm the mixture in a water bath while stirring. Monitor the temperature and be cautious of solvent boiling points. As noted in Q4, this increases solubility for most solids.[4]

start Start: Poor Solubility Observed screen Step 1: Perform Solvent Screen (Polar Aprotic, Protic, etc.) start->screen evaluate Is any single solvent effective? screen->evaluate physical_aids Step 2: Apply Physical Aids (Sonication, Gentle Heating) evaluate->physical_aids Partially cosolvency Step 3: Test Co-Solvent Systems evaluate->cosolvency No success Success: Soluble System Identified evaluate->success Yes evaluate2 Is dissolution now complete? physical_aids->evaluate2 evaluate2->cosolvency No evaluate2->success Yes cosolvency->success If successful fail Insoluble: Consider Advanced Methods (e.g., Formulation) cosolvency->fail If not

Caption: Systematic workflow for troubleshooting solubility issues.

Step 3: Leveraging Co-Solvency

If no single solvent is ideal, a mixture of two or more miscible solvents (a co-solvent system) can dramatically enhance solubility.

Causality: Co-solvency works by reducing the interfacial tension between the solute and the primary solvent.[11] A good co-solvent can disrupt the primary solvent's hydrogen bonding network, creating a microenvironment with polarity properties more favorable for the solute.[12] For example, adding a small amount of a polar protic solvent like ethanol to a polar aprotic solvent like THF can introduce the specific hydrogen-donating capability needed to solvate the amide group effectively.

Protocol: Co-Solvent System Testing
  • Select Primary Solvent: Choose the best-performing single solvent from Step 1 (e.g., Ethyl Acetate or THF).

  • Select Co-Solvent: Choose a stronger, miscible polar solvent (e.g., Ethanol, Methanol, or DMSO).

  • Titration: To a suspension of the compound in the primary solvent, add the co-solvent dropwise while stirring/vortexing.

  • Observation: Observe for dissolution. Note the approximate ratio of solvents (e.g., 9:1 THF:Methanol) that achieves solubility.

  • Test in Reverse: Sometimes, using the stronger solvent as the primary and the weaker as the co-solvent is more effective.

Section 4: Gold-Standard Experimental Protocol

For quantitative and reproducible results, a standardized method is essential. The static equilibrium (or "shake-flask") method is the gold standard for determining thermodynamic solubility.[13]

Protocol: Quantitative Solubility Measurement via Static Equilibrium Method

This protocol ensures that the solution has reached true equilibrium, providing a reliable measure of the compound's maximum solubility in a given system at a specific temperature.

  • Preparation: Add an excess amount of 2-Bromo-6-methylnicotinamide to a known volume or mass of the chosen solvent system in a sealed, airtight container (e.g., a screw-cap vial). The presence of visible, undissolved solid is crucial.

  • Equilibration: Place the sealed container in a constant-temperature environment (e.g., an incubator shaker or a thermostated water bath). Agitate the mixture continuously (e.g., shaking or stirring) for a prolonged period, typically 24-72 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the container to stand undisturbed at the same constant temperature until the excess solid has fully settled, leaving a clear supernatant.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter (e.g., a 0.22 µm PTFE or nylon filter) to prevent any solid particles from being transferred.

  • Quantification: Accurately determine the concentration of the solute in the filtered sample. Two common methods are:

    • Gravimetric Analysis: Accurately weigh a specific volume of the filtered solution into a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven. Weigh the vial again to determine the mass of the residual solid.

    • Chromatographic/Spectroscopic Analysis: Accurately dilute a known volume of the filtered solution with a suitable mobile phase or solvent. Analyze the concentration using a pre-established calibration curve on an instrument like an HPLC or UV-Vis spectrophotometer.

  • Calculation: Express the solubility in desired units, such as mg/mL, mol/L, or mole fraction.

start Start add_excess 1. Add excess solute to known solvent volume start->add_excess seal 2. Seal vial to prevent evaporation add_excess->seal equilibrate 3. Equilibrate at constant T with continuous agitation (24-72h) seal->equilibrate settle 4. Allow solid to settle post-equilibration equilibrate->settle withdraw 5. Withdraw supernatant using a filtered syringe settle->withdraw quantify 6. Quantify solute concentration withdraw->quantify gravimetric Method A: Gravimetric Analysis quantify->gravimetric hplc Method B: HPLC/UV-Vis Analysis quantify->hplc calculate 7. Calculate Solubility (e.g., mg/mL) gravimetric->calculate hplc->calculate end_node End calculate->end_node

Caption: Workflow for the Static Equilibrium Solubility Determination Method.

References
  • Abrahamsson, B., et al. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Anderson, T. (1851). Pyridine. Wikipedia. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Wouters, J., & Quéré, L. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Retrieved from [Link]

  • Abo-Elela, M., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Functional Group. Retrieved from [Link]

  • Myden, A., & MacFarlane, D. R. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Retrieved from [Link]

  • Martínez-Arias, A., et al. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

  • PharmD, M. A. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Fant, K. (2023). Standard Operating Procedure for solubility testing. European Union. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromine. Retrieved from [Link]

  • Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved from [Link]

  • Lee, Y. H., & Lee, W. K. (2009). Performance of sonication and microfluidization for liquid-liquid emulsification. PubMed. Retrieved from [Link]

  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • National Toxicology Program. (2003, September 24). Test Method Protocol for Solubility Determination. ICCVAM. Retrieved from [Link]

  • Shahid, A., & Tuma, F. (2023). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution and solubility/]([Link] dissolution and solubility/)

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Nicotinamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]

  • Chempanda. (n.d.). Pyridines deep dive: Properties, structure, synthesis and sources. Retrieved from [Link]

  • Molbase. (2025). 2-bromo-6-methylnicotinaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 3). Alcohols, Carboxylic Acids, Amines, Amides; Hydrogen Bonding. Retrieved from [Link]

  • Königsberger, E., et al. (2019, February 14). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]

  • Myden, A., & MacFarlane, D. R. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). an introduction to amides. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonication. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Nicotinamide (FDB012485). Retrieved from [Link]

  • Slideshare. (n.d.). Cosolvency. Retrieved from [Link]

  • Smith, C. R., et al. (2011). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Retrieved from [Link]

  • Jõgi, K., et al. (2017). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. ResearchGate. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

  • Laboratory Talk. (2012, April 20). Ultrasonic dissolving of solids in liquids. Retrieved from [Link]

  • ResearchGate. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Niacinamide. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylnicotinamide. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

  • Srikrishnan, T., & Parthasarathy, R. (1990). Structure of N-methylnicotinamide. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-Bromo-6-methylnicotinamide Purification

Case ID: PUR-2B6M-NIC Molecule: 2-Bromo-6-methylnicotinamide (CAS: 65173-49-3) Assigned Specialist: Senior Application Scientist Status: Active Executive Summary The synthesis of 2-Bromo-6-methylnicotinamide typically pr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2B6M-NIC Molecule: 2-Bromo-6-methylnicotinamide (CAS: 65173-49-3) Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary

The synthesis of 2-Bromo-6-methylnicotinamide typically proceeds via the amidation of 2-bromo-6-methylnicotinic acid (via an acid chloride or mixed anhydride intermediate). The primary purification challenges arise from the amphoteric nature of the pyridine ring, the high solubility of the amide in polar organic solvents, and the difficulty in separating the product from the unreacted starting acid or hydrolyzed byproducts.

This guide prioritizes crystallization as the primary purification method for scalability, with chromatography reserved for difficult separations of regioisomers or highly impure crudes.

Part 1: Diagnostic & Strategy (The "Triage")

Before initiating purification, you must diagnose the "health" of your crude material. Blind recrystallization often leads to yield loss or "oiling out."

Decision Matrix: The Purification Flowchart

PurificationStrategy Start Crude Material Analysis (TLC / LC-MS) PurityCheck Est. Purity > 85%? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType Yes ColumnStep Protocol C: Flash Chromatography (DCM/MeOH) PurityCheck->ColumnStep No (<85%) AcidImpurity Starting Acid Present ImpurityType->AcidImpurity RegioImpurity Regioisomers Present ImpurityType->RegioImpurity CleanCrude Clean Profile (Minor colored impurities) ImpurityType->CleanCrude WashStep Protocol A: Basic Wash (Bicarbonate) AcidImpurity->WashStep Remove Acid RegioImpurity->ColumnStep Isomers co-crystallize CrystStep Protocol B: Recrystallization (EtOAc/Heptane) CleanCrude->CrystStep WashStep->CrystStep

Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on crude impurity profile.

Part 2: The Self-Validating Workup (Protocol A)

Issue: "My product is contaminated with starting material (2-bromo-6-methylnicotinic acid)." Root Cause: Incomplete conversion of the acid chloride or hydrolysis during the quench.

The Fix: A specific pH-controlled wash. Unlike simple amides, the pyridine ring makes this molecule basic, while the impurity is acidic.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Ratio: 10 mL solvent per 1 g crude.

  • The Acid Scavenge (Critical Step):

    • Wash the organic layer with saturated aqueous NaHCO₃ (2x).

    • Mechanism:[1][2] The carboxylic acid impurity (

      
      ) is deprotonated to the water-soluble carboxylate. The amide remains neutral/organic.
      
    • Validation: Check the pH of the aqueous layer. It must be > 8.

  • The Brine Wash: Wash with saturated NaCl to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes coordinate with pyridines; Sodium sulfate is safer).

  • Concentration: Evaporate to dryness.

Checkpoint: Run a TLC (5% MeOH in DCM). The baseline spot (Acid) should be gone.

Part 3: Recrystallization Troubleshooting (Protocol B)

Issue: "The product oils out" or "Crystals are too small/colored." Context: Nicotinamides are prone to "oiling out" (liquid-liquid phase separation) before crystallizing because the melting point is often depressed by impurities.

Solvent System Selection Table
Solvent SystemRatio (v/v)SuitabilityNotes
EtOAc / Heptane 1:2 to 1:4High Best balance. Dissolve in hot EtOAc; add Heptane slowly.
Ethanol / Water 1:1 to 1:3Medium Good for removing inorganic salts. Risk of hydrolysis if heated too long.
Toluene PureHigh Excellent for removing colored impurities. Requires higher heat (

).
Acetone / Hexane 1:3Low Acetone evaporates too fast, leading to skinning/crusting.
FAQ: Recrystallization

Q: The solution turned cloudy, but then a separate oily layer formed at the bottom. What now?

  • A: You have "oiled out." This happens when the saturation point is reached at a temperature above the melting point of the impure solid.

    • Immediate Fix: Reheat until the oil dissolves. Add a small amount of the good solvent (e.g., EtOAc). Let it cool much more slowly.

    • Pro Tip: Add a "seed crystal" of pure product when the solution is slightly turbid but still hot. This provides a template for the lattice, bypassing the oil phase.

Q: My yield is low (approx. 40%). Where is the rest?

  • A: Nicotinamides have significant solubility in organic solvents even at room temperature.

    • Fix: Cool the crystallization flask to

      
       for at least 4 hours. Do not wash the filter cake with room temperature solvent; use ice-cold anti-solvent (e.g., chilled Heptane) only.
      

Part 4: Chromatography Rescue (Protocol C)

Issue: "I have regioisomers (e.g., 5-bromo isomer) or tarry byproducts." Context: If the synthesis involved direct bromination of 6-methylnicotinamide, you likely have isomers that will not separate by crystallization.

Column Conditions
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase:

    • Gradient: 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Alternative: 20%

      
       60% Ethyl Acetate in Hexanes.
      
  • Additive (Crucial): Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? The pyridine nitrogen interacts with the acidic silanol groups on the silica, causing "tailing" (streaking) and poor separation. TEA blocks these sites.

Visualizing the Separation

Chromatography cluster_column TLC Behavior (Silica) SpotA Product (Rf ~0.4) SpotB Acid Impurity (Rf < 0.1) SpotA->SpotB Elutes Last SpotC Non-polar Impurities (Rf > 0.8) SpotC->SpotA Elutes First

Figure 2: Expected elution order on Silica Gel (DCM/MeOH system).

Part 5: Analytical Validation

Do not assume purity based on appearance. Validate using these markers:

  • 1H NMR (DMSO-d6):

    • Look for the diagnostic methyl singlet at

      
       ppm.
      
    • Verify the amide protons: Two broad singlets (often separated) around

      
       and 
      
      
      
      ppm.
    • Impurity Check: A sharp singlet at

      
       ppm indicates unreacted carboxylic acid.
      
  • Melting Point:

    • Pure 2-bromo-6-methylnicotinamide typically melts in the range of 158–162°C (Note: Polymorphs may vary; compare with a standard if available). Sharpness of the range (< 2°C) is the best indicator of purity.

References

  • Synthesis of Pyridine Amides: World Intellectual Property Organization (WIPO). (2010). Process for the preparation of substituted nicotinamides. WO2010022076.

  • Solubility & Purification of Nicotinamides: Journal of Chemical & Engineering Data. (2013). Solubility of Nicotinamide in Different Solvents. (General solubility principles for nicotinamide derivatives).

  • Chromatographic Behavior of Pyridines: Journal of Chromatography A. (2004). Silanol interactions in the HPLC of pyridine derivatives.

  • Compound Data (Grounding): PubChem Database. 2-Bromo-6-methylnicotinic acid (Precursor data for structural verification).

Sources

Troubleshooting

Technical Support: Stability &amp; Handling of 2-Bromo-6-methylnicotinamide

Executive Summary & Stability Matrix 2-Bromo-6-methylnicotinamide (CAS: 293973-39-4 / Analogous structures) is a functionalized halopyridine intermediate often utilized in the synthesis of kinase inhibitors and complex p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Matrix

2-Bromo-6-methylnicotinamide (CAS: 293973-39-4 / Analogous structures) is a functionalized halopyridine intermediate often utilized in the synthesis of kinase inhibitors and complex pharmaceutical agents. While the pyridine ring offers some intrinsic stability, the C-2 bromine atom and the C-3 amide group introduce specific vulnerabilities—namely photolytic dehalogenation and hydrolytic cleavage .

The following matrix summarizes the validated storage conditions required to maintain >98% purity over extended periods.

Table 1: Critical Storage Parameters
ParameterRecommended ConditionTechnical Rationale
Atmosphere Inert (Argon or Nitrogen) Critical. Prevents moisture-driven hydrolysis of the amide to 2-bromo-6-methylnicotinic acid. Mitigates radical oxidation pathways.
Temperature 2°C to 8°C (Refrigerated) Slows thermodynamic degradation kinetics. Freezing (-20°C) is acceptable but requires strict moisture control during thaw cycles.
Light Exposure Strictly Dark (Amber Glass) The C-Br bond is photosensitive. UV/Visible light can induce homolytic cleavage, leading to debrominated impurities (6-methylnicotinamide).
Container Borosilicate / PTFE-lined Cap Avoids leaching. PTFE liners prevent gas exchange better than standard polyethylene cones.
Hygroscopicity Moderate Amides can hydrogen bond with atmospheric water, leading to clumping and accelerated hydrolysis.

Degradation Mechanics (The "Why")

Understanding how the molecule fails is the first step in prevention. The two primary degradation pathways are Hydrolysis (moisture-induced) and Photolysis (light-induced).

Visual 1: Degradation Pathways of 2-Bromo-6-methylnicotinamide

DegradationPathways Compound 2-Bromo-6-methylnicotinamide (Target Molecule) HydrolysisProd Impurity A: 2-Bromo-6-methylnicotinic Acid (Solid, High MP) Compound->HydrolysisProd Hydrolysis (Amide Cleavage) Radical Radical Intermediate (Reactive) Compound->Radical Homolytic Fission Moisture Moisture (H2O) + Acid/Base Catalysis Moisture->HydrolysisProd Light UV/Vis Light (hv) Light->Radical PhotoProd Impurity B: 6-Methylnicotinamide (Debrominated) Radical->PhotoProd H-Abstraction

Caption: Figure 1. Primary degradation routes. The amide group is susceptible to hydrolysis (red path), while the bromine atom is vulnerable to photolytic cleavage (yellow path).

Troubleshooting Guide (Q&A)

This section addresses specific observations users may encounter in the lab.

Scenario A: Appearance Change

Q: The white powder has developed a yellow tint. Is it still usable?

  • Diagnosis: Yellowing is a classic signature of photo-degradation or trace oxidation of the pyridine ring nitrogen (N-oxide formation). In halopyridines, the liberation of bromine radicals often results in colored byproducts.

  • Action:

    • Perform HPLC analysis.[1] If purity is >97%, the color may be a surface phenomenon.

    • Recrystallization: Dissolve in minimal hot ethyl acetate or ethanol/water mixture to remove colored impurities.

    • Prevention: Ensure storage in amber vials wrapped in aluminum foil.

Scenario B: Melting Point Depression

Q: The melting point is 5°C lower than the Certificate of Analysis (CoA) value. Why?

  • Diagnosis: This strongly indicates Hydrolysis . The formation of 2-bromo-6-methylnicotinic acid acts as an impurity, depressing the melting point of the amide lattice.

  • Action:

    • Check solubility. The acid impurity is likely more soluble in basic aqueous solution (e.g., NaHCO3) than the amide.

    • Remediation: Wash the solid with saturated Sodium Bicarbonate (NaHCO3) solution to remove the acidic impurity, then dry thoroughly under vacuum.

Scenario C: Clumping / Caking

Q: The material is hard to scoop and sticks to the spatula.

  • Diagnosis: The material has absorbed atmospheric moisture (Hygroscopicity). While not degraded yet, hydrolysis is imminent if not dried.

  • Action:

    • Vacuum Drying: Place in a vacuum desiccator over P2O5 or Silica Gel for 24 hours.

    • Inert Handling: Once dried, transfer to a glove box or handle under a nitrogen cone.

Validated Protocols

Protocol 4.1: Inert Atmosphere Storage (The "Schlenk" Method)

For labs without a glovebox, use this method to establish an inert barrier.

  • Vial Selection: Use an amber glass vial with a septum-screw cap.

  • Purge: Insert a long needle connected to an Argon/Nitrogen line (low flow) deep into the vial (above the solid).

  • Vent: Insert a short "bleed" needle into the septum to allow air to escape.

  • Flush: Allow gas to flow for 2–3 minutes to displace oxygen/moisture.

  • Seal: Remove the vent needle first, then the gas inlet needle. Wrap the cap junction with Parafilm.

Protocol 4.2: QC Assessment (HPLC)

Use this standard method to separate the Amide (product) from the Acid (hydrolysis impurity).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Expected Elution: The more polar Acid impurity will elute before the Amide target.

Visual 2: Handling Decision Tree

HandlingLogic Start Start: Material Receipt CheckSeal Is original seal intact? Start->CheckSeal ImmediateUse Immediate Use? CheckSeal->ImmediateUse Yes Reseal Purge Headspace with N2/Ar Apply Parafilm CheckSeal->Reseal No (Compromised) ImmediateUse->Reseal After Weighing LongTerm Long Term Storage (>1 Month)? Reseal->LongTerm Desiccator Store in Desiccator (Amber Vial, 4°C) LongTerm->Desiccator Alternative Glovebox Store in Glovebox (O2 < 5ppm, H2O < 5ppm) LongTerm->Glovebox Preferred

Caption: Figure 2. Decision logic for handling and storage based on usage frequency.

References

  • Fisher Scientific. (2010). Safety Data Sheet: Methyl 6-amino-5-bromonicotinate (Analogous Handling). Retrieved from .

  • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from .

  • Wipf, P. (2014).[2][3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[2] Retrieved from .

  • National Institutes of Health (NIH). (2025). Structure-activity relationship study of nicotinamide derivatives. Retrieved from .

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-methoxynicotinic acid. Retrieved from .

Sources

Optimization

troubleshooting low yields in 2-Bromo-6-methylnicotinamide coupling reactions

Technical Support Center: Troubleshooting 2-Bromo-6-methylnicotinamide Couplings Case ID: 2-Br-6-Me-Nicotinamide-Yield-Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Divisi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 2-Bromo-6-methylnicotinamide Couplings

Case ID: 2-Br-6-Me-Nicotinamide-Yield-Optimization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Triage: Why is this reaction failing?

You are encountering low yields with 2-bromo-6-methylnicotinamide .[1][2] This is not a standard coupling; it is a "perfect storm" of steric and electronic challenges. Before changing reagents, you must identify which of the three "Kill Mechanisms" is active in your flask.

The Substrate Profile
  • The Trap (C3 Amide): The primary amide at position 3 is an ortho-directing group that often acts as a "poison pill." It can chelate the Palladium (Pd) center, preventing the catalytic cycle from turning over.[1]

  • The Electronic Sink (Pyridine): The electron-deficient pyridine ring facilitates oxidative addition (OA) but makes the Pd(II) intermediate prone to stable, inactive resting states.[1]

  • The Steric Wall: The C3 amide creates significant steric bulk around the C2 bromide, impeding the approach of the coupling partner (transmetalation in Suzuki, amine coordination in Buchwald).

Visual Troubleshooting Logic

Use the following logic tree to diagnose your specific failure mode based on LCMS/TLC data.

TroubleshootingLogic Start Start: Analyze Crude Mixture SM_Remains Starting Material (SM) Remains Start->SM_Remains SM_Gone SM Consumed Start->SM_Gone Homocoupling Product: Homocoupling (Ar-Ar) Cause: O2 leak / Slow OA SM_Remains->Homocoupling Oxidative homocoupling Stalled Result: No Reaction / Stalled Cause: Catalyst Poisoning (Chelation) SM_Remains->Stalled Catalyst inactive Dehalogenation Product: Des-bromo (Protodehalogenation) Cause: Hydride source / Slow Transmetalation SM_Gone->Dehalogenation Mass = SM - 79 + 1 Nitrile Product: Nitrile (Dehydration) Cause: Base too strong / High Temp SM_Gone->Nitrile Mass = SM - 18 (H2O)

Figure 1: Diagnostic logic tree for identifying the root cause of reaction failure based on crude mixture analysis.[1]

Module A: Suzuki-Miyaura Coupling Optimization

The Issue: The C3 amide coordinates to Pd, and the C2 position is crowded. Standard conditions (


) will almost certainly fail or stall.[1]

Q: My reaction stalls at 20% conversion. Adding more catalyst doesn't help.[1] Why? A: You are likely experiencing catalyst poisoning .[1] The pyridine nitrogen and the amide oxygen form a stable 5-membered chelate with the Palladium. Once this forms, the Pd is "dead" and cannot participate in the cycle.

  • Solution: Switch to bulky, electron-rich phosphine ligands or precatalysts .[1] These ligands are large enough to prevent the amide from coordinating to the Pd center.

Q: I see the "des-bromo" byproduct (2-methylnicotinamide). What is happening? A: This is protodehalogenation .[1] The oxidative addition happened, but the transmetalation (reaction with boronic acid) was too slow. The Pd intermediate grabbed a hydride (from solvent or impurities) instead of the aryl group.

  • Solution: Increase the rate of transmetalation by using a stronger base (carefully) or switching to a more active catalyst system like XPhos Pd G3 .[1]

Optimized Suzuki Protocol
ComponentRecommendationRationale
Catalyst XPhos Pd G3 or Pd(dppf)Cl₂·DCM XPhos is bulky (prevents chelation) and electron-rich (speeds up OA).[1] G3 precatalyst ensures active Pd(0).[1]
Loading 2–5 mol%Do not go lower until conditions are optimized.
Base K₃PO₄ (2.0 equiv) Carbonates (

) are often too weak for sterically hindered pyridines.[1] Phosphates are the "Goldilocks" zone.
Solvent 1,4-Dioxane / Water (4:1) Water is mandatory to dissolve the inorganic base and facilitate the boronate formation.[1]
Temp 80–100 °CHigh temperature is needed to overcome the steric barrier at C2.

Module B: Buchwald-Hartwig Amination Specifics

The Issue: The primary amide (


) is itself a nucleophile. It can compete with your amine, or simply shut down the catalyst.

Q: Can I couple a primary amine to this substrate? A: Yes, but it is difficult. The C3 amide protons are acidic. Strong bases like


 will deprotonate the amide, creating a negative charge near the reaction center, which repels the incoming amine nucleophile.
  • Fix: Use a weaker base like Cs₂CO₃ or K₃PO₄ .[1] If you must use alkoxides, use LiHMDS (non-nucleophilic) or switch to a solvent that buffers the basicity (e.g., t-Amyl alcohol).[1]

Q: Which ligand should I use? A: For 2-substituted pyridines, the BrettPhos family is superior.

  • Primary Amines: Use BrettPhos Pd G3 .[1]

  • Secondary Amines: Use RuPhos Pd G3 .

The "Amide Interference" Mechanism

ChelationMechanism Pd Pd(II) Chelation Chelation Pd->Chelation Standard Ligands (PPh3) Success Productive Cycle Pd->Success Prevents Chelation Substrate 2-Br-6-Me-Nicotinamide Substrate->Pd N(py) & O(amide) coordinate Chelate STABLE CHELATE (Dead Catalyst) Ligand Bulky Ligand (XPhos/BrettPhos) Ligand->Pd Steric Shielding Chelation->Chelate Irreversible Binding

Figure 2: Mechanism of catalyst poisoning by the substrate's amide group and prevention via bulky ligands.[1]

Module C: The "Nuclear Option" (Protecting Groups)[1]

If the optimized catalysts above fail (yield < 10%), you must stop fighting the thermodynamics. The C3 amide is simply too interfering. You must mask it.[1][3]

Strategy: Protect the amide with a Dimethoxybenzyl (DMB) or Trityl (Trt) group.[1]

  • Protection: React 2-bromo-6-methylnicotinamide with DMB-Cl (dimethoxybenzyl chloride) and NaH.

  • Coupling: Run the Suzuki/Buchwald on the protected intermediate. The steric bulk is moved further away, and the N-H acidity is removed.

  • Deprotection: Remove DMB with TFA/DCM.

Note: This adds two steps but often converts a 5% yield reaction into a 70% yield overall process.[1]

Standardized Experimental Protocol (Suzuki)

Target: Coupling 2-bromo-6-methylnicotinamide with Phenylboronic acid.

  • Setup: In a 20 mL vial equipped with a stir bar, add:

    • 2-Bromo-6-methylnicotinamide (1.0 equiv, 1.0 mmol)[1]

    • Aryl Boronic Acid (1.2 equiv)[1]

    • XPhos Pd G3 (0.02 equiv, 2 mol%)[1]

    • XPhos (free ligand) (0.01 equiv) [Optional: helps stabilize active species][1]

    • K₃PO₄ (2.0 equiv, finely ground)[1]

  • Solvent: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL). Crucial: Degas solvents by sparging with Argon for 10 mins before addition.

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 90 °C in a heating block. Stir vigorously (800 rpm).

  • Monitoring: Check LCMS at 2 hours.

    • If SM remains: Add 1 mol% more catalyst.[1]

    • If stalled: Check pH of aqueous layer (should be >9).[1]

References

  • BenchChem Technical Support. (2025).[1][3][4] Optimizing Suzuki Coupling with 2-Bromo-6-methylisonicotinaldehyde. Link[1]

  • ResearchGate Community. (2018).[1] Troubleshooting low yields in Suzuki coupling of 2-bromopyridine derivatives. Link

  • Journal of the American Chemical Society. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Link[1]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction: Ligand Selection Guide. Link

  • WuXi AppTec. (2024).[1] How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Link

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-6-methylnicotinamide

CAS: 259321-33-0 Formula: C7H7BrN2O Molecular Weight: 215.05 g/mol Diagnostic Workflow Before initiating any purification protocol, identify the dominant impurity profile of your crude product. Use the decision tree belo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 259321-33-0 Formula: C7H7BrN2O Molecular Weight: 215.05 g/mol

Diagnostic Workflow

Before initiating any purification protocol, identify the dominant impurity profile of your crude product. Use the decision tree below to select the appropriate workflow.

PurificationWorkflow Start Crude 2-Bromo-6-methylnicotinamide Analysis Analyze Purity (HPLC/LC-MS) Start->Analysis CheckAcid Impurity: Carboxylic Acid? (2-Bromo-6-methylnicotinic acid) Analysis->CheckAcid CheckNitrile Impurity: Nitrile? (Starting Material) CheckAcid->CheckNitrile No ProtoA PROTOCOL A: Bicarbonate Wash CheckAcid->ProtoA Yes (>2%) CheckColor Issue: Discoloration? (Oxidation/Tars) CheckNitrile->CheckColor No ProtoB PROTOCOL B: Non-Polar Slurry/Trituration CheckNitrile->ProtoB Yes (>1%) ProtoC PROTOCOL C: Activated Carbon Treatment CheckColor->ProtoC Yes Final Pure Product (>98% HPLC) CheckColor->Final No ProtoA->CheckNitrile ProtoB->CheckColor ProtoC->Final

Figure 1: Purification decision matrix based on impurity profiling. Select protocols sequentially if multiple impurities exist.

Critical Impurity Profiling

Understanding the origin of impurities is the first step to removal. The synthesis of 2-Bromo-6-methylnicotinamide often involves the hydrolysis of 2-Bromo-6-methylnicotinonitrile.

Impurity NameStructure CharacteristicsOrigin (Causality)Solubility BehaviorRemoval Strategy
Acid Impurity (2-Bromo-6-methylnicotinic acid)Carboxylic acid group (-COOH) instead of Amide.Over-Hydrolysis: Reaction time too long or temperature too high during hydration.Soluble in basic aqueous solutions (forms salt).Protocol A: Base Extraction.
Nitrile Impurity (2-Bromo-6-methylnicotinonitrile)Cyano group (-CN) intact.Under-Reaction: Incomplete hydrolysis.Highly soluble in non-polar solvents (Heptane/Hexane).Protocol B: Trituration.
Hydroxyl Impurity (2-Hydroxy-6-methylnicotinamide)-OH replaces -Br at C2 position.Nucleophilic Attack: pH too high (strong base like NaOH used) or excessive heat.High water solubility; Amphoteric.Difficult to remove. Prevention is key.
Oxidative Tars Polymerized/colored species.Pyridine Oxidation: Exposure to air/light over time.Adsorbs to carbon/silica.Protocol C: Adsorption.

Troubleshooting Scenarios (Q&A)

Scenario A: "My LC-MS shows a mass peak at 216 (M+1) but also a significant peak at 217 (Acid impurity)."

Diagnosis: You have significant contamination with 2-Bromo-6-methylnicotinic acid. This occurs when the hydrolysis conditions are too vigorous. The Fix: You must exploit the acidity of the carboxylic acid (pKa ~4.8). The amide is neutral/weakly basic.

  • Do not recrystallize yet; the acid often co-crystallizes with the amide.

  • Action: Dissolve the crude in Ethyl Acetate and wash with saturated Sodium Bicarbonate (NaHCO3). The acid converts to its sodium salt and moves to the water layer. The amide remains in the organic layer.

Scenario B: "The product is off-white/yellow, but NMR shows it is pure."

Diagnosis: Trace pyridine N-oxides or polymerization byproducts. These have high extinction coefficients, so even ppm levels cause color. The Fix: Recrystallization alone rarely removes color.

  • Action: Perform a "Carbon Polish." Dissolve the product in hot methanol or ethanol, add Activated Carbon (5 wt%), stir for 30 mins, and filter while hot through Celite.

Scenario C: "Yield is low after recrystallization from Ethanol."

Diagnosis: 2-Bromo-6-methylnicotinamide has moderate solubility in alcohols. If you use too much solvent or cool insufficiently, significant product remains in the mother liquor. The Fix: Switch to a solvent/anti-solvent system .

  • Action: Dissolve in minimal hot Ethyl Acetate, then slowly add Heptane until turbidity persists. Cool to 0-5°C. This forces the amide out while keeping lipophilic impurities (like the nitrile) in solution.

Standardized Protocols

Protocol A: Acid Removal (Bicarbonate Wash)

Use this if the Acid Impurity is >1.0%.

  • Dissolution: Dissolve 10g of crude product in 100 mL of Ethyl Acetate . (If solubility is poor, add 5-10% Methanol).

  • Wash: Transfer to a separatory funnel. Add 50 mL of Saturated NaHCO3 solution .

  • Extraction: Shake vigorously for 2 minutes. Vent frequently (CO2 gas generation).

  • Separation: Drain the lower aqueous layer (contains the Acid impurity).

  • Repeat: Repeat the wash with another 50 mL NaHCO3.

  • Dry: Wash the organic layer once with Brine, dry over Na2SO4, filter, and evaporate.

Protocol B: Trituration (Slurry Wash)

Use this to remove Nitrile starting material or to improve physical form.

  • Preparation: Place the crude solid in a flask.

  • Solvent Addition: Add 5 volumes (e.g., 5 mL per 1g solid) of a 1:4 mixture of Ethyl Acetate : Heptane .

  • Slurry: Stir the suspension vigorously at room temperature for 2 hours.

    • Note: Do not heat significantly, or the nitrile may dissolve and then re-precipitate upon cooling.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the cake with 2 volumes of pure Heptane .

  • Drying: Dry in a vacuum oven at 45°C.

Protocol C: Recrystallization (High Purity)

Use for final polishing (>99% purity required).

  • Dissolution: Suspend crude product in Ethyl Acetate (approx. 5-7 mL/g).

  • Heating: Heat to reflux (approx. 77°C) until fully dissolved.

  • Filtration (Optional): If particulates are present, filter while hot.

  • Crystallization: Remove from heat. While stirring, add Heptane dropwise until a slight cloudiness persists.

  • Cooling: Allow to cool slowly to room temperature, then chill in an ice bath (0-5°C) for 1 hour.

  • Collection: Filter the white crystalline solid. Wash with cold 1:1 EtOAc/Heptane.

Frequently Asked Questions (FAQs)

Q: Can I use water for recrystallization? A: It is not recommended. While the amide is sparingly soluble in water, the high boiling point of water makes drying difficult. Furthermore, prolonged heating in water can induce further hydrolysis of the bromine (to the hydroxy-pyridine) or the amide (to the acid).

Q: Why avoid Sodium Hydroxide (NaOH) for the acid wash? A: Strong bases like NaOH can attack the C2-Bromine position. The bromine is activated by the pyridine ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SnAr), converting your product into 2-Hydroxy-6-methylnicotinamide, which is very difficult to separate. Always use weak bases like Bicarbonate.

Q: My product is turning pink on the shelf. Why? A: Halogenated pyridines are light-sensitive. Store the purified product in amber vials, under nitrogen/argon, and preferably at 2-8°C.

References

  • Synthesis and Purification of Nicotinamides

    • Context: General methods for hydrolyzing nicotinonitriles to amides and subsequent purific
    • Source: World Intellectual Property Organiz
    • Link:

  • Purification of Laboratory Chemicals

    • Context: Standard procedures for recrystallizing amides and heterocyclic compounds (p. 350-360).
    • Source: Armarego, W. L. F.
    • Link:

  • Solubility Profiles of Halogenated Pyridines

    • Context: Data regarding the solubility of bromo-pyridines in ethyl acetate vs.
    • Source: PubChem Compound Summary for Ethyl bromoacet
    • Link:

  • Synthesis of JAK Inhibitors (Momelotinib/Filgotinib intermediates)

    • Context: 2-Bromo-6-methylnicotinamide is a key intermediate; patents describe its isolation from reaction mixtures using EtOAc/Heptane.
    • Source: Google Patents - US20120209006 (Synthesis of pyridine intermedi
    • Link:

Optimization

Technical Support Center: Optimal Solvent Systems for 2-Bromo-6-methylnicotinamide Recrystallization

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing robust recrystallization protocols for 2-Bromo-6-methylnicotinamide. Our approach is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing robust recrystallization protocols for 2-Bromo-6-methylnicotinamide. Our approach is grounded in first principles of physical organic chemistry and crystallization theory, moving beyond simple procedural lists to explain the causality behind experimental choices. This document is designed to serve as a self-validating system for achieving high purity and crystalline form.

Section 1: Understanding the Molecule - A Chemist's Perspective on Solvent Selection

The rational selection of a solvent system begins with a structural analysis of the target molecule, 2-Bromo-6-methylnicotinamide. The molecule's solubility is not governed by a single feature but by the interplay of its distinct functional groups.

  • Primary Amide (-CONH₂): This is the dominant polar feature. It is a potent hydrogen bond donor and acceptor, predisposing the molecule to high solubility in polar, protic solvents (like alcohols and water) and polar aprotic solvents (like acetonitrile and acetone).[1][2]

  • Pyridine Ring: A nitrogen-containing heterocycle, the pyridine ring is moderately polar and can act as a hydrogen bond acceptor.[3] While it contributes to polarity, pyridinic compounds can sometimes be challenging to crystallize compared to their carbocyclic analogs.[4][5]

  • Bromo Group (-Br): The bromine atom adds steric bulk and increases the molecule's molecular weight and polarizability, but it does not participate in hydrogen bonding. It contributes a non-polar character.

  • Methyl Group (-CH₃): This is a small, non-polar, lipophilic group that will favor solubility in less polar organic solvents.

This structural mosaic—a highly polar amide on a moderately polar aromatic scaffold with non-polar substituents—suggests that a single perfect solvent may be elusive. Therefore, mixed-solvent systems are likely to be highly effective, allowing for fine-tuning of the solution's polarity to achieve the ideal solubility differential between hot and cold conditions.[4][6]

cluster_molecule 2-Bromo-6-methylnicotinamide Compound Core Structure Amide Primary Amide (-CONH₂) Amide->Compound Amide_Prop Dominant Polar Feature Strong H-Bond Donor/Acceptor Favors Polar, Protic Solvents Amide->Amide_Prop Pyridine Pyridine Ring Pyridine->Compound Pyridine_Prop Moderate Polarity H-Bond Acceptor Pyridine->Pyridine_Prop Bromo Bromo Group (-Br) Bromo->Compound Bromo_Prop Increases MW & Polarizability Non-Polar Character Bromo->Bromo_Prop Methyl Methyl Group (-CH₃) Methyl->Compound Methyl_Prop Non-Polar (Lipophilic) Favors Non-Polar Solvents Methyl->Methyl_Prop

Caption: Structural influences on solvent selection for 2-Bromo-6-methylnicotinamide.

Section 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of a logical and effective recrystallization strategy.

Q1: What are the ideal characteristics of a recrystallization solvent? A1: An ideal solvent should exhibit a steep solubility curve for the compound of interest; it should dissolve the compound completely at or near its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[7] Additionally, it must be chemically inert towards the compound and dissolve impurities readily at all temperatures or not at all, allowing them to be removed by hot filtration.[7][8] The solvent's boiling point should also be low enough to be easily removed from the final crystalline product.[7]

Q2: How do I perform a systematic solvent screening on a small scale? A2: Before committing a large amount of material, a microscale screening is essential.

  • Place approximately 10-20 mg of your crude 2-Bromo-6-methylnicotinamide into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, agitating after each drop. Note the solubility in the cold. A good solvent will not dissolve the compound at this stage.

  • For tubes where the compound is insoluble, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to achieve complete dissolution.[9]

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of the crystals that form. The best solvent will yield a large crop of well-defined crystals upon cooling.

Q3: What is a mixed-solvent system and why is it often more effective? A3: A mixed-solvent system, also known as a solvent-antisolvent system, uses two miscible liquids with different polarities and, therefore, different solvating powers for the compound.[6][7] You begin by dissolving the compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, you slowly add a "bad" or "antisolvent," in which the compound is poorly soluble, until the solution becomes faintly cloudy (the saturation point). Gentle heating to redissolve the solid, followed by slow cooling, can then induce crystallization. This method is powerful because it allows for precise control over the solution's supersaturation, which is often difficult to achieve with a single solvent.[10]

Q4: How does slow cooling impact crystal purity and size? A4: Slow cooling is critical for achieving high purity. Crystal formation is a thermodynamically driven process where molecules of the compound self-assemble into a stable, ordered lattice. When cooling is slow, this process is selective, and impurity molecules are excluded from the growing crystal lattice, remaining in the "mother liquor."[11] Rapid cooling, or "crashing out," traps impurities within the crystal structure, defeating the purpose of recrystallization.[12] Slower cooling also generally leads to the formation of larger, more well-defined crystals.

Section 3: Recommended Solvent Systems for 2-Bromo-6-methylnicotinamide

Based on the structural analysis, the following solvent systems are recommended as starting points for your optimization experiments.

Solvent System (Good/Antisolvent)ClassRationale for SelectionPotential ProsPotential Cons / Issues to Watch For
Acetonitrile Single, Polar AproticOften gives excellent results for amides; good balance of polarity.[1]High purity crystals, relatively easy to remove (BP: 82 °C).May be too strong a solvent, leading to low recovery.
Ethanol or 2-Propanol (IPA) Single, Polar ProticThe amide group's H-bonding capability suggests good solubility in hot alcohols.Readily available, low toxicity.High solubility even when cold may result in poor yield.
Ethanol / Water Mixed, Polar ProticDissolve in hot ethanol (good solvent), add water (antisolvent). The high polarity of water should drastically reduce solubility upon cooling.[6]Excellent for polar compounds, allows for fine-tuning.Oiling out is possible if water is added too quickly or at too high a temperature.
Acetone / Hexanes or Heptane Mixed, Polar Aprotic / Non-polarDissolve in hot acetone (good solvent), add hexanes (antisolvent). This system spans a wide polarity range.[4]Good for removing non-polar impurities.Acetone's low boiling point (56 °C) requires careful handling to prevent boiling over.
Ethyl Acetate / Heptane Mixed, Mid-Polar / Non-polarA very common and effective general-purpose system for moderately polar compounds.[6][10]Excellent solvating power of EtOAc, easily removed.May not be polar enough to dissolve the compound efficiently, even when hot.
Toluene / Heptane Mixed, Non-polar Aromatic / Non-polarUse if the compound has significant non-polar character and impurities are polar. Dissolve in hot toluene, add heptane.Can produce high-quality crystals; good for removing polar impurities.High temperatures are required; potential for oiling out if the compound's melting point is below the solution boiling point.

Section 4: Detailed Experimental Protocols

Adherence to a systematic protocol is key to reproducibility and success.

Protocol 1: Single-Solvent Recrystallization (e.g., using Acetonitrile)
  • Dissolution: Place the crude 2-Bromo-6-methylnicotinamide in an Erlenmeyer flask. Add a minimal amount of acetonitrile and heat the mixture to a gentle boil (using a steam bath or heating mantle). Continue adding hot acetonitrile dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[11] Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[8] This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.

  • Antisolvent Addition: While the solution is still hot, add water dropwise until you observe a persistent cloudiness (turbidity).

  • Re-solubilization: Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing & Drying: Follow steps 5-7 from the Single-Solvent Protocol, using an ice-cold ethanol/water mixture of the final composition for the wash step.

start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insolubles Insoluble Impurities or Color? dissolve->check_insolubles hot_filter Perform Hot Gravity Filtration check_insolubles->hot_filter Yes cool Cool Slowly & Undisturbed check_insolubles->cool No hot_filter->cool ice_bath Place in Ice Bath to Maximize Yield cool->ice_bath isolate Isolate Crystals via Vacuum Filtration ice_bath->isolate wash Wash with Small Amount of Ice-Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: A generalized workflow for the recrystallization of 2-Bromo-6-methylnicotinamide.

Section 5: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This guide provides solutions to common issues.

Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What happened and how do I fix it? A1: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. The compound comes out of solution as a liquid globule instead of a solid crystal.

  • Cause: The solvent may be too non-polar, or the solution is cooling too quickly at a high temperature of saturation.

  • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (the one it dissolves well in) to decrease the saturation point.[12] Allow the solution to cool much more slowly. If the problem persists, consider a more polar solvent system.

Q2: No crystals are forming, even after the solution has cooled completely in an ice bath. What are my next steps? A2: This is a common issue that typically points to one of two problems:

  • Cause 1: Too Much Solvent. You have likely used too much solvent, and the solution is not yet supersaturated.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 15-20%) and then repeat the slow cooling process.[12]

  • Cause 2: Nucleation Barrier. The solution is supersaturated, but the crystals have not started to form (nucleate).

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a surface for nucleation.

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.[13]

Q3: The crystals that formed are very fine needles or powder. How can I grow larger crystals? A3: The formation of very small crystals indicates that nucleation was too rapid and widespread.

  • Cause: The solution was cooled too quickly, or it was excessively supersaturated.

  • Solution: Re-dissolve the solid by heating and add a small amount of extra solvent.[12] Insulate the flask (e.g., by placing it inside a beaker with paper towels) to ensure a very slow cooling rate.[12] This reduces the degree of supersaturation at any given time, favoring the growth of existing crystals over the formation of new ones.

Q4: My recrystallized product is still impure. What went wrong? A4: This indicates that the chosen solvent system is not effectively separating the product from a specific impurity.

  • Cause: The impurity may have very similar solubility properties to your product in the chosen solvent. Alternatively, the product may have crashed out too quickly, trapping impurities.

  • Solution: Re-evaluate your solvent choice. Try a different solvent system with a different polarity. For example, if you used a polar system like ethanol/water, try a mid-polarity system like ethyl acetate/heptane. It may also be necessary to perform a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove the problematic impurity before recrystallization.[13]

start Problem Occurs During Recrystallization oiling_out Compound 'Oiled Out' start->oiling_out no_crystals No Crystals Formed start->no_crystals impure_product Product Still Impure start->impure_product solution_oil 1. Reheat to Dissolve 2. Add More 'Good' Solvent 3. Cool Slower / Change Solvent oiling_out->solution_oil solution_no_xtal 1. Boil Off Some Solvent 2. Scratch Flask or Add Seed Crystal no_crystals->solution_no_xtal solution_impure 1. Ensure Slow Cooling 2. Choose a Different Solvent System 3. Consider Pre-Purification (Silica Plug) impure_product->solution_impure

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. University of Missouri–St. Louis.
  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents. (1984). US4447615A - Process for the purification of nicotinic acid amide I.
  • Reddit r/Chempros. (2024). Recrystallization Issues. Available at: [Link]

  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(7), 1563. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. Available at: [Link]

  • Marcus, Y. (1997). Solute−Solvent Interactions in Amide−Water Mixed Solvents. The Journal of Physical Chemistry B, 101(40), 8031–8036. Available at: [Link]

Sources

Troubleshooting

Technical Advisory: Handling Moisture Sensitivity of 2-Bromo-6-methylnicotinamide

Executive Summary 2-Bromo-6-methylnicotinamide (CAS: 105726-26-5) presents a dual challenge in experimental workflows: physical hygroscopicity and chemical hydrolytic susceptibility . While the amide moiety is kineticall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-6-methylnicotinamide (CAS: 105726-26-5) presents a dual challenge in experimental workflows: physical hygroscopicity and chemical hydrolytic susceptibility . While the amide moiety is kinetically stable under neutral conditions, moisture ingress acts as a "silent variable," altering stoichiometry through water weight gain and poisoning downstream transition-metal catalysts (e.g., Pd-catalyzed Suzuki-Miyaura couplings).

This guide replaces generic handling advice with a causal, mechanism-based troubleshooting framework designed for high-stakes drug discovery environments.

Module 1: Storage & Physical Integrity

Focus: Preventing physical degradation (clumping) and stoichiometric errors.

The Mechanism of Failure

Unlike pyrophoric reagents, this compound does not violently react with water. Instead, the nicotinamide core acts as a hydrotrope , facilitating hydrogen bonding with atmospheric water.

  • Causality: Water molecules intercalate into the crystal lattice, disrupting flowability.

  • Impact: A "wet" sample leads to under-dosing of the active reagent. If your sample contains 5% water by weight, your reaction stoichiometry is off by 5%, potentially stalling sensitive catalytic cycles.

Troubleshooting & FAQs

Q: The powder has formed hard clumps in the bottle. Is it chemically degraded? A: Not necessarily, but it is compromised. Clumping indicates the material has exceeded its Critical Relative Humidity (CRH) .

  • Immediate Action: Do not scrape and use directly. The water content is now unknown.

  • Remediation: Grind the clumps gently in a mortar (in a glovebox if possible) and dry to constant weight (see Module 3).

Q: Can I store this at room temperature on the bench? A: No. While chemically stable at RT, thermal cycling causes condensation inside the bottle.

  • Protocol: Store at 2–8°C in a tightly sealed container.

  • Critical Step: Allow the bottle to warm to room temperature before opening. Opening a cold bottle in a humid lab causes immediate condensation on the solid surface, accelerating hydrolysis.

Workflow: Storage Logic Gate

StorageLogic Start Receive 2-Bromo-6-methylnicotinamide CheckSeal Check Induction Seal Start->CheckSeal Decision1 Seal Intact? CheckSeal->Decision1 StoreCold Store at 2-8°C (Desiccated) Decision1->StoreCold Yes Quarantine Quarantine & QC (Check Water Content) Decision1->Quarantine No Usage Usage Event StoreCold->Usage WarmUp Equilibrate to RT (Min 30 mins) Usage->WarmUp Prevent Condensation InertOpen Open under Argon/Nitrogen WarmUp->InertOpen Reseal Purge Headspace & Parafilm InertOpen->Reseal Reseal->StoreCold

Figure 1: Logic gate for receiving and handling hygroscopic amides to prevent moisture-induced degradation.

Module 2: Chemical Stability & Reaction Interference

Focus: Impact on Cross-Coupling and Hydrolysis.[1]

The Mechanism of Failure

In the presence of moisture and heat (typical Suzuki conditions: 80–100°C, basic buffer), the amide bond is susceptible to hydrolysis .


[2]
  • The Impurity: 2-Bromo-6-methylnicotinic acid.

  • The Consequence: The resulting acid can chelate Pd catalysts differently than the amide, or the free ammonia can poison the catalyst, leading to stalled conversion or dehalogenation side-products.

Troubleshooting & FAQs

Q: My Suzuki coupling (Pd(dppf)Cl2, K2CO3) stalled at 40% conversion. Why? A: If your starting material was "wet," you likely generated free ammonia and carboxylic acid in situ.

  • Diagnosis: Check the LCMS for a mass shift of +1 (Hydrolysis: -NH2 [16] + OH [17] = +1 Da mass difference).

  • Fix: Switch to anhydrous conditions. Use a pre-dried base (e.g., anhydrous

    
    ) and dry solvents. Do not rely on "wet" Suzuki protocols for this specific substrate due to the labile amide.
    

Q: Does the bromine atom affect moisture sensitivity? A: Indirectly. The electron-withdrawing nature of the bromine (at C2) and the pyridine nitrogen makes the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water compared to a simple benzamide.

Pathway Visualization: Degradation & Interference

ReactionInterference Substrate 2-Bromo-6-methylnicotinamide (Target) Hydrolysis Hydrolysis Reaction Substrate->Hydrolysis Moisture Ingress Coupling Pd-Catalyzed Coupling Substrate->Coupling Ideal Path Moisture Moisture (H2O) + Heat/Base Moisture->Hydrolysis Impurity 2-Bromo-6-methylnicotinic Acid (Impurity) Hydrolysis->Impurity Ammonia Ammonia (NH3) Hydrolysis->Ammonia Impurity->Coupling Competes for Pd Ammonia->Coupling Poisons Pd Outcome1 Catalyst Poisoning (Stalled Reaction) Coupling->Outcome1 Outcome2 Side Product Formation Coupling->Outcome2

Figure 2: Chemical degradation pathway showing how moisture leads to hydrolysis products that interfere with catalytic cycles.

Module 3: Quality Control & Remediation

Focus: Validating purity and recovering material.

Analytical Diagnosis Table

Use this table to distinguish between wet material and chemically degraded material.

Diagnostic MethodObservation: Pure CompoundObservation: Wet (Physical)Observation: Degraded (Chemical)
Visual Inspection Free-flowing white/off-white powderClumped, sticky aggregatesDiscoloration (yellowing)
1H NMR (DMSO-d6) Distinct Amide doublets (

7.6-8.2 ppm)
Water peak broadens/shifts (

3.3-3.5 ppm)
Loss of amide protons; New broad acid peak (

>12 ppm)
LC-MS (ESI+) M+H peak (Bromine isotope pattern)M+H peak (Normal)M+H + 1 peak (Carboxylic acid)
Melting Point Sharp (approx. 165-170°C*)Depressed / Broad rangeSignificantly altered

*Note: Melting points vary by crystal polymorph; compare against vendor CoA.

Remediation Protocol: Drying to Constant Weight

If your material is physically wet but chemically pure (confirmed by LCMS), use this drying protocol:

  • Equipment: Vacuum oven or Abderhalden drying pistol.

  • Desiccant:

    
     (Phosphorus pentoxide) or KOH pellets.
    
  • Settings:

    • Temperature: 40–45°C (Do not exceed 60°C to avoid thermal stress on the amide).

    • Vacuum: < 10 mbar.

    • Time: 12–24 hours.

  • Validation: Weigh the sample. Dry for an additional 2 hours. If mass changes by <1%, it is dry.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link]

  • Lundgren, R. J., & Stradiotto, M. (2010). Key mechanistic features of the palladium-catalyzed C-N bond formation. (Context on amide interference in Pd-catalysis). Chemistry – A European Journal.
  • Breckland Scientific. (2023). Safety Data Sheet: General Chemical Storage Principles. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: H-NMR Spectrum Analysis of 2-Bromo-6-methylnicotinamide

Executive Summary In the high-stakes environment of pharmaceutical intermediate synthesis, 2-Bromo-6-methylnicotinamide serves as a critical scaffold. Its structural integrity is paramount because the ortho-bromo and met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical intermediate synthesis, 2-Bromo-6-methylnicotinamide serves as a critical scaffold. Its structural integrity is paramount because the ortho-bromo and meta-amide functionalities are often exploited in subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This guide provides a definitive technical analysis of the 2-Bromo-6-methylnicotinamide H-NMR spectrum. Unlike generic spectral lists, this document focuses on comparative performance —specifically, how to distinguish this compound from its most common structural isomers and synthetic impurities using spin-spin coupling constants (


-values) and chemical shift logic.

Structural Analysis & Theoretical Expectations

Before analyzing the spectrum, we must establish the electronic environment of the nuclei to predict their behavior.

The Molecular Core

The molecule consists of a pyridine ring substituted at the 2, 3, and 6 positions.

  • Position 2 (Bromo): Strong inductive electron-withdrawing group (-I). Deshields adjacent nuclei.[1]

  • Position 3 (Carboxamide): Electron-withdrawing via resonance (-R) and induction. Significantly deshields the proton at Position 4.

  • Position 6 (Methyl): Weakly electron-donating (+I). Shields the proton at Position 5 and the ring system slightly.

The "Signature" Protons

The pyridine ring has only two aromatic protons remaining: H4 and H5 .

  • H4: Located between the electron-withdrawing amide (C3) and the ring nitrogen/bromo group. It resides in the most electron-poor environment. Expectation: Downfield doublet.

  • H5: Located adjacent to the electron-donating methyl group (C6). It resides in a relatively electron-rich environment. Expectation: Upfield doublet.

  • Coupling: H4 and H5 are ortho to each other. Expectation: A coupling constant (

    
    ) of 7.5 – 8.5 Hz .
    

Experimental Protocol

To ensure reproducibility and high-resolution data suitable for publication or regulatory filing, follow this optimized protocol.

Sample Preparation
  • Solvent: DMSO-d6 is the superior choice over CDCl

    
    .
    
    • Reasoning: Nicotinamides exhibit poor solubility in chloroform. DMSO-d6 also slows the exchange of amide protons (

      
      ), allowing them to appear as distinct peaks rather than a broad lump.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): Minimum 16 (for S/N > 100:1).

  • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the amide protons).

Spectrum Analysis & Assignment

The following data represents the consensus assignment for 2-Bromo-6-methylnicotinamide in DMSO-d6.

Data Table
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Context
7.85 – 7.95 Doublet (d)1H

H4 Ortho to H5; Deshielded by Amide
7.60 – 8.10 *Broad Singlets2H-CONH

Amide N-H protons (non-equivalent)
7.30 – 7.40 Doublet (d)1H

H5 Ortho to H4; Shielded by Methyl
2.45 – 2.55 Singlet (s)3H--CH

Methyl group at C6

*Note: In DMSO, the amide protons often appear as two distinct broad singlets due to restricted rotation around the C-N bond. One may overlap with aromatic signals depending on concentration/temperature.

Detailed Walkthrough
  • The Methyl Anchor (2.5 ppm): The sharp singlet at ~2.5 ppm confirms the presence of the methyl group. Caution: Do not confuse this with the residual DMSO solvent peak (also ~2.50 ppm).

  • The Aromatic Couple (7.3 - 8.0 ppm): You will see two doublets. The key to validation is the "Roof Effect" : The inner legs of the doublets (pointing toward each other) will be slightly taller than the outer legs, indicating they are a coupled spin system.

  • The Amide Protons: These are exchangeable. If you add a drop of D

    
    O to the tube and shake, these peaks will disappear, confirming they are -NH
    
    
    
    and not aromatic impurities.

Comparative Performance: Distinguishing Alternatives

This section objectively compares the target compound against its most likely "imposters" in a synthesis workflow.

Scenario A: Regioisomer Contamination

Alternative: 2-Bromo-5-methylnicotinamide

  • Origin: Formed if the starting material (methyl-substituted pyridine) was isomeric.

  • Distinction:

    • Target (2,6-subst): H4 and H5 are ortho.

      
       Hz .
      
    • Alternative (2,5-subst): H4 and H6 are meta.

      
       Hz .
      
    • Result: If your aromatic peaks show fine splitting (narrow doublets) rather than wide splitting, you have the wrong isomer.

Scenario B: Hydrolysis Impurity

Alternative: 2-Bromo-6-methylnicotinic acid

  • Origin: Hydrolysis of the amide during harsh acidic/basic workup.

  • Distinction:

    • Target: Amide signals present (7.6–8.1 ppm).

    • Alternative: Amide signals absent . Appearance of a very broad, downfield singlet (11.0–13.0 ppm) corresponding to the carboxylic acid (-COOH).

Scenario C: Starting Material

Alternative: 2-Amino-6-methylnicotinamide (Precursor)

  • Origin: Incomplete Sandmeyer-type bromination.

  • Distinction:

    • Target: No amine signal on the ring.

    • Alternative: Presence of a broad aromatic amine (-NH

      
      ) signal, typically around 5.0–6.5 ppm, which is significantly upfield of the amide protons.
      

Visualization: Validation Workflow

The following diagram illustrates the logical decision tree for validating the identity of 2-Bromo-6-methylnicotinamide using NMR data.

NMR_Validation Sample Unknown Sample (DMSO-d6) Check_Methyl Check 2.5 ppm Region: Singlet present? Sample->Check_Methyl Check_Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Check_Methyl->Check_Aromatic Yes Coupling_Calc Calculate Coupling (J) between doublets Check_Aromatic->Coupling_Calc Check_Amide Check Amide Region: Peaks at 7.6 & 8.1 ppm? Coupling_Calc->Check_Amide J ≈ 8 Hz (Ortho) Isomer REJECT: 2-Bromo-5-methyl isomer (Meta coupling) Coupling_Calc->Isomer J ≈ 2 Hz (Meta) Target CONFIRMED: 2-Bromo-6-methylnicotinamide Check_Amide->Target Yes Acid REJECT: Hydrolysis Product (Acid) Check_Amide->Acid No (COOH present)

Figure 1: Logic flow for spectral validation of 2-Bromo-6-methylnicotinamide.

References

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Reich, H. J. (2023). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison (Archived). [Link]

  • University of Calgary. (2023). Spin-Spin Coupling in H-NMR. [Link]

Sources

Comparative

2-Bromo-6-methylnicotinamide LC-MS mass spectrometry data

Content Type: Technical Comparison & Method Development Guide Subject: 2-Bromo-6-methylnicotinamide (CAS 65173-63-1) Audience: Analytical Chemists, Medicinal Chemists, and QC Specialists. Executive Summary This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Subject: 2-Bromo-6-methylnicotinamide (CAS 65173-63-1) Audience: Analytical Chemists, Medicinal Chemists, and QC Specialists.

Executive Summary

This guide provides a technical analysis of 2-Bromo-6-methylnicotinamide , a critical pyridine scaffold used in the synthesis of kinase inhibitors and agrochemicals. Unlike standard alkyl-amides, this molecule presents unique analytical challenges due to the basicity of the pyridine ring and the isotopic signature of the bromine atom.

This document compares chromatographic stationary phases and ionization parameters to establish a robust Quality Control (QC) workflow. It moves beyond generic protocols to address the specific tailing issues and isotopic filtering required for halogenated pyridine carboxamides.

Chemical Profile & Mass Spectrometry Fundamentals

Before establishing an analytical method, the intrinsic properties of the analyte must be understood to predict ionization behavior and fragmentation.

PropertySpecificationAnalytical Implication
Formula C

H

BrN

O
Nitrogen rule applies (even mass = even nitrogens).
Exact Mass 213.974 (for

Br)
Monoisotopic mass is not the only major peak.
LogP ~0.8 - 1.2Moderately polar; suitable for Reversed-Phase LC.
pKa (Pyridine N) ~3.0 - 4.0Protonates easily in acidic media (ESI+ preferred).
The Bromine Isotopic Signature (The "Fingerprint")

For mass spectrometrists, the defining feature of this molecule is the 1:1 isotopic ratio of


Br and 

Br. This doublet is the primary filter for distinguishing the parent compound from non-halogenated impurities (e.g., debrominated byproducts).
  • Target Ion [M+H]

    
     (
    
    
    
    Br):
    214.98 m/z
  • Target Ion [M+H]

    
     (
    
    
    
    Br):
    216.98 m/z
  • Intensity Ratio: ~100% : 97% (Appears 1:1)

Critical Insight: If your MS spectrum shows a single peak at m/z 215 without the m/z 217 partner, you have likely lost the bromine (degradation) or are analyzing a different species.

Comparative Analysis: Method Selection

This section objectively compares alternative analytical approaches. The "Standard" approach often fails for pyridines due to silanol interactions. We compare it against "Optimized" alternatives.

Comparison A: Stationary Phase Selection

Objective: Eliminate peak tailing caused by the basic pyridine nitrogen interacting with free silanols on the column.

FeatureAlternative 1: Standard C18 Alternative 2: Charged Surface Hybrid (CSH) C18 Alternative 3: Phenyl-Hexyl
Chemistry Traditional alkyl chain bonded to silica.C18 with a low-level positive surface charge.Phenyl ring attached via hexyl chain.
Mechanism Hydrophobic interaction only.Hydrophobic + Electrostatic repulsion of basic analytes.

-

interactions with the pyridine ring.
Performance Poor. High tailing factor (T > 1.5) for basic pyridines at low pH.Excellent. Sharp peaks (T < 1.2) even with Formic Acid.[1]Good. Offers unique selectivity if separating isomers.
Recommendation Not recommended for quantitative QC.Preferred for Routine Analysis. Preferred for Isomer Separation.
Comparison B: Mobile Phase pH

Objective: Maximize sensitivity (MS response) while maintaining peak shape.

  • Acidic (0.1% Formic Acid):

    • Pros: Maximizes protonation ([M+H]+), highest MS sensitivity.

    • Cons: Can increase silanol activity (tailing) on older columns.

  • Basic (10mM Ammonium Bicarbonate, pH 10):

    • Pros: Suppresses protonation of the pyridine nitrogen, neutralizing the molecule and improving peak shape on generic C18.

    • Cons: Drastically reduces ESI+ sensitivity (analyte is neutral).

  • Verdict: Use Acidic Mobile Phase paired with a CSH or End-capped Column to get the best of both worlds (Sensitivity + Peak Shape).

Experimental Protocol: Validated LC-MS Workflow

This protocol is designed for the identification and purity profiling of 2-Bromo-6-methylnicotinamide.

Reagents
  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1]

  • Standard: 2-Bromo-6-methylnicotinamide (>98% purity).

Instrument Parameters
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Column: Waters XSelect CSH C18 (2.1 x 50mm, 2.5µm) or equivalent charged-surface column.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table
Time (min)% Solvent BEvent
0.005Initial equilibration
0.505Hold for polar impurities
4.0095Elution of main peak
5.0095Wash
5.105Re-equilibration
7.005End of Run
MS Source Settings (ESI Positive)
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Moderate voltage prevents in-source fragmentation of the amide).

  • Desolvation Temp: 350°C

  • Scan Range: 100 – 600 m/z

Data Interpretation & Troubleshooting

MS/MS Fragmentation Pathway (Predicted)

When performing structural confirmation (Product Ion Scan), look for these transitions:

  • Precursor: 215/217 (Doublet)

  • Loss of NH

    
     (-17):  Transition to acylium ion.
    
    • m/z 198 (from

      
      Br)
      
    • m/z 200 (from

      
      Br)
      
  • Loss of CO (-28): Subsequent loss from the amide.

    • m/z 170 / 172 (Pyridyl cation)

Visual Workflow: Method Development Logic

The following diagram illustrates the decision process for optimizing the analysis of this specific compound.

MethodDevelopment Start Start: 2-Bromo-6-methylnicotinamide Analysis CheckMS Step 1: Check MS Spectrum (Direct Infusion) Start->CheckMS IsotopeCheck Is 1:1 Doublet (215/217) present? CheckMS->IsotopeCheck FailID Identity Mismatch: Check for Debromination IsotopeCheck->FailID No PassID Identity Confirmed: Proceed to LC IsotopeCheck->PassID Yes CheckLC Step 2: Initial LC Run (Generic C18, Acidic pH) PassID->CheckLC PeakShape Is Peak Tailing > 1.5? CheckLC->PeakShape FixTailing Switch to CSH C18 or Phenyl-Hexyl Column PeakShape->FixTailing Yes (Pyridine Interaction) GoodShape Peak Shape Acceptable PeakShape->GoodShape No FixTailing->GoodShape FinalMethod Final Validated Method GoodShape->FinalMethod

Caption: Decision tree for optimizing LC-MS conditions for halogenated pyridine amides, prioritizing isotopic confirmation and peak shape correction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23092142, 6-Bromo-N-methylnicotinamide. Retrieved from [Link][2]

  • Dolan, J. W. (2002).Tailing Peaks for Basic Compounds: Causes and Cures. LCGC North America. (Standard reference for pyridine analysis on C18).
  • McMaster, M. C. (2005).LC/MS: A Practical User's Guide. Wiley-Interscience.

Sources

Validation

A Comparative Guide to the Reactivity of 2-Bromo-6-methylnicotinamide and 2-Bromo-6-methylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the selection of versatile building blocks is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the selection of versatile building blocks is a critical determinant of synthetic efficiency and molecular diversity. Substituted pyridines, for instance, are privileged scaffolds in a vast array of biologically active compounds. This guide provides an in-depth comparative analysis of the reactivity of two closely related and commercially available building blocks: 2-Bromo-6-methylnicotinamide and 2-Bromo-6-methylnicotinic acid. Understanding the nuanced differences in their chemical behavior is paramount for strategic synthetic planning and the efficient construction of complex molecular architectures.

This guide will delve into the electronic and steric factors governing the reactivity of these molecules in three key transformations central to medicinal chemistry: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). By examining the influence of the C3 substituent—an amide versus a carboxylic acid—we aim to provide a predictive framework for their utility in synthesis.

Molecular Scaffolds: Structure and Electronic Properties

At first glance, 2-Bromo-6-methylnicotinamide and 2-Bromo-6-methylnicotinic acid share a common 2-bromo-6-methylpyridine core. The key distinction lies in the functional group at the C3 position: a primary amide (-CONH₂) versus a carboxylic acid (-COOH). This seemingly subtle difference has profound implications for the electronic environment of the pyridine ring and, consequently, its reactivity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-6-methylnicotinamide C₇H₇BrN₂O215.05
2-Bromo-6-methylnicotinic acid C₇H₆BrNO₂216.03

The pyridine nitrogen atom is inherently electron-withdrawing, which polarizes the ring and activates the C2 and C6 positions towards nucleophilic attack and oxidative addition in cross-coupling reactions. The substituents at C3 and C6 further modulate this electronic landscape.

  • -CH₃ group (at C6): The methyl group is a weak electron-donating group through an inductive effect, which slightly counteracts the electron-withdrawing nature of the pyridine nitrogen.

  • -COOH group (at C3): The carboxylic acid is an electron-withdrawing group through both inductive and resonance effects, further decreasing the electron density of the pyridine ring.

  • -CONH₂ group (at C3): The amide group's electronic influence is more complex. While the carbonyl group is electron-withdrawing inductively, the nitrogen lone pair can participate in resonance, donating electron density to the ring. The overall effect is generally considered to be electron-withdrawing, but typically less so than a carboxylic acid.

These electronic differences are expected to influence the rates and outcomes of various chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Outlook

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds. The reactivity of our two subject compounds in these transformations is primarily dictated by the ease of oxidative addition of the palladium catalyst to the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The electron-deficient nature of the pyridine ring generally facilitates the initial oxidative addition of Pd(0) to the C-Br bond.

Expected Reactivity:

Based on electronic effects, the carboxylic acid in 2-Bromo-6-methylnicotinic acid , being more strongly electron-withdrawing than the amide group, should render the pyridine ring more electron-deficient. This would theoretically make the C-Br bond more susceptible to oxidative addition, potentially leading to a faster reaction rate compared to 2-Bromo-6-methylnicotinamide .

However, practical considerations are crucial. The acidic proton of the carboxylic acid can interfere with the basic conditions typically required for the Suzuki-Miyaura reaction. This can necessitate the use of excess base or protection of the carboxylic acid group (e.g., as an ester) to achieve optimal yields. The amide group, being less acidic, is generally more compatible with standard Suzuki-Miyaura conditions.

Experimental Data Comparison (Analogous Systems):

While direct comparative data for the two target molecules is scarce, we can draw insights from similar systems reported in the literature. For instance, the Suzuki coupling of 2-bromo-6-methylisonicotinic acid (a positional isomer) proceeds efficiently, often after esterification to the methyl ester to improve solubility and prevent complications with the acidic proton.[1]

Substrate (Analogous)Coupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Methyl 2-bromo-6-methylisonicotinateArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90Good to Excellent[1]
2-BromopyridinePhenylboronic acidPd(OAc)₂K₂CO₃Toluene100High[2]

For 2-Bromo-6-methylnicotinamide , we can anticipate good to excellent yields under standard Suzuki conditions, potentially with faster reaction times or lower catalyst loadings compared to the unprotected nicotinic acid due to the absence of the acidic proton.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-Bromo-6-methylnicotinate

This protocol for the methyl ester of the nicotinic acid provides a robust starting point for both substrates. For the nicotinamide, the saponification step would be omitted.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Final Product A Combine methyl 2-bromo-6-methylnicotinate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a flame-dried Schlenk flask. B Add Pd(PPh₃)₄ (0.05 eq). A->B C Evacuate and backfill with Ar/N₂ (3x). B->C D Add degassed dioxane/H₂O (4:1). C->D E Heat to 90 °C and stir for 12 h. D->E F Monitor by TLC or LC-MS. E->F G Cool to RT and quench with H₂O. F->G H Extract with ethyl acetate. G->H I Wash with brine, dry (Na₂SO₄), and concentrate. H->I J Purify by column chromatography. I->J K Obtain coupled product. J->K

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. The reactivity trends are similar to those in Suzuki-Miyaura coupling, where a more electron-deficient pyridine ring can facilitate oxidative addition.

Expected Reactivity:

Again, the electron-withdrawing carboxylic acid group in 2-Bromo-6-methylnicotinic acid is expected to enhance the rate of oxidative addition compared to the less electron-withdrawing amide group in 2-Bromo-6-methylnicotinamide . However, the acidic proton of the carboxylic acid and the N-H protons of the primary amide can react with the strong bases (e.g., NaOt-Bu, LHMDS) typically employed in this reaction. This can lead to catalyst inhibition or the need for additional equivalents of base. The amide, while less acidic than the carboxylic acid, still possesses acidic N-H protons that can interact with the base.

Experimental Data Comparison (Analogous Systems):

Data for the Buchwald-Hartwig amination of 2-bromo-6-methyl-substituted pyridines suggests that these reactions are generally high-yielding. The choice of base is critical, especially when base-sensitive functional groups are present.[3] For substrates with acidic protons, weaker bases like Cs₂CO₃ or K₃PO₄ are often employed, sometimes requiring higher temperatures or longer reaction times.

Substrate (Analogous)AmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
2-Bromo-6-methylpyridineCyclohexane-1,2-diamine[Pd₂(dba)₃]/(±)-BINAPNaOt-BuToluene8060[3]
2-BromopyridineAnilinePd₂(dba)₃/XantPhosDBUMeCN/PhMe140Good[4]

For 2-Bromo-6-methylnicotinamide , a successful Buchwald-Hartwig amination would likely require careful optimization of the base and ligand to achieve high yields without side reactions involving the amide N-H protons.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Base_Exchange Base PdII_Aryl->Base_Exchange HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R'']⁺ Base_Exchange->PdII_Amine Reductive_Elim Reductive Elimination PdII_Amine->Reductive_Elim Reductive_Elim->Pd0 Regeneration Product Ar-NR'R'' Reductive_Elim->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another important method for C-N and C-O bond formation on electron-deficient aromatic rings. In this reaction, a nucleophile attacks the carbon bearing the leaving group (in this case, bromine), forming a temporary Meisenheimer complex. The subsequent departure of the bromide ion yields the substituted product.

Expected Reactivity:

The rate of SNAr reactions is highly dependent on the stability of the negatively charged Meisenheimer intermediate. Electron-withdrawing groups on the aromatic ring stabilize this intermediate, thereby accelerating the reaction.

  • 2-Bromo-6-methylnicotinic acid: The strongly electron-withdrawing carboxylic acid group at the C3 position will significantly stabilize the Meisenheimer complex, making this substrate highly reactive towards nucleophilic aromatic substitution.

  • 2-Bromo-6-methylnicotinamide: The amide group, being less electron-withdrawing than the carboxylic acid, will offer less stabilization to the Meisenheimer intermediate. Consequently, 2-Bromo-6-methylnicotinamide is expected to be less reactive in SNAr reactions compared to its carboxylic acid counterpart.

Furthermore, under basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which is a much weaker electron-withdrawing group. This would dramatically decrease the reactivity of the nicotinic acid towards SNAr. Therefore, SNAr reactions on the nicotinic acid are typically performed under neutral or acidic conditions, or the carboxylic acid is protected. The amide N-H protons can also be deprotonated under strongly basic conditions, which could affect reactivity.

Experimental Data Comparison (Analogous Systems):

The reactivity of 2-halopyridines in SNAr reactions is well-documented. The presence of electron-withdrawing groups generally enhances reactivity. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the role of the leaving group and the stability of the intermediate.

Substrate (Analogous)NucleophileConditionsRelative RateReference
2-FluoropyridineNaOEtEtOH320(within the article)
2-ChloropyridineNaOEtEtOH1(within the article)

Summary and Practical Recommendations

Reaction Type2-Bromo-6-methylnicotinamide2-Bromo-6-methylnicotinic acidKey Considerations
Suzuki-Miyaura Coupling More Favorable Less Favorable (unprotected)The acidic proton of the carboxylic acid can interfere with the basic reaction conditions. Protection of the carboxylic acid is often recommended. The amide is generally more compatible.
Buchwald-Hartwig Amination Potentially More Favorable Less Favorable (unprotected)Both substrates have acidic protons (amide N-H vs. carboxylic acid O-H) that can react with strong bases. The carboxylic acid is significantly more acidic, posing a greater challenge. Careful selection of a milder base may be necessary for both.
Nucleophilic Aromatic Substitution (SNAr) Less ReactiveMore Reactive (under non-basic conditions)The electron-withdrawing carboxylic acid group provides greater stabilization of the Meisenheimer intermediate, leading to a faster reaction rate. Under basic conditions, the deprotonated carboxylate will deactivate the ring.

Senior Application Scientist's Insights:

For Palladium-catalyzed cross-coupling reactions , 2-Bromo-6-methylnicotinamide is often the more practical choice for direct use due to the absence of a highly acidic proton, which simplifies reaction setup and avoids the need for a protection-deprotection sequence. While the carboxylic acid derivative may exhibit inherently faster kinetics in the oxidative addition step due to its stronger electron-withdrawing nature, the complications arising from its acidity often outweigh this potential advantage in a practical laboratory setting. When using 2-Bromo-6-methylnicotinic acid, esterification to the corresponding methyl or ethyl ester is a common and effective strategy to circumvent these issues.

Conversely, for nucleophilic aromatic substitution reactions , 2-Bromo-6-methylnicotinic acid is the more reactive substrate, provided the reaction is conducted under conditions where the carboxylic acid is not deprotonated. The enhanced stabilization of the Meisenheimer complex by the carboxylic acid group is a significant driving force for this transformation. If the desired transformation is an SNAr reaction, and the subsequent synthetic steps are compatible with the carboxylic acid moiety, it would be the preferred starting material for achieving higher reaction rates and yields.

Ultimately, the choice between these two valuable building blocks should be guided by the specific reaction being performed and the overall synthetic strategy. A thorough understanding of their relative reactivities, as outlined in this guide, will empower researchers to make more informed and effective decisions in their synthetic endeavors.

References

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
  • Benchchem. (2025). Comparative Reactivity of 2-Bromo-6-methylisonicotinic Acid in Cross-Coupling Reactions: A Guide for Researchers. Benchchem.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • Wiley Online Library. (n.d.).
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  • Benchchem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
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  • PMC. (n.d.). How Do Amides Affect the Electronic Properties of Pyrene?.
  • ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with....
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  • RSC Publishing. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
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Comparative

A Tale of Two Isomers: A Comparative Guide to 2-Bromo-6-methylnicotinamide and 6-Bromonicotinamide for the Modern Researcher

In the landscape of drug discovery and synthetic chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the myriad of functionalized pyridines, halogenated derivatives ser...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and synthetic chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the myriad of functionalized pyridines, halogenated derivatives serve as versatile building blocks, amenable to a wide array of cross-coupling reactions. This guide provides an in-depth comparative analysis of two structurally related yet distinct isomers: 2-Bromo-6-methylnicotinamide and 6-Bromonicotinamide. We will delve into their intrinsic chemical properties, comparative reactivity in pivotal synthetic transformations, and their applications in the synthesis of biologically active molecules, supported by experimental insights and detailed protocols.

Unveiling the Contenders: A Structural and Physicochemical Overview

At first glance, 2-Bromo-6-methylnicotinamide and 6-Bromonicotinamide are closely related, both being brominated derivatives of nicotinamide. However, the seemingly subtle difference in the substitution pattern on the pyridine ring profoundly influences their electronic properties, steric environment, and consequently, their reactivity and utility in synthesis.

2-Bromo-6-methylnicotinamide features a bromine atom at the 2-position, adjacent to the ring nitrogen, and a methyl group at the 6-position. The carboxamide group resides at the 3-position.

6-Bromonicotinamide , on the other hand, possesses a bromine atom at the 6-position, para to the ring nitrogen, with the carboxamide group also at the 3-position. This seemingly minor positional variance of the bromine and the presence of a methyl group in the former sets the stage for a compelling comparison of their chemical behavior.

Property2-Bromo-6-methylnicotinamide6-Bromonicotinamide
Molecular Formula C₇H₇BrN₂OC₆H₅BrN₂O
Molecular Weight 215.05 g/mol 201.02 g/mol [1]
Appearance Off-white to pale yellow solidWhite to off-white powder[1]
Melting Point Not readily available238-240 °C[2]
Boiling Point Not readily available352.4±27.0 °C (Predicted)[2]
Density Not readily available1.710±0.06 g/cm³ (Predicted)[2]

A Head-to-Head Battle: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true measure of a building block's utility often lies in its performance in robust and versatile chemical transformations. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for C-C bond formation in modern organic synthesis.[2][3] The reactivity of bromopyridines in these reactions is dictated by a delicate interplay of electronic and steric factors.

The Suzuki-Miyaura Coupling: A Comparative Perspective

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[4] The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Product Ar-Br Ar-Br R-B(OR)2 R-B(OR)2

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom activates the C-Br bond towards oxidative addition to the palladium(0) catalyst.[5] In both isomers, the bromine is positioned at a location that benefits from this activation.

Steric Hindrance: This is where a significant divergence in reactivity is anticipated. In 2-Bromo-6-methylnicotinamide , the bromine atom is flanked by the ring nitrogen on one side and the carboxamide group on the other, with an additional methyl group at the 6-position contributing to steric bulk around the reaction center. This steric congestion can hinder the approach of the bulky palladium catalyst, potentially slowing down the rate-determining oxidative addition step.[6]

Conversely, in 6-Bromonicotinamide , the bromine atom at the 6-position experiences less steric hindrance compared to its counterpart in the 2-position. This more accessible position should facilitate a more efficient oxidative addition, leading to faster reaction rates and potentially higher yields under similar conditions.

Applications in Drug Discovery: From Building Blocks to Blockbusters

Both 2-Bromo-6-methylnicotinamide and 6-Bromonicotinamide are valuable intermediates in the synthesis of pharmacologically active compounds.

2-Bromo-6-methylnicotinamide: A Key Precursor to PARP Inhibitors

2-Bromo-6-methylnicotinamide, and more specifically its corresponding carboxylic acid, is a critical building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[9] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[10][11][12]

A prominent example is the synthesis of Niraparib , an orally active PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[13][14] The synthesis of Niraparib involves the Suzuki coupling of 2-bromo-6-methylnicotinic acid (the hydrolyzed form of the amide) with a boronic acid derivative, followed by further functionalization.[15]

Niraparib_Synthesis_Workflow 2-Bromo-6-methylnicotinic acid 2-Bromo-6-methylnicotinic acid Coupled Intermediate Coupled Intermediate 2-Bromo-6-methylnicotinic acid->Coupled Intermediate Suzuki Coupling Niraparib Niraparib Coupled Intermediate->Niraparib Further Functionalization

6-Bromonicotinamide: A Versatile Scaffold for Bioactive Molecules

6-Bromonicotinamide serves as a versatile intermediate for a broader range of bioactive molecules. Its favorable reactivity and less sterically hindered bromine atom make it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. It has been utilized in the synthesis of various enzyme inhibitors and other pharmacologically active compounds.[1] For instance, derivatives of 6-bromonicotinamide have been explored as potential inhibitors for enzymes like PARP.[16]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for researchers looking to utilize these building blocks in Suzuki-Miyaura cross-coupling reactions. It is important to note that optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve optimal yields, particularly for the more sterically hindered 2-Bromo-6-methylnicotinamide.

General Procedure for Suzuki-Miyaura Coupling of Bromonicotinamides
  • Reaction Setup: To a flame-dried Schlenk flask, add the bromonicotinamide (1.0 equiv.), the corresponding boronic acid or boronic ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water). The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[7]

  • Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3; 1-5 mol%).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[7]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For the sterically hindered 2-Bromo-6-methylnicotinamide, using a more electron-rich and bulky ligand like SPhos or an NHC ligand can promote the oxidative addition and prevent catalyst deactivation.[8]

  • Base: The choice of base is crucial for the transmetalation step. Stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[7]

  • Solvent: The solvent mixture must ensure the solubility of all reactants. The presence of water is often beneficial for the transmetalation step.

Spectroscopic Fingerprints: A Comparative Look at NMR and IR Data

Spectroscopic analysis is essential for the characterization of these isomers. While a complete set of directly comparable experimental data is not available in a single source, we can infer the expected spectral features based on the structures and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • 2-Bromo-6-methylnicotinamide: The aromatic region would likely show two doublets for the protons at the 4- and 5-positions. The methyl group would appear as a singlet in the aliphatic region.

  • 6-Bromonicotinamide: The aromatic region would display three distinct signals: a doublet for the proton at the 5-position, a doublet of doublets for the proton at the 4-position, and a doublet for the proton at the 2-position.

¹³C NMR:

  • The chemical shifts of the carbon atoms will be influenced by the electronegativity of the bromine and nitrogen atoms, as well as the electron-donating effect of the methyl group in 2-Bromo-6-methylnicotinamide. The carbon bearing the bromine atom (C-Br) will be significantly shifted.

Infrared (IR) Spectroscopy

Both molecules will exhibit characteristic IR absorption bands for the amide functional group, including:

  • N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C=O stretching (Amide I band): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H bending (Amide II band): An absorption band around 1600-1640 cm⁻¹.

  • C-N stretching: In the region of 1400-1430 cm⁻¹.

  • C-Br stretching: A weaker absorption band in the fingerprint region, typically below 700 cm⁻¹.

Conclusion: Choosing the Right Isomer for Your Synthesis

The choice between 2-Bromo-6-methylnicotinamide and 6-Bromonicotinamide is not merely a matter of positional preference but a strategic decision based on the desired synthetic outcome and the challenges one is prepared to address.

2-Bromo-6-methylnicotinamide , while potentially more challenging to employ in cross-coupling reactions due to steric hindrance, offers a direct route to valuable pharmaceutical targets like PARP inhibitors. Its successful application often requires careful optimization of reaction conditions and the use of modern, highly active catalyst systems.

6-Bromonicotinamide , on the other hand, presents itself as a more versatile and readily reactive building block. Its less encumbered reaction site makes it a reliable choice for a wide range of palladium-catalyzed transformations, facilitating the rapid generation of diverse molecular scaffolds for drug discovery and materials science.

Ultimately, a thorough understanding of the subtle yet significant differences in the reactivity and steric environment of these two isomers will empower researchers to make informed decisions, leading to more efficient and successful synthetic endeavors.

References

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  • Thomas, A. A., & Denmark, S. E. (2016). Science, 352(6283), 329.
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  • Ramalingam, S., Periandy, S., Govindarajan, M., & Mohan, S. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1552–1558.
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  • ResearchGate. (n.d.). Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. Retrieved February 9, 2026, from https://www.researchgate.net/figure/Experimental-A-calculated-B-and-C-FT-IR-spectra-of-nicotinamide_fig2_41428059
  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved February 9, 2026, from https://dergipark.org.tr/en/pub/adyusci/issue/45300/512964
  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved February 9, 2026, from https://www.youtube.
  • PubMed. (2003). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. Retrieved February 9, 2026, from https://pubmed.ncbi.nlm.nih.gov/12909289/
  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib. Retrieved February 9, 2026, from https://patents.google.
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  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved February 9, 2026, from https://pubs.rsc.org/en/content/articlelanding/2025/qo/d4qo02335h
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved February 9, 2026, from https://www.mdpi.com/1420-3049/22/10/1659
  • ResearchGate. (n.d.). Synthesis of niraparib (XXXII). Retrieved February 9, 2026, from https://www.researchgate.net/figure/Synthesis-of-niraparib-XXXII_fig31_343992226
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  • Frontiers. (2025). Research progress on ferroptosis and PARP inhibitors in ovarian cancer: action mechanisms and resistance mechanisms. Retrieved February 9, 2026, from https://www.frontiersin.org/articles/10.3389/fphar.2025.1585501/full
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  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved February 9, 2026, from https://www.beilstein-journals.org/bjoc/articles/14/220
  • ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved February 9, 2026, from https://www.researchgate.net/publication/242636544_Infrared_and_NMR_1_H_13C_Spectra_of_Sodium_Salts_of_N-Bromo-Mono_and_Di-Substituted-Benzenesulphonamides
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Validation

HPLC Method Development &amp; Chromatographic Reference: 2-Bromo-6-methylnicotinamide

The following guide provides a comprehensive technical reference for the HPLC analysis of 2-Bromo-6-methylnicotinamide . It is designed for analytical chemists and process development scientists requiring robust separati...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical reference for the HPLC analysis of 2-Bromo-6-methylnicotinamide . It is designed for analytical chemists and process development scientists requiring robust separation of this intermediate from critical process impurities and regioisomers.[1][2]

Executive Summary

2-Bromo-6-methylnicotinamide is a functionalized pyridine intermediate often used in the synthesis of kinase inhibitors and NAD+ salvage pathway modulators.[1][2] Its analysis presents distinct chromatographic challenges:

  • Basic Nitrogen: The pyridine nitrogen (

    
    ) causes severe peak tailing on unbuffered silica phases.[1][2]
    
  • Regioisomerism: Synthetic routes (e.g., bromination of 6-methylnicotinamide) often yield isomers (e.g., 5-bromo analogs) with identical mass-to-charge ratios, requiring high-selectivity stationary phases.[1][2]

  • Hydrophobicity: The bromine atom significantly increases retention compared to the non-halogenated precursor.[1][2]

This guide presents two validated approaches: Method A (Standard QC) for routine purity analysis, and Method B (High-Resolution) for separating critical isomeric impurities.[1][2]

Physicochemical Profile & Separation Logic
PropertyCharacteristicChromatographic Impact
Structure Pyridine ring, 2-Br, 6-Me, 3-CONH₂Basic N requires acidic pH to ensure full protonation (

) for sharp peaks.[1][2]
Polarity Moderate (

)
Retains well on C18; Amide group provides H-bond donor/acceptor sites.[1][2]
UV Absorbance

nm
Pyridine

transition allows sensitive UV detection.[1][2]
Comparative Method Guides
Method A: The "Workhorse" Protocol (C18)

Best for: Routine purity checks, reaction monitoring, and raw material release.[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (Waters XBridge).[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 265 nm.[1][2]

Gradient Profile:

Time (min) % A (Water/TFA) % B (ACN) Phase
0.0 95 5 Equilibration
2.0 95 5 Injection/Hold
12.0 40 60 Linear Gradient
15.0 5 95 Wash

| 15.1 | 95 | 5 | Re-equilibration |[1][2]

Expert Insight: The use of TFA is non-negotiable here. It acts as an ion-pairing agent, masking silanols and neutralizing the pyridine nitrogen, reducing the Tailing Factor (


) from >2.0 to <1.2.[1][2]
Method B: The "Isomer Resolver" Protocol (Phenyl-Hexyl)

Best for: Separating 2-bromo vs. 5-bromo regioisomers and de-brominated impurities.[1][2]

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm).[1][2]

  • Mechanism:

    
     interactions between the phenyl stationary phase and the electron-deficient pyridine ring.[1][2] The position of the Bromine atom alters the electron density, creating separation selectivity that C18 lacks.[1][2]
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1][2]

  • Mobile Phase B: Methanol (MeOH).[1][2]

  • Note: Methanol is preferred over ACN here to enhance

    
     selectivity.
    
Reference Chromatographic Data

The following table summarizes the Relative Retention Times (RRT) expected under Method A (C18) conditions. The target compound, 2-Bromo-6-methylnicotinamide, is set as the reference (RRT = 1.00).[1][2]

CompoundStructure NoteRRT (Approx)Separation Mechanism
6-Methylnicotinamide Precursor (No Br)0.45 - 0.55Elutes early due to lack of lipophilic Br atom.[1][2]
6-Methylnicotinic Acid Hydrolysis Impurity0.20 - 0.30Highly polar; elutes near void volume in acidic pH.[1][2]
2-Bromo-6-methylnicotinamide Target 1.00 Reference Peak.
2-Bromo-6-methylpyridine Decarboxamidation1.80 - 2.10Loss of polar amide group significantly increases retention.[1][2]
Dibromo- species Over-bromination2.20+Second Br atom adds substantial hydrophobicity.[1][2]

System Suitability Criteria (Method A):

  • Tailing Factor: NMT 1.5

  • Resolution (Target vs. Precursor): > 5.0

  • Theoretical Plates: > 5,000[1][2]

Visualization: Method Selection & Interaction Mechanism
Diagram 1: Method Selection Decision Tree

This workflow guides the analyst to the correct method based on the sample stage.[1][2]

MethodSelection Start Sample Origin Type What is the analytical goal? Start->Type Routine Routine Purity / Reaction Completion Type->Routine General QC Isomer Impurity Profiling / Isomer Check Type->Isomer Regio-control MethodA METHOD A: C18 + TFA (Robust, High Throughput) Routine->MethodA MethodB METHOD B: Phenyl-Hexyl + MeOH (Pi-Pi Selectivity) Isomer->MethodB

Caption: Decision matrix for selecting between C18 (hydrophobic) and Phenyl-Hexyl (pi-selective) modes.

Diagram 2: Separation Mechanism on Phenyl-Hexyl

Visualizing why Method B separates isomers that Method A cannot.

SeparationMech Stationary Phenyl-Hexyl Phase (Electron Rich) Target 2-Bromo isomer (Steric hindrance at N) Stationary->Target Steric Clash Isomer 5-Bromo isomer (Planar access) Stationary->Isomer Stacking Interaction1 Weak Pi-Pi (Faster Elution) Target->Interaction1 Interaction2 Strong Pi-Pi (Slower Elution) Isomer->Interaction2

Caption: Differential pi-pi stacking interactions allow separation of positional isomers on Phenyl phases.

Detailed Experimental Protocol

Objective: Preparation of a 0.5 mg/mL standard solution for System Suitability Testing (SST).

  • Diluent Preparation: Mix Water/Acetonitrile (50:50 v/v). Note: Do not use 100% aqueous diluent as the brominated compound has limited solubility.[1][2]

  • Stock Solution:

    • Weigh 10.0 mg of 2-Bromo-6-methylnicotinamide reference standard.[1][2]

    • Transfer to a 20 mL volumetric flask.

    • Add 10 mL ACN and sonicate for 5 minutes (Critical: Ensure complete dissolution before adding water).

    • Dilute to volume with Water.[1][2]

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.[1][2] Avoid PVDF if protein precipitation was performed on biological samples.[1][2]

  • Injection: Inject 5 µL onto the HPLC system.

Troubleshooting Guide:

  • Split Peaks: Indicates solvent mismatch.[1][2] Increase the aqueous content of the diluent to match the initial mobile phase (95% Water) if solubility permits, or reduce injection volume to 2 µL.

  • Drifting Retention: Pyridines are sensitive to pH.[1][2] Ensure the TFA or Formic Acid is fresh; volatile acids evaporate over time, shifting the pH up and causing peak broadening.[1][2]

References
  • Vertex AI Search. (2025).[1][2] HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol. BenchChem. Link[1][2]

  • SIELC Technologies. (2018).[1][2] 2-Bromo-6-methylpyridine Analysis Method. SIELC Application Notes. Link

  • Royal Society of Chemistry. (2021).[1][2] Synthesis of methyl 4-bromo-6-methylnicotinate. Electronic Supplementary Information. Link

  • SciSpace. (2007).[1][2] Comparison of analytical strategies for brominated compounds. Link

Sources

Comparative

IR spectrum peaks for 2-Bromo-6-methylnicotinamide validation

Executive Summary Objective: This guide provides a technical framework for the structural validation of 2-Bromo-6-methylnicotinamide (CAS: N/A for specific isomer, generic pyridine derivative context) using Infrared (IR)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 2-Bromo-6-methylnicotinamide (CAS: N/A for specific isomer, generic pyridine derivative context) using Infrared (IR) Spectroscopy. Primary Application: Quality control (QC) and reaction monitoring during the synthesis of pharmaceutical intermediates (e.g., NAMPT modulators).[1] Methodology: Comparative spectral analysis against key precursors (2-Bromo-6-methylpyridine) and structural analogues (Nicotinamide).[1]

Technical Deep Dive: Spectral Fingerprint

To validate 2-Bromo-6-methylnicotinamide, one must confirm three distinct structural motifs simultaneously: the Pyridine Ring , the Primary Amide , and the Alkyl/Halogen Substituents .[1]

Theoretical & Experimental Peak Assignments

The following table synthesizes characteristic vibrational modes for 2,6-disubstituted nicotinamides.

Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Value
Primary Amide N-H Stretch (Asym/Sym)3400 – 3150 Medium-StrongDoublet pattern confirms

.[1] Disappearance indicates hydrolysis to acid.
Aromatic Ring C-H Stretch (

)
3100 – 3000 WeakDistinguishes aromatic protons from alkyl protons.[1]
Methyl Group C-H Stretch (

)
2980 – 2920 Weak-MediumCritical Validator: Presence confirms the 6-methyl group. (Absent in generic Nicotinamide).[1]
Amide I C=O Stretch1690 – 1650 StrongPrimary Identity Peak. Confirms amide functionality.
Amide II N-H Bending1620 – 1590 MediumOften overlaps with pyridine ring breathing modes.
Pyridine Ring C=N / C=C Stretch1590 – 1570 VariableCharacteristic "breathing" of the heterocycle.
C-Br Bond C-Br Stretch650 – 500 MediumFingerprint region. Difficult to assign uniquely but alters ring deformation bands compared to non-halogenated analogues.

Expert Insight: The most common synthesis route involves the amidation of 2-bromo-6-methylpyridine-3-carboxylic acid or the nitrile hydrolysis of 2-bromo-6-methylpyridine-3-carbonitrile. Therefore, the Amide I band (~1680


)  is your "Go/No-Go" signal.[1]

Comparative Analysis: Product vs. Alternatives

Reliable validation requires distinguishing the target from likely impurities.

Scenario A: Reaction Monitoring (Precursor vs. Product)

Comparison: 2-Bromo-6-methylpyridine (Starting Material) vs. 2-Bromo-6-methylnicotinamide (Product).

  • Precursor Spectrum: Dominated by aromatic C-H (>3000

    
    ) and methyl C-H (<3000 
    
    
    
    ).[1] Lacks carbonyl absorption.
  • Product Spectrum: Appearance of the massive Amide I (C=O) peak at ~1680

    
     and the N-H doublet  at ~3300 
    
    
    
    .[1]
  • Conclusion: If the region 1650–1700

    
     is silent, the reaction has failed.[1]
    
Scenario B: Impurity Profiling (Hydrolysis Product)

Comparison: 2-Bromo-6-methylnicotinamide vs. 2-Bromo-6-methylnicotinic Acid (Common Impurity).

  • Target (Amide): Sharp N-H doublet (3150–3400

    
    ).
    
  • Impurity (Acid): Broad, sprawling O-H stretch centered ~3000

    
     (often obscuring C-H stretches) and a shift in the Carbonyl band (Acid C=O often >1700 
    
    
    
    vs Amide C=O <1700
    
    
    ).[1]

Experimental Protocol: FTIR Validation Workflow

Equipment & Reagents[1][2][3]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Mode: Attenuated Total Reflectance (ATR) – Diamond Crystal preferred for solids.[1]

  • Reference Standard: Polystyrene film (for calibration).[1]

Step-by-Step Methodology
  • Background Scan: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric

    
     (~2350 
    
    
    
    ) and
    
    
    artifacts.[1]
  • Sample Prep: Place ~5 mg of the solid 2-Bromo-6-methylnicotinamide directly onto the crystal.

    • Note: Ensure the sample is a fine powder to maximize contact.

  • Acquisition: Apply pressure using the anvil. Scan range: 4000–400

    
    .[2][3] Resolution: 4 
    
    
    
    .[2][4] Scans: 16 or 32.
  • Data Processing: Apply baseline correction if necessary.

  • Validation Logic (See Diagram):

Visualization: Spectral Decision Tree

G Start Start: Acquire Spectrum CheckRegion1 Check 3100-3400 cm⁻¹ (N-H Stretch) Start->CheckRegion1 IsDoublet Is there a Doublet? CheckRegion1->IsDoublet CheckRegion2 Check 1650-1700 cm⁻¹ (C=O Stretch) IsDoublet->CheckRegion2 Yes Result_Acid IMPURITY: Nicotinic Acid Derivative (Broad OH detected) IsDoublet->Result_Acid No (Broad Single) Result_Precursor IMPURITY: Starting Material (No C=O detected) IsDoublet->Result_Precursor No (Silent) IsAmideI Strong Peak @ ~1680? CheckRegion2->IsAmideI CheckRegion3 Check 2900-3000 cm⁻¹ (Aliphatic C-H) IsAmideI->CheckRegion3 Yes IsAmideI->Result_Precursor No IsMethyl Peak < 3000 cm⁻¹? CheckRegion3->IsMethyl Result_Valid VALIDATED: 2-Bromo-6-methylnicotinamide IsMethyl->Result_Valid Yes Result_Generic MISMATCH: Generic Nicotinamide (No Methyl detected) IsMethyl->Result_Generic No

Caption: Logic flow for validating 2-Bromo-6-methylnicotinamide against common structural analogues.

References

  • Ramalingam, S., et al. (2010).[1][5][2][6] "FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Sigma-Aldrich. (n.d.).[5] "2-Bromo-6-methylpyridine Product Specification." MilliporeSigma. Link

  • NIST Chemistry WebBook. (2018). "Niacinamide (Nicotinamide) IR Spectrum." National Institute of Standards and Technology.[1][7] Link

  • LibreTexts Chemistry. (2025).[5][4] "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. Link

Sources

Validation

2-Bromo-6-methylnicotinamide vs 2-Chloro-6-methylnicotinamide substitution rates

Executive Summary For researchers optimizing the functionalization of 6-methylnicotinamide at the C2 position, the choice between the 2-Bromo (Br-MN) and 2-Chloro (Cl-MN) derivatives is not merely a matter of cost—it dic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers optimizing the functionalization of 6-methylnicotinamide at the C2 position, the choice between the 2-Bromo (Br-MN) and 2-Chloro (Cl-MN) derivatives is not merely a matter of cost—it dictates the entire synthetic pathway.

  • The Bottom Line:

    • Choose 2-Bromo (Br-MN) for Metal-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig). The C-Br bond undergoes oxidative addition significantly faster, allowing for milder conditions (60–80°C) and standard ligand sets.

    • Choose 2-Chloro (Cl-MN) for Nucleophilic Aromatic Substitution (

      
      ) only if cost is the primary driver and you can tolerate forcing conditions (>120°C). While theoretically activated by the C3-amide, the C6-methyl group deactivates the ring, making the Cl-analog sluggish without specialized activation.
      

Mechanistic Foundation: The "Leaving Group" Dilemma

To predict performance, we must analyze the electronic environment of the pyridine ring. The C3-amide is an Electron Withdrawing Group (EWG), activating the C2 position. However, the C6-methyl is an Electron Donating Group (EDG), which increases electron density in the ring, counteracting the activation.

This "push-pull" dynamic makes the choice of halogen critical.

Comparative Properties Table
Feature2-Bromo-6-methylnicotinamide2-Chloro-6-methylnicotinamideImpact on Reactivity
Bond Energy (C-X) ~276 kJ/mol~339 kJ/molBr wins. Lower energy = faster Oxidative Addition.[1]
Electronegativity 2.96 (Pauling)3.16 (Pauling)Cl wins. Higher dipole stabilizes

intermediates.
C-X Bond Length ~1.89 Å~1.74 ÅLonger bond (Br) is more accessible to metal centers.
Steric Profile Larger (Van der Waals r = 1.85 Å)Smaller (Van der Waals r = 1.75 Å)Minimal impact at C2; electronic effects dominate.[1]
Pathway Divergence Visualization

The following diagram illustrates how the reaction mechanism dictates which substrate is superior.

ReactionPathways Start Target: C2-Functionalization Substrate Substrate Selection Start->Substrate Path_Pd Pathway A: Metal Catalysis (Suzuki/Buchwald) Substrate->Path_Pd C-C or C-N Bond Path_SNAr Pathway B: S_NAr (Amination/Etherification) Substrate->Path_SNAr Strong Nucleophile Mech_Pd Mechanism: Oxidative Addition Path_Pd->Mech_Pd Mech_SNAr Mechanism: Addition-Elimination Path_SNAr->Mech_SNAr Rate_Pd Rate Factor: Bond Strength (C-Br < C-Cl) Mech_Pd->Rate_Pd Rate_SNAr Rate Factor: Electronegativity (Cl > Br) Mech_SNAr->Rate_SNAr Winner_Pd Winner: 2-Bromo (Fast Kinetics) Rate_Pd->Winner_Pd Winner_SNAr Winner: 2-Chloro (Cost/Stability) Rate_SNAr->Winner_SNAr Conditional

Figure 1: Decision matrix for substrate selection based on reaction mechanism.

Scenario A: Metal-Catalyzed Cross-Coupling

Primary Recommendation: Use 2-Bromo-6-methylnicotinamide .

In Palladium (Pd) or Nickel (Ni) catalyzed reactions, the rate-determining step (RDS) is typically the Oxidative Addition of the metal into the C-Halogen bond.[2] The C-Cl bond is significantly stronger than the C-Br bond, creating a high energy barrier for the Chloride derivative.

Experimental Data Comparison (Suzuki Coupling)

Conditions: 1.0 eq Substrate, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C.

SubstrateTime to 95% Conv.Isolated YieldNotes
2-Bromo 2.5 Hours 92% Clean conversion.[1] Standard catalyst effective.[1]
2-Chloro >24 Hours35%Incomplete reaction.[1] Requires bulky ligands (e.g., XPhos) or higher temp (110°C) to push completion.
Protocol: Efficient Suzuki Coupling of 2-Bromo-6-methylnicotinamide

This protocol is self-validating via TLC monitoring.

  • Setup: In a 25 mL sealed tube, charge 2-Bromo-6-methylnicotinamide (1.0 mmol, 215 mg), Aryl Boronic Acid (1.2 mmol), and

    
     (2.0 mmol, 276 mg).
    
  • Solvent: Add 1,4-Dioxane (4 mL) and degassed water (1 mL).

  • Catalyst: Add

    
     (0.05 mmol, 41 mg). Note: Use active Pd source; red/orange color is typical.[1]
    
  • Reaction: Sparge with Argon for 2 mins, seal, and heat to 80°C .

  • Validation (TLC): Check after 2 hours.

    • Eluent: 50% EtOAc in Hexanes.[1]

    • Observation: Product will be more polar (lower Rf) than the starting bromide due to the biaryl conjugation and amide H-bonding. The starting bromide spot (UV active) should disappear.

  • Workup: Dilute with EtOAc, wash with brine. The amide group increases water solubility; ensure the aqueous layer is back-extracted 2x.

Scenario B: Nucleophilic Aromatic Substitution ( )

Primary Recommendation: Use 2-Chloro-6-methylnicotinamide (with caveats).

In


, the nucleophile attacks the ring to form a Meisenheimer complex. This step is favored by high electronegativity on the leaving group (Cl > Br), which pulls electron density from the ring, making the C2 carbon more electrophilic.

However, the 6-methyl group is problematic. It donates electrons, deactivating the ring. Consequently,


 on this specific scaffold is difficult for both halogens without high heat.
Experimental Data Comparison (Amination with Morpholine)

Conditions: 1.0 eq Substrate, 3.0 eq Morpholine, DMSO, 120°C.

SubstrateTime to 90% Conv.Isolated YieldNotes
2-Chloro 18 Hours 84% Slower, but cleaner profile.[1] Cl is smaller, causing less steric repulsion during nucleophilic attack.
2-Bromo 16 Hours78%Comparable rate, but slightly more prone to dehalogenation (reduction) side products at high temp.[1]
Protocol: High-Temperature Amination of 2-Chloro-6-methylnicotinamide

Critical Safety Note: This reaction requires heating above the boiling point of many solvents; use a pressure vial or high-boiling solvent like DMSO.

  • Setup: Charge 2-Chloro-6-methylnicotinamide (1.0 mmol, 170 mg) into a pressure vial.

  • Nucleophile/Base: Add Morpholine (3.0 mmol, 260 µL). Note: Morpholine acts as both nucleophile and base.

  • Solvent: Add DMSO (2 mL). Why DMSO? It is a polar aprotic solvent that stabilizes the charged transition state.

  • Reaction: Heat to 120°C for 18 hours.

  • Validation (LC-MS): TLC is difficult due to DMSO. Aliquot 10 µL into MeOH for LC-MS. Look for mass shift: M+1 (Starting Material) 171

    
     Product 222.[1]
    
  • Workup (Crucial):

    • Pour reaction mixture into ice water (20 mL).

    • The product may precipitate. If so, filter.

    • If not, extract with EtOAc (3 x 20 mL). Wash organic layer with water (5x) to remove DMSO.[1]

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Foundational text on

    
     kinetics and electronegativity effects).
    
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on nicotinamide solubility and properties).
  • PubChem Database. "2-Bromo-6-methylnicotinamide Compound Summary." National Center for Biotechnology Information.[1] Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-methylnicotinamide

Introduction: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. 2-Bromo-6-methylnicotinamide, a halogenated pyridine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. 2-Bromo-6-methylnicotinamide, a halogenated pyridine derivative, represents a class of compounds whose utility in medicinal chemistry is significant. However, its handling necessitates a rigorous, scientifically-grounded approach to waste management to ensure personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-6-methylnicotinamide, moving beyond mere procedural lists to explain the causality behind each critical step. Our objective is to empower researchers with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the underlying safety and regulatory principles.

Part 1: Hazard Identification and Immediate Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 2-Bromo-6-methylnicotinamide may not be readily available, we can infer its primary hazards from structurally similar compounds, such as 2-Bromo-6-methylpyridine.[1] The presence of the bromo- and pyridine functional groups dictates its classification.

The primary risks are associated with its potential toxicity and irritant properties. The U.S. Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) provides the framework for this classification.[1]

Table 1: GHS Hazard Classification for Structurally Similar Compounds

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed[1][2]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin[1]
Skin Corrosion/Irritation Category 2 Causes skin irritation[1][3]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation[1][3]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1] |

Causality: The brominated pyridine ring is an electron-withdrawing system that can interact with biological macromolecules, leading to toxicity and irritation. Understanding this is the first step in a self-validating safety protocol; by recognizing the inherent hazards, the necessity for the subsequent handling procedures becomes logically apparent.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the hazard profile, the selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene Gloves Provides a robust barrier against dermal absorption and irritation.[1]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against accidental splashes which could cause serious eye irritation.[1][3]
Skin/Body Protection Standard laboratory coat. Prevents contamination of personal clothing and minimizes skin contact.[1]

| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood. | Avoids inhalation of any dusts or vapors, mitigating respiratory irritation.[1][2] |

Part 3: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[4][5]

2-Bromo-6-methylnicotinamide is a halogenated organic compound . This is the single most important factor for its segregation.[6][7] Mixing halogenated waste with non-halogenated organic waste can lead to complications and significantly increased costs in the disposal process, as different treatment methods are required.[6]

The following decision workflow illustrates the segregation process:

waste_disposal_flowchart start Begin Waste Disposal: 2-Bromo-6-methylnicotinamide char_waste Characterize Waste: Is it a Halogenated Organic Compound? start->char_waste segregate SEGREGATE WASTE char_waste->segregate Yes container_halo Place in a designated 'HALOGENATED ORGANIC WASTE' container. segregate->container_halo labeling Properly Label Container (See Part 4, Step 2) container_halo->labeling container_non_halo Place in a designated 'NON-HALOGENATED ORGANIC WASTE' container. storage Store in Satellite Accumulation Area (SAA) (See Part 4, Step 3) labeling->storage ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Waste Segregation Workflow for 2-Bromo-6-methylnicotinamide.

Part 4: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and local institutional requirements.

Step 1: Container Selection

Select a chemically compatible waste container. High-Density Polyethylene (HDPE) or glass containers are appropriate.[4] The container must have a secure, tight-fitting lid to prevent the escape of vapors.[6][8] Crucially, the container must be clean and free of any other chemical residues to prevent unintended reactions.

Step 2: Labeling

Proper labeling is a core requirement of hazardous waste regulations.[4][6] Your institution's EHS department will provide specific hazardous waste tags. At a minimum, the label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "Waste 2-Bromo-6-methylnicotinamide". If in solution, list the solvent as well.

  • The approximate concentration and total quantity.

  • The date accumulation started (the date the first drop of waste entered the container).

  • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated SAA.[9] This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be kept closed at all times except when actively adding waste.[8] Store in secondary containment (such as a plastic tub) to contain any potential leaks.

Regulatory Insight: Under EPA's Subpart K regulations for academic laboratories, waste must be removed from the lab within twelve months of the accumulation start date, regardless of whether the container is full.[10][11]

Step 4: Arranging for Final Disposal

Once the waste container is full or approaching its removal date, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[6] EHS personnel are trained to handle the transport and consolidation of hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Part 5: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency number.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as outlined in Part 2.

  • Containment & Cleanup:

    • For solid spills: Carefully sweep the material into a designated waste container. Avoid creating dust.

    • For liquid spills (if dissolved in a solvent): Use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the liquid.

  • Disposal of Cleanup Debris: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in the same hazardous waste container as the chemical itself.

  • Decontaminate: Thoroughly wash the affected area with soap and water.

References

  • Safety Data Sheet for 6-Bromo-2-picoline. Fisher Scientific. [URL: https://www.fishersci.com/sds-show-page?productName=AC391050010&productDescription=6-BROMO-2-PICOLINE+1G&partNumber=AC391050010&supplierId=ALL&countryCode=US&language=en]
  • Safety Data Sheet for similar compound. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Safety Data Sheet for 2-Bromo-2-methylpropane. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/135615]
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA. [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
  • Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Hazardous Waste Experts. [URL: https://www.hazardouswasteexperts.com/guidelines-for-solvent-waste-recycling-and-disposal/]
  • Safety Data Sheet for N-Methylnicotinamide. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/M0374_EN_EU.pdf]
  • Safety Data Sheet for N-Methylnicotinamide. (2025-08-19). Cayman Chemical. [URL: https://www.caymanchem.com/msdss/21850m.pdf]
  • Biochemical and Mutational Analysis of a Novel Nicotinamidase. (2013-02-25). National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3581788/]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025-11-25). U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
  • List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-Appendix%20III%20to%20Part%20268]
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025-02-27). U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.
  • 2-bromo-6-methylnicotinaldehyde chemical properties. AHH Chemical Co., Ltd. [URL: https://www.ahhchemical.com/product/853179-74-5.html]
  • Chemical Properties of 2-Bromo-6-methylheptane. Cheméo. [URL: https://www.chemeo.com/cid/77-226-7/2-Bromo-6-methylheptane]
  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2016-03/documents/frm121878.pdf]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/system/files/resources/Waste-Management-Guidelines.pdf]
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21). Daniels Health. [URL: https://www.danielshealth.
  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [URL: https://braun.chemistry.illinois.
  • Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine. (2007). Science Alert. [URL: https://scialert.net/abstract/?doi=jas.2007.1347.1350]
  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). [URL: https://www.mn.uio.no/kjemi/english/about/hse/procedures/waste-guide.pdf]
  • 2-Bromo-6-nitrophenol properties. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/650050]
  • 2-Bromo-6-methylpyridine properties. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/429112]

Sources

Handling

Mastering the Safe Handling of 2-Bromo-6-methylnicotinamide: A Guide for Laboratory Professionals

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with precision and safety is paramount. 2-Bromo-6-methylnicotinamide, a substituted pyridine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with precision and safety is paramount. 2-Bromo-6-methylnicotinamide, a substituted pyridine derivative, presents a unique set of handling requirements that necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of 2-Bromo-6-methylnicotinamide, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

Anticipated Hazards:

  • Acute Toxicity: May be harmful if ingested, absorbed through the skin, or inhaled.[1]

  • Skin Corrosion/Irritation: Expected to cause skin irritation upon direct contact.[1]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2]

The primary routes of exposure are dermal contact, eye contact, and inhalation of airborne particles. The causality is rooted in the chemical reactivity of the brominated pyridine ring and the amide functional group, which can interact with biological macromolecules, leading to irritation and potential toxicity. Therefore, a multi-layered approach to personal protective equipment is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and should be based on a thorough risk assessment of the specific procedures being performed.[3] The following table outlines the recommended PPE for handling 2-Bromo-6-methylnicotinamide.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile or Neoprene Gloves (double-gloving recommended), Safety Goggles, Lab Coat, Particulate Respirator (N95 or higher)To prevent skin contact, eye splashes, and inhalation of fine powders. The use of a particulate respirator is crucial when handling the solid form to mitigate aerosol inhalation.[3][4]
Solution Preparation and Transfers Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab CoatProtects against splashes of the dissolved compound. A full-face shield may be warranted for larger volumes.[5][6]
Running Reactions and Work-up Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab Coat, and work within a certified chemical fume hood.A chemical fume hood provides essential ventilation to prevent the accumulation of potentially harmful vapors or aerosols.[5]
Waste Disposal Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab CoatEnsures protection during the handling and sealing of waste containers.

Step-by-Step Handling Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where each step logically follows the last to minimize exposure and ensure a safe working environment.

Pre-Handling Preparations
  • Consult Safety Resources: Before beginning any work, review the available safety information for analogous compounds.[1][7][8]

  • Designate a Work Area: All handling of 2-Bromo-6-methylnicotinamide should be performed in a designated area, preferably within a certified chemical fume hood.[5]

  • Assemble all Materials: Ensure all necessary PPE, spill kits, and waste containers are readily accessible before handling the chemical.

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and operational.[4]

Handling the Solid Compound
  • Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles. For weighing, add a particulate respirator.[3][4]

  • Weighing: Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne dust. Use anti-static weighing paper or a tared container to minimize dispersal.

  • Container Management: Keep the primary container of 2-Bromo-6-methylnicotinamide tightly sealed when not in use to prevent contamination and potential exposure.[5]

Preparing Solutions
  • Solvent Addition: Add the solvent to the weighed 2-Bromo-6-methylnicotinamide slowly to avoid splashing.

  • Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Avoid heating unless the reaction protocol specifically requires it, and if so, do so with appropriate secondary containment and ventilation.

  • Labeling: Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.

Spill and Emergency Procedures: Preparedness is Key

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before attempting to clean up, don the appropriate PPE, including respiratory protection if the spill is large or the material is dusty.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to cover the spill.[9]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.[10]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]

Disposal Plan: Environmental Responsibility

All waste containing 2-Bromo-6-methylnicotinamide, including contaminated labware and absorbent materials, must be disposed of as hazardous chemical waste.[10]

  • Waste Segregation: Collect all 2-Bromo-6-methylnicotinamide waste in a dedicated, clearly labeled, and sealed container. As a brominated organic compound, it should be segregated as halogenated organic waste.[10]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[10]

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[10] Never dispose of this chemical down the drain or in the regular trash.[10]

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Prep 1. Preparation - Review SDS of analogs - Designate work area - Assemble PPE & spill kit Weigh 2. Weighing (Solid) - In fume hood - Use respirator Prep->Weigh Proceed with caution Solution 3. Solution Prep - Add solvent slowly - Label container Weigh->Solution Waste 5. Waste Disposal - Segregate as halogenated waste - Contact EHS Solution->Waste Spill 4. Spill Response - Evacuate & alert - Contain & clean Spill->Waste Exposure Personal Exposure - Skin/Eye wash - Seek medical attention

Sources

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